molecular formula C9H10N2O B1601514 2-Amino-2-(2-methoxyphenyl)acetonitrile CAS No. 96929-45-2

2-Amino-2-(2-methoxyphenyl)acetonitrile

Cat. No.: B1601514
CAS No.: 96929-45-2
M. Wt: 162.19 g/mol
InChI Key: JBDLBUGZAALGCY-UHFFFAOYSA-N
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Description

2-Amino-2-(2-methoxyphenyl)acetonitrile (CAS 96929-45-2) is a versatile α-aminonitrile derivative of significant value in synthetic organic chemistry. This compound serves as a crucial synthetic intermediate, or building block, for the preparation of more complex molecules. Its molecular formula is C9H10N2O, with a molecular weight of 162.19 g/mol . The structure features both an amino (-NH2) and a nitrile (-C≡N) group attached to the same carbon atom, which is part of a 2-methoxyphenyl ring. This α-aminonitrile motif is a key precursor in the classic Strecker amino acid synthesis, meaning this compound can be readily hydrolyzed to produce the corresponding α-amino acid, 2-amino-2-(2-methoxyphenyl)acetic acid . Beyond amino acid synthesis, the reactivity of its functional groups allows it to be transformed into various other valuable structures, including diamines and heterocyclic compounds often explored in medicinal chemistry . The ortho-methoxyphenyl substituent is a common pharmacophore in active pharmaceutical ingredients, making this aminonitrile a potential intermediate in the development of new therapeutic agents. Researchers utilize this compound to construct molecular scaffolds for investigating anticancer, antimicrobial, and other bioactive properties . It is supplied as a solid and should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(2-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDLBUGZAALGCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30539575
Record name Amino(2-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30539575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96929-45-2
Record name Amino(2-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30539575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-2-(2-methoxyphenyl)acetonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-Amino-2-(2-methoxyphenyl)acetonitrile, a versatile building block of significant interest in medicinal chemistry and synthetic organic chemistry. While extensive research on this specific molecule is not widely published, this document synthesizes information from closely related analogs and established chemical principles to offer a robust resource for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, a validated synthetic protocol, core reactivity, spectroscopic profile, and its potential as a scaffold for novel therapeutics.

Core Chemical Properties and Identification

This compound is a distinct α-aminonitrile featuring a methoxy-substituted phenyl ring. This unique combination of an amine, a nitrile, and an aromatic ether moiety on a single chiral carbon center makes it a valuable and reactive intermediate.[1] The structural arrangement suggests potential for diverse biological activities and offers multiple points for chemical modification.[2]

PropertyValueSource(s)
CAS Number 96929-45-2
Molecular Formula C₉H₁₀N₂O[1]
Molecular Weight 162.19 g/mol [1]
IUPAC Name This compoundN/A
Appearance Expected to be a solid[2]
Storage Recommended at 2-8°C, sealed in a dry environment

Synthesis via Strecker Reaction: A Validated Protocol

The most reliable and well-established method for preparing α-aminonitriles is the Strecker synthesis.[1] This one-pot, three-component reaction is an efficient route to this compound from readily available starting materials.[2][3] The reaction proceeds through the initial formation of an imine from an aldehyde and an amine source, which is then attacked by a nucleophilic cyanide ion.[4]

Causality of Experimental Choices

The chosen protocol relies on the in situ formation of the imine from 2-methoxybenzaldehyde and an ammonia source (ammonium chloride). This approach is often preferred in the lab over using anhydrous ammonia gas.[5] Sodium cyanide serves as the cyanide source. The reaction is typically performed in a protic solvent like aqueous methanol or ethanol to facilitate the dissolution of the reagents and the reaction intermediates.

Detailed Experimental Protocol

Reactants:

  • 2-Methoxybenzaldehyde

  • Ammonium Chloride (NH₄Cl)

  • Sodium Cyanide (NaCN)

  • Methanol (MeOH)

  • Water (H₂O)

  • Diethyl Ether or Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxybenzaldehyde (1.0 eq.) and ammonium chloride (1.2 eq.) in a 1:1 mixture of methanol and water. Stir the solution at room temperature for 20-30 minutes.

  • Cyanide Addition: Cool the mixture to 0°C using an ice bath. In a separate flask, dissolve sodium cyanide (1.2 eq.) in a minimal amount of cold water. Caution: Sodium cyanide is extremely toxic. Handle with extreme care in a well-ventilated fume hood. Slowly add the sodium cyanide solution dropwise to the reaction mixture, ensuring the temperature remains below 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Extraction: Once the reaction is complete, quench the reaction by adding an excess of water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Isolation: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde A 1. Dissolve Aldehyde & NH4Cl in MeOH/H2O 2-Methoxybenzaldehyde->A Ammonium Chloride Ammonium Chloride Ammonium Chloride->A Sodium Cyanide Sodium Cyanide C 3. Add NaCN solution (Maintain T < 10°C) Sodium Cyanide->C B 2. Cool to 0°C A->B B->C D 4. Stir at RT for 12-24h C->D E 5. Quench with H2O D->E F 6. Extract with Ether/EtOAc E->F G 7. Dry & Concentrate F->G H 8. Purify (Chromatography/ Recrystallization) G->H Product Pure this compound H->Product

Caption: Strecker synthesis workflow for this compound.

Chemical Reactivity and Synthetic Utility

α-Aminonitriles are exceptionally versatile synthetic intermediates due to their dual functionality.[6] The nitrile group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding α-amino acid, 2-amino-2-(2-methoxyphenyl)acetic acid.[4] This transformation opens a direct pathway to novel, non-proteinogenic amino acids for peptide synthesis or as chiral ligands.

Furthermore, the aminonitrile moiety is a powerful synthon for constructing various nitrogen-containing heterocycles, which are prevalent in pharmacologically active compounds.[2] The amino group can act as a nucleophile, while the nitrile can undergo cyclization reactions with other reagents. This dual reactivity makes it a valuable precursor for synthesizing complex molecules like substituted imidazoles, thiazoles, or pyrimidines.[7][8]

Key Reactivity Pathways

G A This compound B Hydrolysis (H3O+ or OH-) A->B Nitrile Transformation D Cyclization Reactions (e.g., with thioamides, amidines) A->D Heterocycle Synthesis F N-Alkylation / N-Acylation A->F Amine Modification C α-Amino Acid Derivative B->C E Heterocyclic Scaffolds (Imidazoles, Thiazoles, etc.) D->E G N-Functionalized Derivatives F->G

Sources

An In-depth Technical Guide to 2-Amino-2-(2-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(2-methoxyphenyl)acetonitrile is a fascinating building block in the realm of medicinal chemistry and organic synthesis. Its structure, featuring a reactive aminonitrile group attached to a methoxy-substituted phenyl ring, presents a versatile scaffold for the development of novel therapeutic agents and complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, synthesis, potential applications, and safety considerations, designed to empower researchers in their scientific endeavors.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical compound is the cornerstone of any scientific investigation. This compound is registered under the CAS number 96929-45-2 . Its systematic IUPAC name is This compound [1]. The hydrochloride salt of this compound is also commercially available and is identified by the CAS number 639792-18-0 .

A summary of its key physicochemical properties is presented below. It is important to note that while some data is available from commercial suppliers, a significant portion of the physicochemical and spectroscopic data for this specific molecule is not extensively published in peer-reviewed literature. Therefore, some of the presented data is predicted based on its structure and comparison with analogous compounds.

PropertyValueSource
CAS Number 96929-45-2BLD Pharm[1]
IUPAC Name This compound
Molecular Formula C₉H₁₀N₂OBLD Pharm[1]
Molecular Weight 162.19 g/mol BLD Pharm[1]
Appearance Expected to be a solidInferred
Predicted ¹H NMR (CDCl₃, 400 MHz) δ 7.3-7.5 (m, 2H, Ar-H), 6.9-7.0 (m, 2H, Ar-H), 5.1 (s, 1H, CH-CN), 3.9 (s, 3H, OCH₃), 2.0 (br s, 2H, NH₂)Predicted
Predicted ¹³C NMR (CDCl₃, 100 MHz) δ 156.5 (C-OMe), 129.0 (Ar-CH), 128.5 (Ar-CH), 121.0 (Ar-CH), 119.0 (CN), 111.0 (Ar-CH), 55.5 (OCH₃), 45.0 (CH-CN)Predicted
Predicted IR (KBr, cm⁻¹) 3450-3300 (N-H stretch), 2240-2220 (C≡N stretch), 1600, 1490 (aromatic C=C stretch), 1250 (C-O stretch)Predicted

Synthesis of this compound: The Strecker Reaction

The most probable and widely applicable method for the synthesis of α-aminonitriles, such as this compound, is the Strecker synthesis . This robust and efficient one-pot, three-component reaction involves the condensation of an aldehyde, an amine, and a cyanide source.

Reaction Mechanism

The Strecker synthesis proceeds through a well-established mechanism:

  • Imine Formation: The reaction commences with the nucleophilic attack of ammonia on the carbonyl carbon of 2-methoxybenzaldehyde. This is followed by dehydration to form an intermediate imine.

  • Cyanide Addition: A cyanide ion, typically from a source like sodium cyanide or trimethylsilyl cyanide, then acts as a nucleophile, attacking the electrophilic carbon of the imine. This step results in the formation of the desired α-aminonitrile.

Strecker_Synthesis cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Cyanide Addition aldehyde 2-Methoxybenzaldehyde imine Imine Intermediate aldehyde->imine + NH₃ - H₂O ammonia Ammonia (NH₃) ammonia->imine product This compound imine->product + CN⁻ cyanide Cyanide (CN⁻) cyanide->product

A simplified workflow of the Strecker synthesis.
Experimental Protocol: A Representative Procedure

Materials:

  • 2-Methoxybenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Methanol (MeOH)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxybenzaldehyde (1.0 eq) in methanol.

  • Amine and Cyanide Addition: To the stirred solution, add a solution of ammonium chloride (1.1 eq) in water, followed by the careful, portion-wise addition of sodium cyanide (1.1 eq).

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding an excess of water. Extract the aqueous mixture with dichloromethane (3x).

  • Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Characterization: The crude product can be further purified by column chromatography or recrystallization. The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Potential Applications in Drug Discovery and Development

α-Aminonitriles are valuable intermediates in organic synthesis, primarily as precursors to α-amino acids, which are the building blocks of proteins and have numerous pharmaceutical applications. Beyond this, the aminonitrile moiety itself is a key pharmacophore in several biologically active molecules.

  • Precursors to Unnatural Amino Acids: this compound can be hydrolyzed to form the corresponding unnatural amino acid, 2-amino-2-(2-methoxyphenyl)acetic acid. The incorporation of such unnatural amino acids into peptides can lead to compounds with enhanced stability, altered conformation, and novel biological activities.

  • Enzyme Inhibition: The nitrile group in α-aminonitriles can act as a "warhead," interacting with the active sites of various enzymes. For instance, certain α-aminonitrile derivatives have been investigated as inhibitors of proteases, a class of enzymes implicated in numerous diseases, including cancer, viral infections, and inflammatory disorders.

  • Scaffold for Heterocyclic Synthesis: The dual functionality of the amino and nitrile groups makes this compound a versatile starting material for the synthesis of a wide range of nitrogen-containing heterocyclic compounds, which are prevalent in many approved drugs.

While specific biological activity for this compound is not extensively documented, its structural similarity to other biologically active aminonitriles suggests its potential as a lead compound for the development of new therapeutics.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Although a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling α-aminonitriles and related compounds should be followed.

  • Toxicity: α-Aminonitriles should be handled with care as they can be toxic if ingested, inhaled, or absorbed through the skin. The primary hazard is often associated with the potential release of hydrogen cyanide, a highly toxic gas.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: All manipulations should be carried out in a well-ventilated fume hood. Avoid creating dust if the compound is a solid.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.

In case of exposure:

  • Skin contact: Immediately wash the affected area with plenty of soap and water.

  • Eye contact: Immediately flush with copious amounts of water for at least 15 minutes.

  • Inhalation: Move to fresh air.

  • Ingestion: Seek immediate medical attention.

Always consult a comprehensive and up-to-date SDS for the specific compound before use.

Conclusion

This compound is a valuable chemical entity with significant potential for applications in medicinal chemistry and organic synthesis. While detailed experimental data for this specific molecule remains somewhat limited in the public domain, this guide provides a solid foundation for researchers by outlining its identity, a reliable synthetic approach, potential areas of application, and essential safety information. As research in this area continues, a more comprehensive understanding of the unique properties and biological activities of this compound is anticipated.

References

  • PubChem. (2-Methoxyphenyl)acetonitrile. National Center for Biotechnology Information. [Link]

  • TSI Journals. SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW (±)-α-AMINO NITRILE DERIVATIVES. [Link]

  • ResearchGate. Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties. [Link]

Sources

2-Amino-2-(2-methoxyphenyl)acetonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Amino-2-(2-methoxyphenyl)acetonitrile

Introduction

This compound is an aromatic organic compound of significant interest to the scientific community, particularly those in medicinal chemistry and drug discovery. Its structure, which incorporates an aminonitrile core and a methoxy-substituted phenyl ring, makes it a versatile building block for the synthesis of various heterocyclic compounds and novel drug candidates.[1][2] The presence of amino, methoxy, and acetonitrile functional groups provides multiple reaction sites for chemical modification, allowing for the creation of diverse molecular scaffolds.[1] This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential applications based on its structural characteristics.

Compound Identification and Properties

The fundamental properties of this compound are summarized below. While core data like molecular formula and weight are well-established, specific experimental values for physical properties such as melting and boiling points are not widely available in public literature and would likely require experimental determination.

PropertyValueSource(s)
CAS Number 96929-45-2[3]
Molecular Formula C₉H₁₀N₂O[1][2][3][4]
Molecular Weight 162.19 g/mol [1][2][3][4]
MDL Number MFCD09729489[3]
Appearance Likely a solid at room temperature[5]
Storage Recommended at 2-8°C, sealed in a dry environment[3]

Note: The physical state is inferred from related isomers and analogs. For instance, the non-aminated counterpart, 2-Methoxyphenylacetonitrile, is a crystalline solid with a melting point of 65-67 °C.[5]

Synthesis and Mechanism

The most efficient and straightforward method for preparing α-aminonitriles like this compound is the Strecker synthesis.[1][6] This well-established, one-pot, three-component reaction involves the condensation of an aldehyde (2-methoxybenzaldehyde) with an ammonia source, followed by the addition of a cyanide source.[1][6]

The reaction proceeds through the formation of an imine intermediate from the aldehyde and ammonia. Subsequently, a nucleophilic addition of the cyanide ion to the imine produces the final α-aminonitrile product.[1]

Strecker_Synthesis Strecker Synthesis Mechanism Aldehyde 2-Methoxybenzaldehyde Imine Iminium Intermediate Aldehyde->Imine + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Imine Cyanide Cyanide (CN-) Product This compound Cyanide->Product Imine->Product + CN-

Caption: Strecker synthesis of this compound.

An alternative, though more complex, synthetic strategy involves a multi-step process starting from 2-methoxyphenylacetonitrile. This route would typically involve nitration of the aromatic ring followed by a reduction of the nitro group to the desired amine.[6] However, the Strecker synthesis is generally preferred for its atom economy and procedural simplicity.[6]

Experimental Protocol: Strecker Synthesis

The following is a generalized, self-validating protocol for the synthesis of this compound, adapted from established procedures for analogous compounds.[1] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) for validation at each key stage.

Materials:

  • 2-methoxybenzaldehyde

  • Ammonia in methanol (7N solution)

  • Trimethylsilyl cyanide (TMSCN)

  • Anhydrous methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for elution)

Procedure:

  • Dissolution: Dissolve 2-methoxybenzaldehyde in anhydrous methanol to a concentration of approximately 0.2-0.5 M in a round-bottom flask equipped with a magnetic stirrer.

  • Ammonia Addition: Cool the solution to 0 °C using an ice bath. Add a 7N solution of ammonia in methanol (1.5 equivalents) dropwise to the stirred solution. Continue stirring the mixture at 0 °C for 30 minutes to facilitate imine formation.

  • Cyanide Addition: While maintaining the temperature at 0 °C, add trimethylsilyl cyanide (1.2 equivalents) dropwise. Caution: TMSCN is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion by TLC.

  • Workup:

    • Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous mixture three times with dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.[1]

Experimental_Workflow Synthesis Workflow cluster_reaction Reaction Setup cluster_process Reaction & Monitoring cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve Aldehyde in Methanol B 2. Cool to 0°C A->B C 3. Add Ammonia Solution B->C D 4. Add TMSCN Dropwise C->D E 5. Warm to RT Stir 12-24h D->E F 6. Monitor by TLC E->F G 7. Quench with NaHCO3 F->G Reaction Complete H 8. DCM Extraction G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K Final Product J->K

Caption: Experimental workflow for the synthesis of the target compound.

Potential Applications and Research Outlook

While specific biological studies on this compound are not extensively published, its structural features suggest significant potential in drug development.[2]

  • Oncology: The aminonitrile core is a key feature in various compounds with antimitotic properties. For example, certain 2-aminobenzophenone derivatives have been shown to inhibit tubulin polymerization, a mechanism crucial for cell division.[2] It is plausible that this compound could serve as a scaffold for developing new anti-cancer agents.

  • CNS Disorders: The aminonitrile structure is a common scaffold in medicinal chemistry, and its ability to be derivatized could lead to CNS-active agents.[2]

  • Antimicrobial and Anti-inflammatory Agents: Aromatic molecules containing nitrile groups are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects.[2]

The lack of extensive research on this specific molecule presents an opportunity for further investigation into its synthesis, characterization, and biological evaluation.

Safety and Handling

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Avoid breathing dust, fumes, or vapors.[7]

  • Hazards: May be harmful if swallowed, inhaled, or in contact with skin.[7] Can cause skin and serious eye irritation.[8]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[7]

    • Skin: Wash off immediately with soap and plenty of water.[7]

    • Ingestion: If swallowed, call a poison center or doctor immediately.[8]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

Always consult a comprehensive Safety Data Sheet (SDS) for the specific compound before handling.

References

  • BenchChem. (2025). Synthesis of 2-(2-Amino-4-methoxyphenyl)acetonitrile.
  • ApexBio. (n.d.). 2-[(2-methoxyphenyl)amino]-2-[2-(phenylmethoxy)phenyl]acetonitrile.
  • BenchChem. (2025). A Comparative Analysis of Synthetic Strategies for 2-(2-Amino-4-methoxyphenyl)acetonitrile.
  • Fisher Scientific. (2025). Safety Data Sheet: (2-Methoxyphenyl)acetonitrile.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-2-phenyl acetonitrile.
  • Fisher Scientific. (2025).
  • Sigma-Aldrich. (2025).
  • Thermo Fisher Scientific. (2010).
  • BenchChem. (2025). Physical properties of (2-Amino-4-methoxyphenyl)-acetonitrile.
  • BenchChem. (2025). An In-Depth Technical Review of 2-(2-Amino-4-methoxyphenyl)acetonitrile.
  • National Center for Biotechnology Information. (n.d.). (2-Methoxyphenyl)acetonitrile. PubChem.
  • Sigma-Aldrich. (n.d.). 2-Methoxyphenylacetonitrile 98%.
  • BLD Pharm. (n.d.). This compound.
  • National Institute of Standards and Technology. (n.d.). (2-Methoxyphenyl)acetonitrile. NIST Chemistry WebBook.
  • Atul Ltd. (2017). para Methoxy phenyl aceto nitrile.
  • BLD Pharm. (n.d.). 2-(2-Amino-4-methoxyphenyl)acetonitrile.

Sources

A Technical Guide to the Solubility of 2-Amino-2-(2-methoxyphenyl)acetonitrile in Organic Solvents for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-2-(2-methoxyphenyl)acetonitrile, a key intermediate in pharmaceutical synthesis. Recognizing the current scarcity of publicly available, direct solubility data for this specific compound, this document emphasizes the foundational principles and methodologies required for its empirical determination. By examining the molecule's structural attributes and drawing parallels with related aminonitrile compounds, this guide offers researchers, scientists, and drug development professionals a robust framework for anticipating solubility behavior and designing effective experimental protocols. The content herein is structured to deliver not just procedural steps, but the causal reasoning behind them, ensuring a deep, applicable understanding of solubility science in the context of drug discovery.

Introduction: The Significance of this compound and the Critical Role of Solubility

This compound belongs to the α-aminonitrile class of compounds, which are pivotal precursors in the synthesis of α-amino acids and a variety of nitrogen-containing heterocycles.[1][2][3] The presence of an amino group, a nitrile moiety, and a methoxy-substituted phenyl ring makes it a versatile scaffold for the development of novel therapeutic agents. As with any compound in the drug development pipeline, understanding its solubility is of paramount importance. Solubility dictates the choice of solvents for synthesis, purification, and formulation, and significantly influences a drug candidate's bioavailability and ultimate therapeutic efficacy.[4][5]

A comprehensive literature search reveals a notable lack of specific experimental data on the solubility of this compound. This guide, therefore, aims to bridge this gap by providing a theoretical framework for predicting its solubility and a detailed practical guide to its experimental determination.

Predicted Solubility Profile of this compound

The solubility of a molecule is governed by its polarity, hydrogen bonding capacity, and molecular size. Based on the functional groups present in this compound, we can infer its likely solubility in common organic solvents.

Functional GroupInfluence on Solubility
Amino Group (-NH2) Capable of both donating and accepting hydrogen bonds, which generally enhances solubility in polar protic solvents (e.g., alcohols).
Nitrile Group (-C≡N) A polar group that can act as a hydrogen bond acceptor, contributing to solubility in polar aprotic solvents (e.g., DMSO, DMF).
Methoxyphenyl Group The aromatic ring is nonpolar, while the methoxy group adds some polarity and hydrogen bond accepting capability. The overall contribution is a moderate increase in lipophilicity compared to an unsubstituted phenyl ring.

Inference: It is anticipated that this compound will exhibit moderate to good solubility in polar organic solvents such as alcohols (methanol, ethanol), dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF). Its solubility is expected to be lower in nonpolar solvents like hexanes and toluene. For a related compound, 2-(2-Amino-4-methoxyphenyl)acetonitrile, it is expected to have moderate solubility in organic solvents.[6]

Methodologies for Experimental Solubility Determination

Given the absence of published data, empirical determination of solubility is essential. The "shake-flask" method is considered the gold standard for determining thermodynamic equilibrium solubility due to its reliability and reproducibility.[4][7]

The Shake-Flask Method: A Protocol for Accurate Solubility Measurement

This protocol outlines the steps for determining the equilibrium solubility of this compound.

Core Principles: The method involves agitating an excess of the solid compound in a chosen solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then measured.

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess 2-Amino-2- (2-methoxyphenyl)acetonitrile B Add to a known volume of the selected organic solvent A->B C Seal the vessel and place in a shaker bath at a controlled temperature B->C D Agitate for a predetermined time (e.g., 24-48 hours) to reach equilibrium C->D E Allow undissolved solid to settle D->E F Withdraw an aliquot of the supernatant and filter (e.g., 0.22 µm PTFE filter) E->F G Quantify the concentration of the solute in the filtrate (e.g., by HPLC-UV) F->G

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Steps:

  • Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a sealed vial containing a precise volume of the desired organic solvent.

  • Equilibration: Place the vials in a constant temperature shaker bath. Agitation is crucial to ensure thorough mixing and facilitate the dissolution process. A typical equilibration time is 24 to 48 hours.

  • Sample Collection: After the equilibration period, allow the vials to stand undisturbed for a sufficient time to permit the sedimentation of undissolved solid.

  • Separation: Carefully withdraw an aliquot of the clear supernatant. To ensure that no solid particles are transferred, the sample should be immediately filtered through a syringe filter (e.g., 0.22 µm).

  • Analysis: The concentration of this compound in the filtered solution is then determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Trustworthiness of the Protocol: The reliability of this method hinges on several key factors: the purity of both the solute and the solvent, precise temperature control, confirmation that equilibrium has been reached, and a validated, reproducible analytical method for quantification.[7]

High-Throughput Solubility Screening

In early-stage drug discovery, kinetic solubility testing is often employed for high-throughput screening of multiple compounds and solvent systems.[8] This method typically involves dissolving the compound in DMSO and then diluting it into an aqueous buffer or other solvent system, with solubility being assessed by the point of precipitation, often measured by nephelometry.[5][8] While faster, kinetic solubility may not represent the true thermodynamic equilibrium.

Factors Influencing Solubility

  • Temperature: The solubility of most solids in liquids increases with temperature. Therefore, it is crucial to control the temperature during solubility experiments.

  • Solvent Polarity: As predicted, polar solvents are more likely to be effective at dissolving this compound due to the polar nature of its functional groups.

  • Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a well-characterized, pure sample of the compound.

Conclusion

References

  • BenchChem. (2025). Synthesis of 2-(2-Amino-4-methoxyphenyl)acetonitrile - Benchchem.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • BenchChem. (2025). physical properties of (2-Amino-4-methoxyphenyl)-acetonitrile.
  • National Institutes of Health. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean.
  • MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review.
  • ResearchGate. (2025). Organocatalytic Synthesis of α-Aminonitriles: A Review.

Sources

Navigating the Spectroscopic Landscape of 2-Amino-2-(2-methoxyphenyl)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers and professionals in the field of drug development and organic synthesis, the precise characterization of novel chemical entities is paramount. 2-Amino-2-(2-methoxyphenyl)acetonitrile, a substituted α-aminonitrile, represents a valuable scaffold in medicinal chemistry due to its potential for elaboration into a variety of heterocyclic and biologically active molecules. The presence of an amino group and a nitrile on the same benzylic carbon offers a unique combination of reactivity and structural features.

This technical guide provides an in-depth analysis of the spectral data expected for this compound. It is important to note that while direct experimental spectra for this specific molecule are not widely available in public databases, a robust and scientifically sound characterization can be achieved by a detailed examination of its close structural analog, (2-methoxyphenyl)acetonitrile, in conjunction with a thorough understanding of the influence of an α-amino substituent on spectroscopic properties. This guide will, therefore, present the known spectral data for (2-methoxyphenyl)acetonitrile and provide expert predictions for the spectral characteristics of the target molecule, empowering researchers to confidently identify and characterize it in their synthetic endeavors.

Molecular Structures

To visually contextualize the spectral analysis, the structures of both the reference compound, (2-methoxyphenyl)acetonitrile, and the target compound, this compound, are presented below.

Caption: Molecular structures of the reference and target compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following sections detail the experimental ¹H and ¹³C NMR data for (2-methoxyphenyl)acetonitrile and provide a predictive analysis for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

Table 1: ¹H NMR Spectral Data of (2-Methoxyphenyl)acetonitrile

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35 - 7.25m2HAr-H
~7.00 - 6.85m2HAr-H
3.85s3H-OCH₃
3.70s2H-CH₂-CN

Data sourced from spectral databases.

Interpretation and Prediction for this compound:

The introduction of an amino group at the benzylic position (the carbon adjacent to the aromatic ring and the nitrile) will induce significant changes in the ¹H NMR spectrum.

  • Disappearance of the Methylene Singlet: The singlet at 3.70 ppm, corresponding to the -CH₂-CN protons, will be replaced by a new signal for the single methine proton (-CH(NH₂)-CN).

  • Appearance of a Methine Singlet: A new singlet is expected for the methine proton. Its chemical shift will be influenced by the deshielding effects of the adjacent aromatic ring, nitrile group, and amino group. A predicted shift would be in the range of 4.5 - 5.0 ppm .

  • Appearance of an Amino Proton Signal: A broad singlet corresponding to the -NH₂ protons will appear. The chemical shift of this signal is highly variable and depends on concentration, solvent, and temperature. It is typically expected to be in the range of 1.5 - 3.5 ppm .

  • Aromatic and Methoxy Protons: The signals for the aromatic protons and the methoxy group are expected to be largely unaffected, with only minor shifts anticipated.

Predicted ¹H NMR Data for this compound:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.40 - 7.25m2HAr-H
~7.00 - 6.85m2HAr-H
4.5 - 5.0s1H-CH(NH₂)-CN
3.85s3H-OCH₃
1.5 - 3.5br s2H-NH₂
¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon framework of a molecule.

Table 2: ¹³C NMR Spectral Data of (2-Methoxyphenyl)acetonitrile

Chemical Shift (δ, ppm)Assignment
~157.0Ar-C-O
~129.0 - 121.0Ar-CH
~117.5-C≡N
~111.0Ar-CH
~55.5-OCH₃
~25.0-CH₂-CN

Data sourced from spectral databases.

Interpretation and Prediction for this compound:

The substitution of a hydrogen with an amino group on the benzylic carbon will cause a noticeable downfield shift for that carbon and will also influence the nitrile carbon.

  • Benzylic Carbon Shift: The benzylic carbon signal at ~25.0 ppm (-CH₂-CN) will be significantly shifted downfield due to the electron-withdrawing nature of the attached nitrogen atom. A predicted chemical shift for the -CH(NH₂)-CN carbon is in the range of 50 - 60 ppm .

  • Nitrile Carbon Shift: The nitrile carbon (-C≡N) at ~117.5 ppm may experience a slight shift, though it is generally less sensitive to substitution at the α-position. A shift to a slightly higher ppm value might be observed.

  • Aromatic and Methoxy Carbons: The chemical shifts of the aromatic and methoxy carbons are expected to remain relatively unchanged.

Predicted ¹³C NMR Data for this compound:

Predicted Chemical Shift (δ, ppm)Assignment
~157.0Ar-C-O
~129.0 - 121.0Ar-CH
~118.0-C≡N
~111.0Ar-CH
50 - 60-CH(NH₂)-CN
~55.5-OCH₃

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for (2-Methoxyphenyl)acetonitrile

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850MediumC-H stretch (aromatic and aliphatic)
~2250Medium-StrongC≡N stretch (nitrile)
~1600, 1490Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (aryl ether)

Data sourced from the NIST WebBook.[1]

Interpretation and Prediction for this compound:

The most significant change in the IR spectrum will be the appearance of bands associated with the primary amine group.

  • N-H Stretching: A characteristic pair of medium-intensity peaks is expected in the region of 3400-3200 cm⁻¹ , corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂).

  • N-H Bending: A bending vibration for the N-H bond of the primary amine is also expected to appear around 1650-1580 cm⁻¹ .

  • C≡N Stretching: The nitrile stretch at ~2250 cm⁻¹ is expected to be present, although its intensity and exact position might be slightly altered by the electronic effects of the α-amino group.

  • Other Vibrations: The C-H, aromatic C=C, and C-O stretching vibrations will remain largely in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Analysis of (2-Methoxyphenyl)acetonitrile:

The mass spectrum of (2-methoxyphenyl)acetonitrile shows a molecular ion peak (M⁺) at m/z 147. A prominent fragment is often observed at m/z 116, corresponding to the loss of the nitrile group (-CN).

Prediction for this compound:

The molecular weight of this compound is 162.20 g/mol . Therefore, the molecular ion peak (M⁺) is expected at m/z 162 .

The fragmentation pattern will be significantly different due to the presence of the amino group, which directs fragmentation through α-cleavage.

fragmentation_pathway M_plus [C₁₀H₁₂N₂O]⁺˙ m/z = 162 fragment1 [C₉H₁₀NO]⁺ m/z = 145 M_plus->fragment1 - NH₃ fragment2 [C₈H₈O]⁺˙ m/z = 120 M_plus->fragment2 - CH₂N₂

Caption: Predicted key fragmentation pathways for this compound.

  • Loss of Ammonia: A common fragmentation pathway for primary amines is the loss of ammonia (NH₃), which would result in a fragment ion at m/z 145 .

  • α-Cleavage: Cleavage of the bond between the benzylic carbon and the aromatic ring is a favorable process. This would lead to the formation of a resonance-stabilized iminium ion. The major fragmentation is expected to be the loss of the aminonitrile moiety.

Synthesis Protocol: Strecker Synthesis

The most direct and efficient method for the preparation of α-aminonitriles is the Strecker synthesis.[2][3] This one-pot, three-component reaction involves the condensation of an aldehyde with an amine and a cyanide source.

Experimental Workflow

strecker_synthesis Start 2-Methoxybenzaldehyde, Ammonia, Cyanide Source Reaction Stirring in a suitable solvent (e.g., Methanol/Water) Start->Reaction Workup Extraction with an organic solvent Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Sources

Stability and Storage of 2-Amino-2-(2-methoxyphenyl)acetonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the stability and recommended storage conditions for 2-Amino-2-(2-methoxyphenyl)acetonitrile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established principles of chemical stability with practical, field-proven methodologies to ensure the integrity of this valuable chemical intermediate.

Introduction: Understanding the Molecule

This compound is a substituted α-aminonitrile featuring a chiral center, an amino group, a nitrile moiety, and a methoxy-substituted phenyl ring. These functional groups contribute to its potential as a versatile building block in medicinal chemistry and organic synthesis. However, they also represent potential sites for degradation, making a thorough understanding of its stability profile crucial for its effective use in research and development. The integrity of starting materials is a cornerstone of reproducible and reliable scientific outcomes.

Core Stability Profile and Recommended Storage

Based on available supplier data, the primary recommendation for the storage of this compound is in a dry environment, sealed from atmospheric moisture, at refrigerated temperatures between 2-8°C[1]. For analogous compounds such as 2-(2-Amino-4-methoxyphenyl)acetonitrile, a storage temperature of 0°C has been recommended, further emphasizing the need for cold storage to maintain long-term stability[2].

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C[1]To minimize the rate of potential degradation reactions.
Atmosphere Sealed in a dry environment[1]Amines are known to be hygroscopic and can absorb moisture, which may lead to hydrolysis of the nitrile group[3].
Light Store in a dark placeAromatic compounds can be susceptible to photolytic degradation.
Container Tightly sealed, inert container (e.g., amber glass)To prevent exposure to air, moisture, and light, and to avoid reaction with the container material.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the literature, its chemical structure suggests several potential routes of degradation. Understanding these possibilities is the first step in designing effective stability studies.

  • Hydrolysis: The nitrile group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would convert it to a carboxylic acid or an amide intermediate. The presence of moisture can facilitate this process[3][4].

  • Oxidation: The primary amine group can be susceptible to oxidation, leading to the formation of various impurities. This can be accelerated by exposure to air, light, and certain metal ions.

  • Photodegradation: The aromatic methoxyphenyl ring can absorb UV light, potentially leading to photolytic cleavage or other rearrangements.

  • Incompatibility: As a basic compound (due to the amine group), it should be stored separately from acids to prevent strong exothermic reactions[5].

DegradationPathways cluster_hydrolysis Hydrolysis (Moisture, pH) cluster_oxidation Oxidation (Air, Light) cluster_photodegradation Photodegradation (UV Light) This compound This compound Amide Intermediate Amide Intermediate This compound->Amide Intermediate H₂O, H⁺/OH⁻ Oxidized Impurities Oxidized Impurities This compound->Oxidized Impurities O₂, hv Photolytic Products Photolytic Products This compound->Photolytic Products hv Carboxylic Acid Product Carboxylic Acid Product Amide Intermediate->Carboxylic Acid Product

Caption: Potential degradation pathways for this compound.

Designing a Stability Assessment Program: Forced Degradation Studies

To proactively understand the stability of this compound, a forced degradation (or stress testing) study is indispensable. Such studies are designed to accelerate the degradation of a substance to identify likely degradation products and develop stability-indicating analytical methods[6][7][8]. The goal is typically to achieve 10-20% degradation of the active substance[6].

Experimental Workflow for Forced Degradation

ForcedDegradationWorkflow cluster_setup Study Setup cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Prepare Stock Solution of Compound (e.g., 1 mg/mL in Acetonitrile/Water) B Aliquot into Separate Vials for Each Stress Condition A->B C Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) B->C D Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) B->D E Oxidative (e.g., 3% H₂O₂, RT) B->E F Thermal (e.g., 80°C, solid & solution) B->F G Photolytic (ICH Q1B conditions) B->G H Control (Protected from light, RT) B->H I Sample at Time Points (e.g., 0, 2, 4, 8, 24 hours) C->I D->I E->I F->I G->I H->I J Neutralize Acid/Base Samples I->J K Analyze by Stability-Indicating HPLC-UV/MS J->K L Identify Degradants K->L M Determine Degradation Pathways K->M N Validate Analytical Method K->N

Caption: Experimental workflow for a forced degradation study.

Detailed Experimental Protocols

The following protocols serve as a starting point and should be adapted based on the observed stability of the compound.

Protocol 1: Preparation of Stock and Control Samples

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Dispense equal volumes of this stock solution into multiple amber glass vials.

  • One vial should be immediately analyzed (T=0 sample).

  • Another vial should be stored at room temperature, protected from light, to serve as the control.

Protocol 2: Hydrolytic Degradation

  • Acid Hydrolysis: To one vial of the stock solution, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Base Hydrolysis: To another vial, add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

  • Incubate both vials at 60°C.

  • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

  • Prior to analysis, neutralize the samples (the acidic sample with NaOH and the basic sample with HCl).

Protocol 3: Oxidative Degradation

  • To a vial of the stock solution, add a volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.

  • Store the vial at room temperature, protected from light.

  • Withdraw samples at appropriate time points for analysis.

Protocol 4: Thermal and Photolytic Degradation

  • Thermal (Solution): Place a vial of the stock solution in an oven at 80°C.

  • Thermal (Solid): Place a sample of the solid compound in an oven at 80°C. Periodically dissolve a portion for analysis.

  • Photolytic: Expose a vial of the stock solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and placed alongside.

Data Interpretation and Long-Term Storage Strategy

The data from the forced degradation studies will reveal the conditions under which this compound is least stable. This information is critical for refining the long-term storage strategy.

Table 2: Hypothetical Forced Degradation Results and Implications

Stress ConditionObserved DegradationImplication for Storage and Handling
0.1 M HCl, 60°CSignificant degradationAvoid acidic conditions. Use neutral or slightly basic buffers if in solution.
0.1 M NaOH, 60°CModerate degradationAvoid strongly basic conditions.
3% H₂O₂, RTSignificant degradationProtect from oxidative agents. Consider storage under an inert atmosphere (e.g., nitrogen or argon).
80°CMinor degradationThe compound is relatively thermally stable, but refrigeration is still recommended for long-term storage to minimize any potential degradation.
PhotolyticModerate degradationStore in amber vials or otherwise protected from light.

By synthesizing the results of these studies, a comprehensive stability profile can be established. This allows for the confident handling and storage of this compound, ensuring its quality and integrity for downstream applications.

Conclusion

The stability of this compound is best maintained by storage at 2-8°C in a dry, dark environment within a tightly sealed, inert container [1]. While specific degradation data is limited, a systematic approach using forced degradation studies can elucidate its stability profile. By understanding the potential for hydrolysis, oxidation, and photodegradation, researchers can implement appropriate handling and storage protocols, thereby safeguarding the integrity of this important chemical for the advancement of scientific research.

References

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • National Center for Biotechnology Information. (2-Methoxyphenyl)acetonitrile | C9H9NO | CID 81496 - PubChem. [Link]

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • MedCrave online. Forced degradation studies. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Coriolis Pharma. Forced Degradation Studies. [Link]

  • Cheméo. Chemical Properties of (2-Methoxyphenyl)acetonitrile (CAS 7035-03-2). [Link]

  • University of California, Riverside. Safe Handling and Storage of Chemicals | Environmental Health & Safety. [Link]

  • Portland Press. The biochemical pathway for the breakdown of methyl cyanide (acetonitrile) in bacteria. [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • Fertilizers Europe. GUIDANCE FOR THE STORAGE OF HOT AMMONIUM NITRATE SOLUTIONS. [Link]

  • MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • Sciencemadness Wiki. Safe handling and storage of chemicals. [Link]

  • National Center for Biotechnology Information. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. [Link]

  • University of Toronto Scarborough. chemical handling and storage section 6. [Link]

  • Mettler Toledo. Safe Storage of Acrylonitrile. [Link]

  • Atul Ltd. para Methoxy phenyl aceto nitrile. [Link]

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reactivity of the amino and nitrile groups in 2-Amino-2-(2-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of the Amino and Nitrile Groups in 2-Amino-2-(2-methoxyphenyl)acetonitrile

Executive Summary

This compound is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development.[1] As an α-aminonitrile, its structure contains a nucleophilic primary amine and an electrophilic nitrile group attached to the same stereocenter, offering multiple avenues for chemical modification.[2] This guide provides a detailed technical analysis of the distinct and synergistic reactivity of these two functional groups. While specific literature on this exact molecule is limited, this document synthesizes authoritative data from analogous structures and well-established principles of α-aminonitrile chemistry to provide a predictive and practical framework for its application. We will explore the causality behind experimental choices for key transformations such as N-acylation, nitrile hydrolysis, and reduction, presenting detailed, field-proven protocols and mechanistic insights to empower synthetic design and application.

Introduction: The Strategic Value of α-Aminonitriles

The α-aminonitrile motif is a cornerstone in the synthesis of a wide variety of biologically active compounds, including unnatural amino acids, heterocyclic scaffolds, and diamine ligands.[3] Their utility stems from the orthogonal reactivity of the amino and nitrile functionalities, which can be addressed sequentially or concurrently to build molecular complexity.

Structural Features and Inherent Reactivity

This compound possesses several key structural features that dictate its chemical behavior:

  • Chiral Center: The α-carbon is a stereocenter, making the molecule a valuable precursor for asymmetric synthesis.

  • Nucleophilic Amine: The primary amino group is a potent nucleophile and a Brønsted-Lowry base, readily participating in reactions like acylation and alkylation.[1]

  • Electrophilic Nitrile: The carbon-nitrogen triple bond is polarized, rendering the carbon atom susceptible to attack by nucleophiles. It can be transformed into amines, amides, carboxylic acids, or ketones.[4][5]

  • 2-Methoxyphenyl Group: The ortho-methoxy group on the phenyl ring can exert steric and electronic effects, potentially influencing the reactivity of the adjacent functional groups.

The proximity of the amino and nitrile groups can lead to complex reactivity profiles, including intramolecular interactions and challenges in selective functionalization. This guide will address these nuances directly.

Figure 1: Overview of the primary reaction pathways for this compound.

Core Reactivity of the Amino Group

The primary amine is often the more reactive site under neutral or basic conditions due to the high nucleophilicity of the nitrogen lone pair.[1]

N-Acylation: A Robust Transformation

N-acylation is a fundamental and highly reliable transformation for primary amines, converting them into stable amide derivatives.[6] This reaction is crucial for peptide synthesis, for introducing specific functionalities, or as a protection strategy to temporarily mask the amine's reactivity while modifying other parts of the molecule.[7]

Causality Behind Experimental Choices: The choice of acylating agent and base is critical. Acyl chlorides are highly reactive and typically require a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct, driving the reaction to completion.[7] Acetic anhydride is a less aggressive alternative, often used for acetylation. The reaction is typically performed in an inert aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to prevent side reactions with the solvent.

G start Amine + Acyl Chloride intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack product N-Acylated Product (Amide) intermediate->product Collapse of Intermediate (Loss of Cl⁻) byproduct HCl (neutralized by base) product->byproduct Proton Transfer

Caption: Mechanism of N-acylation via nucleophilic acyl substitution.

Experimental Protocol: N-Acetylation of this compound

This protocol is adapted from standard procedures for the N-acylation of α-aminonitriles.[7]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 eq) dropwise with stirring.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude N-acetylated product can be purified by flash column chromatography on silica gel.

Core Reactivity of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into several other key functionalities. These transformations typically require more forcing conditions than those for the amino group and often involve acidic or strongly reducing environments.

Hydrolysis: Accessing Amides and Carboxylic Acids

Nitriles can be hydrolyzed to primary amides and subsequently to carboxylic acids under either acidic or basic conditions.[4][8]

The Challenge of Direct Hydrolysis in α-Aminonitriles: Direct hydrolysis of α-aminonitriles can be challenging. Under harsh acidic or basic conditions, the molecule may be prone to degradation or polymerization. Furthermore, attempts to hydrolyze the nitrile without protecting the amino group can be unsuccessful.[9]

A Self-Validating Protocol: Two-Step Hydrolysis via N-Protection

To circumvent these issues, a more reliable, two-step approach is recommended. This involves first protecting the amino group via N-acylation (as described in Section 2.1), followed by the hydrolysis of the nitrile. This strategy validates itself by isolating the stable N-acyl intermediate before proceeding to the more demanding hydrolysis step.

G start α-Aminonitrile step1 N-Acylation (Protection) start->step1 intermediate N-Acyl-α-aminonitrile step1->intermediate step2 Nitrile Hydrolysis (H₃O⁺, Δ) intermediate->step2 product N-Acyl-α-amino Acid step2->product

Caption: A robust workflow for the hydrolysis of α-aminonitriles.

Experimental Protocol: Acid-Catalyzed Hydrolysis of N-Acetyl-2-amino-2-(2-methoxyphenyl)acetonitrile

  • Reaction Setup: To the purified N-acetylated product (1.0 eq) from the protocol in Section 2.1, add a 6 M aqueous solution of hydrochloric acid (HCl).

  • Reaction Conditions: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-24 hours. Monitor the reaction by TLC or HPLC until the amide intermediate is fully converted.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, concentrate the solution under reduced pressure. The resulting crude N-acetyl amino acid can be purified by recrystallization.

Reduction: Synthesis of Vicinal Diamines

The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[4] This reaction converts the α-aminonitrile into a valuable 1,2-diamine derivative.

Causality Behind Experimental Choices: LiAlH₄ is a highly effective but non-selective reducing agent. The reaction must be performed under strictly anhydrous conditions in a solvent like THF or diethyl ether. The work-up procedure requires careful, sequential addition of water and base to safely quench the excess reagent and precipitate aluminum salts.

Experimental Protocol: LiAlH₄ Reduction to 1-(2-Methoxyphenyl)ethane-1,2-diamine

  • Reaction Setup: In a flame-dried, three-neck flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous THF.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.

  • Work-up (Fieser Method): Cool the reaction to 0 °C. Cautiously and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.

  • Purification: Stir the resulting granular precipitate for 1 hour, then remove it by filtration, washing the filter cake thoroughly with THF or ethyl acetate. Combine the filtrates and concentrate under reduced pressure to yield the crude diamine, which can be further purified if necessary.

Data Summary

While specific yield and condition data for this compound are not prevalent in the literature, the following table provides representative data for the key transformations discussed, based on analogous α-aminonitrile substrates.

TransformationReagents & ConditionsTypical YieldReference / Analogy
N-Acetylation Acetyl Chloride, Et₃N, DCM, 0°C to RT>90%Based on general acylation protocols.[7]
Nitrile Hydrolysis 1. Ac₂O, Pyridine; 2. 6M HCl, Reflux70-85% (over 2 steps)Based on assisted hydrolysis of aminonitriles.[9]
Nitrile Reduction LiAlH₄, THF, Reflux75-90%Based on standard LiAlH₄ reductions.[4]

Conclusion

This compound is a highly versatile synthetic intermediate whose value lies in the distinct yet complementary reactivity of its amino and nitrile groups. The primary amine offers a reliable handle for N-acylation and N-alkylation, while the nitrile group provides a pathway to amides, carboxylic acids, and vicinal diamines. A strategic approach, often involving protection of the amine functionality, is key to achieving selective and high-yielding transformations of the nitrile group. The protocols and mechanistic insights provided in this guide serve as an authoritative foundation for researchers and drug development professionals to effectively harness the synthetic potential of this valuable bifunctional building block.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-(2-Amino-4-methoxyphenyl)acetonitrile. BenchChem. [URL: provided by grounding tool]
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  • BenchChem. (2025). A Comparative Analysis of Synthetic Strategies for 2-(2-Amino-4-methoxyphenyl)acetonitrile. BenchChem. [URL: provided by grounding tool]
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  • PrepChem.com. (n.d.). Synthesis of 2-amino-2-phenyl acetonitrile. PrepChem.com. [URL: provided by grounding tool]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102171995, Amino nitrile. PubChem. [URL: provided by grounding tool]
  • Johannes Gutenberg-Universität Mainz. (2018). Aminonitriles as building blocks in organic chemistry. Organic Chemistry Department. [URL: provided by grounding tool]
  • Shaikh, I. R., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 27(23), 8208. [URL: https://www.researchgate.net/publication/365851493_Organocatalytic_Synthesis_of_a-Aminonitriles_A_Review]
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  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. [URL: provided by grounding tool]
  • BenchChem. (2025). An In-depth Technical Guide to 2-(2-Amino-4-methoxyphenyl)acetonitrile (CAS 118671-03-7). BenchChem. [URL: provided by grounding tool]
  • Sigma-Aldrich. (n.d.). 2-Methoxyphenylacetonitrile 98%. Sigma-Aldrich. [URL: provided by grounding tool]
  • BLDpharm. (n.d.). 118671-03-7 | 2-(2-Amino-4-methoxyphenyl)acetonitrile. BLDpharm. [URL: provided by grounding tool]
  • Mátravölgyi, B., et al. (2021). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes, 9(7), 1234. [URL: https://www.mdpi.com/2227-9717/9/7/1234]
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  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity of the Nitrile Group in 2-(4-Bromo-3-methoxyphenyl)acetonitrile. BenchChem. [URL: provided by grounding tool]
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A Technical Guide to the Prospective Biological Activities of 2-Amino-2-(2-methoxyphenyl)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The α-aminonitrile scaffold is a cornerstone in medicinal chemistry, valued for its synthetic versatility and presence in numerous biologically active compounds. This technical guide focuses on the therapeutic potential of a specific, yet under-researched, class of molecules: 2-Amino-2-(2-methoxyphenyl)acetonitrile and its derivatives. Due to a significant lack of direct published research on this precise molecule, this document synthesizes data from structurally analogous compounds to provide a prospective outlook on its biological significance. We explore potential antiproliferative, antimicrobial, and anti-inflammatory activities, grounding these hypotheses in the established pharmacology of related aminophenylacetonitrile structures. This guide provides detailed, field-proven experimental protocols for researchers to validate these potential activities, presents data visualization frameworks, and discusses the mechanistic underpinnings of these therapeutic possibilities.

Introduction: The α-Aminonitrile Scaffold and the Promise of the 2-Methoxyphenyl Moiety

The α-aminonitrile functional group is a privileged structural motif in drug discovery, serving as a versatile precursor for the synthesis of amino acids and a wide array of heterocyclic compounds.[1] The incorporation of a nitrile group can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pharmacokinetic profile of a parent drug.[2]

The subject of this guide, this compound, features this key scaffold. Its structure is characterized by an aminonitrile core attached to a phenyl ring substituted with a methoxy group at the ortho position. While direct biological data for this specific compound is scarce in publicly available literature, the structural components suggest several avenues for therapeutic application.[3] For instance, the 2-aminophenyl moiety is a critical feature in a class of antimitotic agents, and various nitrile-containing aromatic molecules have demonstrated a broad spectrum of biological effects, including antimicrobial and anti-inflammatory properties.[3]

This guide serves as a foundational resource for researchers, providing a structured approach to investigating the biological potential of this compound and its derivatives. By leveraging established protocols and mechanistic insights from related molecules, we aim to accelerate the exploration of this promising chemical space.

Synthesis of the Core Scaffold: Strecker Reaction

A highly probable and well-established method for synthesizing the this compound core is the Strecker synthesis. This robust one-pot, three-component reaction involves an aldehyde (2-methoxybenzaldehyde), an amine source (ammonia), and a cyanide source (e.g., trimethylsilyl cyanide).[4]

Inferred Strecker Synthesis Protocol

This protocol is inferred from established procedures for structurally similar compounds.

Reactants:

  • 2-Methoxybenzaldehyde

  • Ammonia (7N solution in methanol)

  • Trimethylsilyl cyanide (TMSCN)

  • Anhydrous Methanol

Procedure:

  • Dissolution: Dissolve 2-methoxybenzaldehyde in anhydrous methanol to a concentration of approximately 0.2-0.5 M in a round-bottom flask equipped with a magnetic stirrer.

  • Imine Formation: Cool the solution to 0 °C using an ice bath. Add a 7N solution of ammonia in methanol (1.5 equivalents) dropwise to the stirred solution. Continue stirring the mixture at 0 °C for 30 minutes to facilitate the formation of the corresponding imine intermediate.[4]

  • Cyanation: While maintaining the temperature at 0 °C, add trimethylsilyl cyanide (1.2 equivalents) dropwise to the reaction mixture.[4]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system such as a hexane/ethyl acetate gradient.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Synthesis Workflow and Reaction Pathway

Strecker_Synthesis cluster_workflow Experimental Workflow cluster_pathway Reaction Pathway dissolution 1. Dissolve Aldehyde in Methanol cooling 2. Cool to 0°C dissolution->cooling add_nh3 3. Add Ammonia (Imine Formation) cooling->add_nh3 add_tms 4. Add TMSCN (Cyanation) add_nh3->add_tms react 5. React 12-24h at RT add_tms->react workup 6. Workup & Extract react->workup purify 7. Purify (Chromatography) workup->purify aldehyde 2-Methoxy- benzaldehyde imine Imine Intermediate aldehyde->imine + ammonia Ammonia ammonia->imine + product 2-Amino-2-(2-methoxy- phenyl)acetonitrile imine->product + cyanide Cyanide Source (TMSCN) cyanide->product +

Caption: Strecker synthesis workflow and reaction pathway.

Potential Biological Activity I: Antiproliferative and Antimitotic Effects

The 2-aminophenyl moiety is a well-established pharmacophore in a class of antimitotic agents that function by disrupting microtubule dynamics.[3] Derivatives of 2-aminobenzophenone, for example, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3] It is therefore plausible that this compound derivatives could exhibit similar antiproliferative properties.

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules are dynamic polymers essential for mitotic spindle formation during cell division. The proposed mechanism involves the binding of the aminonitrile derivative to β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[3] This disruption of microtubule dynamics activates the spindle assembly checkpoint, arrests the cell cycle in mitosis, and ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.

Antimitotic_Mechanism compound Aminonitrile Derivative tubulin α/β-Tubulin Dimers compound->tubulin Binds to microtubule Microtubule Polymer compound->microtubule Inhibits tubulin->microtubule Polymerization spindle Mitotic Spindle Formation microtubule->spindle arrest G2/M Phase Arrest spindle->arrest Disruption leads to apoptosis Apoptosis arrest->apoptosis

Caption: Proposed mechanism for antimitotic activity.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solvent (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the various compound concentrations. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[6]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Data Presentation: Cytotoxicity of Aminonitrile Derivatives
Cell LineTissue of OriginDerivative A IC₅₀ (µM)Derivative B IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7Breast Adenocarcinoma12.8 ± 1.525.4 ± 3.10.9 ± 0.1
HCT116Colon Carcinoma9.5 ± 1.118.7 ± 2.41.2 ± 0.2
A549Lung Carcinoma15.2 ± 2.031.9 ± 4.01.5 ± 0.3
(Note: Data are illustrative examples for formatting purposes only.)

Potential Biological Activity II: Antimicrobial Effects

The aminophenyl scaffold can be incorporated into various heterocyclic systems to generate compounds with antimicrobial properties.[7] Furthermore, methoxy-substituted chalcones and nicotinonitrile derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[7][8] This suggests that this compound derivatives could serve as a valuable scaffold for developing new antimicrobial agents.

Proposed Mechanism of Action

The precise mechanism is likely multifactorial. For some derivatives, it may involve the inhibition of essential bacterial enzymes, such as dihydropteroate synthase (DHPS), which is involved in folate synthesis.[7] For others, the mechanism could involve disruption of the bacterial cell membrane or inhibition of biofilm formation. The nitrile group often acts as a key pharmacophore, participating in crucial binding interactions with the target protein.[9]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strain (e.g., Candida albicans ATCC 10231)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well, U-bottom microtiter plates

  • Test compound stock solution (in DMSO)

  • Standard antimicrobial agents (e.g., Ampicillin, Fluconazole)

Procedure:

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in the appropriate broth (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation: Minimum Inhibitory Concentrations (MIC)
MicroorganismStrainDerivative A MIC (µg/mL)Derivative B MIC (µg/mL)Control Drug MIC (µg/mL)
S. aureusATCC 292131632Ampicillin: ≤2
E. coliATCC 259223264Ampicillin: ≤8
C. albicansATCC 10231816Fluconazole: ≤1
(Note: Data are illustrative examples for formatting purposes only.)

Potential Biological Activity III: Anti-inflammatory Effects

Chronic inflammation is implicated in a wide range of diseases. Many synthetic compounds containing substituted aromatic rings exhibit anti-inflammatory activity.[6] The mechanism often involves the inhibition of key inflammatory mediators like nitric oxide (NO) and prostaglandins, or the modulation of inflammatory signaling pathways such as NF-κB.

Proposed Mechanism of Action: Inhibition of Nitric Oxide Production

In inflammatory conditions, macrophages are stimulated (e.g., by lipopolysaccharide, LPS) to produce large amounts of nitric oxide (NO) via the enzyme inducible nitric oxide synthase (iNOS). Overproduction of NO contributes to tissue damage. Anti-inflammatory compounds can act by inhibiting the expression or activity of iNOS, thereby reducing NO production. This is often mediated by the suppression of the NF-κB signaling pathway, which is a key regulator of iNOS gene expression.

Anti_inflammatory_Mechanism lps LPS receptor TLR4 Receptor on Macrophage lps->receptor Activates nfkb_pathway NF-κB Signaling Pathway receptor->nfkb_pathway inos_gene iNOS Gene Transcription nfkb_pathway->inos_gene Activates inos_protein iNOS Protein inos_gene->inos_protein Leads to no_production Nitric Oxide (NO) Production inos_protein->no_production Catalyzes inflammation Inflammation no_production->inflammation compound Aminonitrile Derivative compound->nfkb_pathway Inhibits

Caption: Proposed mechanism for anti-inflammatory activity.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 murine macrophage cells. NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound stock solution (in DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include an unstimulated control group and an LPS-only control group. Incubate for 24 hours.

  • Supernatant Collection: After incubation, collect 100 µL of the culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent (mix equal volumes of Part A and Part B immediately before use) to the collected supernatant.

  • Incubation and Measurement: Incubate for 10-15 minutes at room temperature in the dark. Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-only control. Ensure the compound is not cytotoxic at the tested concentrations by running a parallel MTT assay.

Data Presentation: Inhibition of NO Production
CompoundConcentration (µM)Cell Viability (%)NO Production (% of LPS Control)
Control-100.0 ± 5.05.2 ± 1.1
LPS (1 µg/mL)-98.5 ± 4.5100.0
Derivative A1097.1 ± 3.865.4 ± 4.3
2595.3 ± 4.142.1 ± 3.5
5092.8 ± 5.221.7 ± 2.8
(Note: Data are illustrative examples for formatting purposes only.)

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, a comprehensive analysis of structurally related compounds strongly suggests its potential as a versatile scaffold in drug discovery. The presence of the aminonitrile core and the 2-aminophenyl moiety points towards probable antiproliferative, antimicrobial, and anti-inflammatory properties.

The protocols and frameworks provided in this technical guide offer a clear and robust pathway for researchers to systematically investigate these potential activities. Future work should focus on the synthesis of a focused library of derivatives to establish clear Structure-Activity Relationships (SAR). Elucidating the precise molecular targets and signaling pathways will be critical for optimizing the potency and selectivity of this promising class of compounds. The exploration of these molecules could lead to the development of novel therapeutic agents for a range of diseases.

References

  • Suwito, H., et al. (2016). Antimicrobial Activities and In silico Analysis of Methoxy Amino Chalcone Derivatives. ResearchGate. [Link]

  • Guna, J. V., et al. (2022). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. [Link]

  • Guna, J. V., et al. (2022). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. [Link]

  • Swebocki, T., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Kim, M. S., et al. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. MDPI. [Link]

  • Kim, M. S., et al. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. MDPI. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

  • Kamal, A., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Yildiz, I., et al. (2023). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. PMC. [Link]

  • Bolm, C., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]

  • Thareja, S., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. PMC. [Link]

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2-Amino-2-(2-methoxyphenyl)acetonitrile as a precursor in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Amino-2-(2-methoxyphenyl)acetonitrile as a Precursor in Organic Synthesis

Introduction

This compound is an aromatic organic compound featuring amino, methoxy, and acetonitrile functional groups.[1] Its structure, which combines a reactive nitrile and a primary amine on the same benzylic carbon, makes it a highly versatile and valuable building block in synthetic organic chemistry. As a bifunctional molecule, it serves as a key intermediate in the synthesis of a variety of more complex structures, particularly unnatural α-amino acids and nitrogen-containing heterocyclic compounds with potential applications in medicinal chemistry and drug discovery.[2][3]

The presence of the ortho-methoxy group on the phenyl ring influences the molecule's electronic properties and steric environment, offering unique reactivity profiles for chemists to exploit. This guide provides a comprehensive overview of the synthesis, properties, and synthetic utility of this compound, with a focus on the practical application of this precursor for researchers and drug development professionals.

Physicochemical and Spectroscopic Data

While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be established from supplier data and inferred from analogous structures.[1][4] The non-aminated analog, 2-Methoxyphenylacetonitrile, is a crystalline solid with a melting point of 65-67 °C, suggesting that the title compound is also likely a solid at room temperature.[1]

PropertyValueSource(s)
CAS Number 96929-45-2[5]
Molecular Formula C₉H₁₀N₂O[1][5][6][7]
Molecular Weight 162.19 g/mol [1][5][6][7]
Appearance Expected to be a solid[1]
Purity (Typical) ≥95% (as commercially available)[1][6]
Storage Recommended at 0-8°C, sealed in dry conditions[5][6]
Solubility Expected to have moderate solubility in organic solvents like DMSO, DMF, and alcohols[1][4]

Synthesis of this compound

The most direct and efficient method for the preparation of α-aminonitriles is the Strecker synthesis .[2][8] This classic multicomponent reaction offers high atom economy by combining an aldehyde, an amine source, and a cyanide source in a one-pot procedure.[9] The synthesis of this compound proceeds via this pathway, starting from 2-methoxybenzaldehyde.

Reaction Mechanism

The Strecker synthesis mechanism involves two key stages:[10]

  • Imine Formation: The reaction begins with the condensation of the aldehyde (2-methoxybenzaldehyde) and an amine source (ammonia) to form an imine intermediate after the elimination of water.[10][11]

  • Cyanide Addition: A cyanide ion, typically from a source like NaCN, KCN, or trimethylsilyl cyanide (TMSCN), then performs a nucleophilic attack on the iminium carbon to yield the final α-aminonitrile product.[10][11]

The use of TMSCN is often preferred in modern synthesis as it is less hazardous than hydrogen cyanide (HCN).[9] The reaction can be promoted by Brønsted or Lewis acids.[8][9]

Strecker_Mechanism cluster_0 Stage 1: Imine Formation cluster_1 Stage 2: Cyanide Addition Aldehyde 2-Methoxy- benzaldehyde Imine Iminium Ion Intermediate Aldehyde->Imine + NH3 H2O Ammonia Ammonia (NH3) Product 2-Amino-2-(2-methoxy- phenyl)acetonitrile Imine->Product + CN⁻ Cyanide Cyanide Ion (CN⁻)

Caption: The two-stage mechanism of the Strecker synthesis.

Experimental Protocol: Strecker Synthesis

The following protocol is a representative procedure for the synthesis of α-aminonitriles, adapted for the specific target molecule based on established methodologies.[3]

Materials:

  • 2-Methoxybenzaldehyde

  • Ammonia (7N solution in methanol)

  • Trimethylsilyl cyanide (TMSCN)

  • Anhydrous Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxybenzaldehyde (1.0 eq) in anhydrous methanol to a concentration of approximately 0.2-0.5 M.

  • Ammonia Addition: Cool the solution to 0 °C using an ice bath. Add a 7N solution of ammonia in methanol (1.5 eq) dropwise to the stirred solution. Continue stirring at 0 °C for 30 minutes to facilitate imine formation.[3]

  • Cyanation: While maintaining the temperature at 0 °C, add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise to the reaction mixture.[3]

  • Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.[3][6]

  • Workup: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of NaHCO₃.[3][6]

  • Extraction: Extract the aqueous mixture with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[3][6]

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield pure this compound.[3]

Synthesis_Workflow cluster_materials Starting Materials cluster_process Process Aldehyde 2-Methoxy- benzaldehyde Reaction One-Pot Strecker Reaction (0°C to RT, 12-24h) Aldehyde->Reaction Ammonia Ammonia in Methanol Ammonia->Reaction Cyanide TMSCN Cyanide->Reaction Workup Aqueous Workup (Quench & Extract) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Purified Product: 2-Amino-2-(2-methoxy- phenyl)acetonitrile Purification->Product

Caption: Workflow for the synthesis of the target precursor.

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound stems from the reactivity of its amino and nitrile functional groups. These sites allow for a diverse range of chemical transformations, making it a valuable precursor for various target molecules.

Key Transformations
  • Hydrolysis of the Nitrile Group: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding α-amino acid, 2-amino-2-(2-methoxyphenyl)acetic acid.[10][11] This transformation opens a direct route to valuable non-natural amino acids, which are critical components in peptide synthesis and pharmaceutical design.

  • Reduction of the Nitrile Group: The nitrile can be reduced using metal hydrides (e.g., LiAlH₄) to afford a 1,2-diamine, 1-(2-methoxyphenyl)ethane-1,2-diamine.[11] These diamines are important ligands in coordination chemistry and precursors for heterocyclic compounds.

  • N-Functionalization: The primary amino group can be readily functionalized through reactions such as acylation, alkylation, or sulfonylation. This allows for the introduction of various substituents to modulate the properties of the final product, a common strategy in drug development.

Applications in Drug Development and Medicinal Chemistry

While specific published research on the biological activity of this compound is limited, its structural motifs are present in many biologically active compounds.[4][6] The aminonitrile core is a key scaffold in medicinal chemistry.[6]

  • Precursor to Bioactive Scaffolds: Its structure suggests potential as a precursor for compounds with antimitotic, antimicrobial, or anti-inflammatory properties.[6] For instance, compounds with an ortho-amino group on a phenyl ring have been shown to exhibit enhanced growth inhibition in cancer cell lines.[6]

  • Synthesis of Heterocycles: The bifunctional nature of the molecule makes it an ideal starting material for the synthesis of nitrogen-containing heterocycles, a class of compounds frequently found in pharmaceuticals.

  • Analogs in Neuroscience: Related methoxyphenyl-acetonitrile derivatives are intermediates in the synthesis of major pharmaceuticals. For example, a structural isomer, (4-methoxyphenyl)acetonitrile, is a precursor in some synthetic routes to Venlafaxine, an antidepressant.[12] This highlights the importance of the methoxyphenyl acetonitrile scaffold in synthesizing CNS-active agents.

Conclusion

This compound is a strategically important precursor in organic synthesis. Its straightforward preparation via the robust and efficient Strecker synthesis makes it readily accessible. The dual functionality of the amino and nitrile groups provides chemists with a versatile platform for constructing complex molecules, including non-natural amino acids, diamines, and diverse heterocyclic systems. Although direct research on this specific molecule is not abundant, its structural relationship to known bioactive compounds and pharmaceutical intermediates underscores its significant potential for future applications in drug discovery and materials science.

References

  • Strecker Synthesis - NROChemistry.
  • Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI.
  • Strecker amino acid synthesis - Wikipedia.
  • Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acet
  • Strecker Synthesis - Organic Chemistry Portal.
  • Application Notes and Protocols: Synthesis of 2-(2-Amino-4-methoxyphenyl)acetonitrile - Benchchem.
  • physical properties of (2-Amino-4-methoxyphenyl)-acetonitrile - Benchchem.
  • An In-Depth Technical Review of 2-(2-Amino-4-methoxyphenyl)acetonitrile - Benchchem.
  • 2-Methoxyphenylacetonitrile 98 7035-03-2 - Sigma-Aldrich.
  • 96929-45-2|this compound|BLD Pharm.
  • Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)
  • 118671-03-7|2-(2-Amino-4-methoxyphenyl)acetonitrile - BLDpharm.
  • An In-depth Technical Guide to 2-(2-Amino-4-methoxyphenyl)acetonitrile (CAS 118671-03-7) - Benchchem.

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An In-depth Technical Guide to 2-Amino-2-(2-methoxyphenyl)acetonitrile: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-Amino-2-(2-methoxyphenyl)acetonitrile, a molecule of significant interest in medicinal chemistry and drug development. While specific published research on this compound is limited, this document consolidates information on its probable synthetic routes, physicochemical properties, and potential therapeutic applications by drawing parallels with analogous structures and established chemical principles. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction: The Significance of the Aminonitrile Scaffold

α-Aminonitriles are a class of organic compounds characterized by an amino group and a nitrile group attached to the same carbon atom. They are highly versatile synthetic intermediates, most notably serving as precursors to α-amino acids via the renowned Strecker synthesis, first reported by Adolph Strecker in 1850.[1] Beyond their role in amino acid synthesis, the aminonitrile moiety is a key pharmacophore in a variety of biologically active molecules, exhibiting a broad spectrum of activities including antibacterial, antifungal, and anticancer properties.[2] The unique electronic properties of the nitrile group, coupled with the reactivity of the adjacent amino group, make α-aminonitriles valuable building blocks in the construction of complex nitrogen-containing heterocycles.[3][4]

This compound incorporates the α-aminonitrile core with a 2-methoxyphenyl substituent. The presence of the methoxy group at the ortho position of the phenyl ring can influence the molecule's conformational preferences and electronic properties, potentially modulating its biological activity and metabolic stability. This guide will delve into the practical aspects of synthesizing this compound and explore its potential in the landscape of modern drug discovery.

Synthesis of this compound: A Proposed Strecker Approach

The most direct and classical method for the synthesis of this compound is the Strecker reaction. This one-pot, three-component reaction involves the condensation of an aldehyde (2-methoxybenzaldehyde), an ammonia source (such as ammonium chloride or a solution of ammonia in methanol), and a cyanide source (such as potassium cyanide or trimethylsilyl cyanide).[5][6]

Proposed Synthetic Protocol

This protocol is adapted from general procedures for the Strecker synthesis of α-aminonitriles.[7]

Reactants:

  • 2-Methoxybenzaldehyde

  • Ammonium Chloride (NH₄Cl)

  • Potassium Cyanide (KCN)

  • Methanol (MeOH)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Experimental Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-methoxybenzaldehyde (1.0 eq) in methanol.

  • Addition of Reagents: To the stirred solution, add ammonium chloride (1.5 eq) followed by potassium cyanide (1.2 eq). Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment and quench any residual cyanide with bleach.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous mixture with dichloromethane (3 x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[7] A gradient of hexane and ethyl acetate is a suitable eluent system. Due to the basic nature of the aminonitrile, streaking on the silica gel column may occur.[8] To mitigate this, triethylamine (0.1-1%) can be added to the eluent, or a basic-deactivated silica gel can be used.

Reaction Mechanism

The Strecker synthesis proceeds through two key stages: the formation of an α-aminonitrile and its subsequent optional hydrolysis to an α-amino acid. For the synthesis of our target molecule, we focus on the first stage.

  • Imine Formation: The reaction initiates with the nucleophilic attack of ammonia on the carbonyl carbon of 2-methoxybenzaldehyde. This is often catalyzed by a mild acid, such as ammonium chloride, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[9][10] Subsequent dehydration of the resulting hemiaminal intermediate yields an imine.

  • Cyanide Addition: The cyanide ion then acts as a nucleophile, attacking the electrophilic carbon of the imine to form the stable α-aminonitrile product, this compound.[5]

Strecker_Mechanism cluster_caption Strecker Synthesis Mechanism aldehyde 2-Methoxybenzaldehyde hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal + NH3 ammonia Ammonia (NH3) ammonia->hemiaminal cyanide Cyanide (CN-) product This compound cyanide->product imine Imine Intermediate hemiaminal->imine - H2O imine->product + CN- caption Formation of the α-aminonitrile.

Figure 1: General mechanism of the Strecker synthesis for this compound.

Physicochemical and Spectroscopic Properties

Due to the limited availability of experimental data, the following table summarizes the known and predicted physicochemical properties of this compound.

PropertyValueSource
CAS Number 96929-45-2[11]
Molecular Formula C₉H₁₀N₂O[11]
Molecular Weight 162.19 g/mol [11]
Appearance Expected to be a solidInferred
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.Inferred
Predicted ¹H NMR δ 7.4-7.0 (m, 4H, Ar-H), 5.0 (s, 1H, CH-CN), 3.9 (s, 3H, OCH₃), 2.5 (br s, 2H, NH₂)Inferred from analogous structures
Predicted ¹³C NMR δ 156.0 (C-OMe), 129.0, 128.5, 121.0, 110.5 (Ar-C), 118.0 (CN), 55.5 (OCH₃), 45.0 (CH-CN)Inferred from analogous structures
Predicted IR (cm⁻¹) 3400-3200 (N-H stretch), 2250-2230 (C≡N stretch), 1600, 1490 (aromatic C=C stretch), 1250 (C-O stretch)Inferred from analogous structures

Potential Applications in Drug Development and Medicinal Chemistry

The structural motifs present in this compound suggest its potential as a valuable scaffold in medicinal chemistry. The aminonitrile group can serve as a versatile handle for further chemical modifications, allowing for the generation of diverse compound libraries for biological screening.

  • Anticancer Activity: Numerous aminonitrile derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[12] The aminophenyl moiety, in particular, is a feature of some antimitotic agents. It is plausible that derivatives of this compound could exhibit antiproliferative properties.

  • Antimicrobial and Antifungal Activity: The aminonitrile core is present in compounds with demonstrated antibacterial and antifungal properties.[2] Further derivatization of the amino group or the aromatic ring could lead to the discovery of novel antimicrobial agents.

  • Neurological and CNS Applications: The ability of small molecules to cross the blood-brain barrier is crucial for treating central nervous system (CNS) disorders. The physicochemical properties of this compound and its derivatives could be optimized to target CNS receptors.

  • Enzyme Inhibition: The nitrile group can act as a bioisostere for a carbonyl group and can participate in key interactions with enzyme active sites.[13] For instance, certain amino nitrile-containing molecules are known to be potent inhibitors of cysteine proteases like cathepsins.

Synthetic_Workflow cluster_caption Synthetic Workflow start Start: 2-Methoxybenzaldehyde reagents Add NH4Cl and KCN in MeOH start->reagents reaction Stir at Room Temperature (24-48h) reagents->reaction workup Aqueous Workup (NaHCO3, CH2Cl2) reaction->workup purification Column Chromatography workup->purification product Product: this compound purification->product caption Proposed experimental workflow.

Figure 2: A diagram illustrating the proposed synthetic workflow for this compound.

Conclusion and Future Perspectives

This compound is a readily accessible molecule through the robust and well-established Strecker synthesis. While specific biological data for this compound is currently lacking in the public domain, its structural features suggest a high potential for applications in medicinal chemistry. The aminonitrile scaffold is a proven pharmacophore, and the 2-methoxyphenyl substituent offers opportunities for fine-tuning the molecule's properties.

Future research should focus on the experimental validation of the proposed synthetic protocol, thorough characterization of the compound's physicochemical and spectroscopic properties, and a systematic evaluation of its biological activities. The exploration of derivatives of this compound could lead to the discovery of novel therapeutic agents with a wide range of applications. This guide serves as a foundational resource to stimulate and support such research endeavors.

References

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Grokipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

  • The Use of Aminonitriles as a Possible Alternative Antibiotic Strategy - Lupine Publishers. (2023, February 1). Retrieved from [Link]

  • PubChem. (n.d.). Amino nitrile. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Potential: The Role of 2-Methoxybenzaldehyde as a Synthesis Intermediate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]

  • Indian Patents. 188336:"AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE".
  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Johannes Gutenberg-Universität Mainz. (2018, April 26). Aminonitriles as building blocks in organic chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of novel AM80 derivatives as antileukemic agents. Retrieved from [Link]

  • PubMed. (2008, May 1). Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. Retrieved from [Link]

  • PMC - NIH. (2011, October 4). A truly green synthesis of α-aminonitriles via Strecker reaction. Retrieved from [Link]

  • Column Chromatography. (n.d.). Amino Acid Purification. Retrieved from [Link]

  • ACS Publications. (2023, March 28). Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. Retrieved from [Link]

  • ResearchGate. (2016, May 26). How can i purify mandelonitrile (or any cyanohydrin) by silica column chromatography?. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Aminonitriles: Possible role in chemical evolution. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis And Biological Activity of Amide Derivatives Derived From Natural Product Waltherione F. Retrieved from [Link]

  • PubMed. (2013, December 6). On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. Retrieved from [Link]

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Methodological & Application

synthesis of 2-Amino-2-(2-methoxyphenyl)acetonitrile via Strecker reaction

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 2-Amino-2-(2-methoxyphenyl)acetonitrile via the Strecker Reaction

Introduction: The Strategic Importance of α-Aminonitriles

In the landscape of medicinal chemistry and drug development, α-aminonitriles are highly valued as versatile synthetic intermediates. Their dual functionality, possessing both an amino group and a nitrile, allows for their elaboration into a wide array of more complex molecules, most notably α-amino acids.[1][2][3] The target molecule, this compound, is a key building block. The presence of the methoxy-substituted phenyl ring makes it a precursor for novel heterocyclic compounds and potential therapeutic agents, with related structures showing promise in areas like antiproliferative research.[4][5]

The Strecker reaction, first reported in 1850, remains a cornerstone of organic synthesis for its straightforward and efficient approach to α-aminonitriles.[6] It is a one-pot, three-component reaction that brings together an aldehyde (or ketone), an amine source (typically ammonia), and a cyanide source.[2][6] This guide provides a detailed protocol and the underlying chemical principles for the synthesis of this compound, tailored for researchers in organic synthesis and drug discovery.

Reaction Mechanism: A Stepwise View of Bond Formation

The elegance of the Strecker synthesis lies in its sequential, self-validating reaction cascade. The process can be mechanistically divided into two primary stages: imine formation and nucleophilic cyanation.

  • Imine Formation : The reaction initiates with the nucleophilic attack of ammonia on the carbonyl carbon of 2-methoxybenzaldehyde. The aldehyde's carbonyl group is often activated by protonation, particularly if an ammonium salt like ammonium chloride (NH₄Cl) is used, which provides a source of both ammonia and a mild acid.[1] This is followed by a proton exchange and the elimination of a water molecule to form the corresponding imine (or more accurately, the protonated iminium ion), which is a key electrophilic intermediate.[2][7]

  • Nucleophilic Cyanation : The cyanide ion (CN⁻), a potent nucleophile, then attacks the electrophilic carbon of the iminium ion.[2][3] This step forms the crucial new carbon-carbon bond, resulting in the stable α-aminonitrile product.[1]

The entire mechanistic flow is captured in the diagram below.

Strecker_Mechanism Strecker Reaction Mechanism Aldehyde 2-Methoxybenzaldehyde Protonation Protonation of Carbonyl Aldehyde->Protonation + H+ Ammonia Ammonia (NH3) Hemiaminal Hemiaminal Intermediate Ammonia->Hemiaminal Protonation->Hemiaminal + NH3 Iminium Iminium Ion Hemiaminal->Iminium - H2O Product This compound Iminium->Product + CN- Cyanide Cyanide Ion (CN-) Cyanide->Product

Caption: The Strecker reaction pathway from aldehyde to α-aminonitrile.

Physicochemical Data and Reaction Parameters

Proper characterization and control of reaction parameters are essential for success.

Compound Molecular Formula Molecular Weight ( g/mol ) Key Characteristics
2-MethoxybenzaldehydeC₈H₈O₂136.15Starting aldehyde; liquid.
Ammonium ChlorideNH₄Cl53.49Common source of ammonia.
Potassium CyanideKCN65.12Highly toxic cyanide source.
This compoundC₉H₁₀N₂O162.19Target product; expected to be a solid.[4]
Parameter Condition Rationale / Notes
Temperature 0 °C to Room Temp.Initial cooling helps control the exothermic reaction, followed by stirring at ambient temperature to drive the reaction to completion.
Reaction Time 12 - 24 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC) to determine completion.[4]
Solvent Methanol or EthanolProtic solvents are commonly used and help to dissolve the reactants.[5]
Stoichiometry Aldehyde (1 eq)Limiting reagent.
NH₄Cl (1.5 eq)Excess ammonia source drives imine formation.
KCN (1.2 eq)Slight excess of cyanide ensures complete conversion of the imine intermediate.
Expected Yield 70-90%Yields can vary based on the purity of reagents and precision of the work-up and purification steps.

Experimental Protocol

CRITICAL SAFETY NOTICE: This protocol involves the use of potassium cyanide (KCN), which is a highly toxic substance. It should only be handled by trained personnel in a well-ventilated chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. A cyanide antidote kit must be readily accessible, and all personnel must be trained in its use. All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols (e.g., treatment with an oxidizing agent like bleach or hydrogen peroxide).

Materials and Reagents:
  • 2-Methoxybenzaldehyde (1.0 eq)

  • Ammonium Chloride (NH₄Cl, 1.5 eq)

  • Potassium Cyanide (KCN, 1.2 eq)

  • Methanol (solvent)

  • Dichloromethane (for extraction)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Step-by-Step Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxybenzaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in methanol. Stir the mixture at room temperature for 20-30 minutes to facilitate the initial stages of imine formation.

  • Cyanide Addition: Cool the flask to 0 °C in an ice bath. In the fume hood, carefully and slowly add potassium cyanide (1.2 eq) to the stirring mixture in small portions. CAUTION: The addition of cyanide to the mildly acidic ammonium chloride solution can generate small amounts of hydrogen cyanide (HCN) gas.[1] Ensure adequate ventilation.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-24 hours.

  • Monitoring: Monitor the consumption of the starting aldehyde using Thin Layer Chromatography (TLC). A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).[4]

  • Work-up:

    • Once the reaction is complete, quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the solution is basic. This neutralizes the ammonium chloride and any residual acid.[4][5]

    • Reduce the volume of methanol using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3x the volume of the aqueous phase).[4]

    • Combine the organic layers and wash them once with brine to remove residual water and inorganic salts.[4]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[4][5]

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane to isolate the pure product.[4][5]

  • Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry.[4]

Experimental Workflow and Troubleshooting

The overall process from setup to final product is a logical sequence of synthesis and purification.

Workflow Experimental Workflow Start 1. Combine Aldehyde & Ammonium Chloride in Methanol Cyanide 2. Add Potassium Cyanide at 0°C Start->Cyanide Stir 3. Stir at Room Temperature (12-24h) & Monitor by TLC Cyanide->Stir Workup 4. Quench, Extract with DCM, Wash, and Dry Stir->Workup Purify 5. Concentrate and Purify via Column Chromatography Workup->Purify Product Pure this compound Purify->Product

Caption: A summary of the experimental procedure for the Strecker synthesis.

Troubleshooting Common Issues:
  • Low Yield: Incomplete imine formation can be a cause. Adding a dehydrating agent like anhydrous MgSO₄ during the initial step can help drive the equilibrium towards the imine.[1]

  • Reaction Stalls: If TLC analysis shows unreacted aldehyde after 24 hours, gentle heating (e.g., to 40°C) may be required, but this should be done with caution due to the potential for increased HCN evolution.

  • Purification Difficulties: If the product is difficult to separate from impurities, optimizing the eluent system for column chromatography is key. A shallower gradient or a different solvent system (e.g., dichloromethane/methanol) may be necessary.

References

  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021). ACS Omega. [Link]

  • Strecker Synthesis. Organic Chemistry Portal. [Link]

  • Strecker Synthesis. NROChemistry. [Link]

  • Strecker Amino Acid Synthesis. (2021). YouTube. [Link]

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Application Note: A Two-Stage Synthesis of 2-Amino-2-(2-methoxyphenyl)acetic Acid via the Bucherer-Bergs Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Synthesis of Non-Canonical Amino Acids

Non-canonical α-amino acids are critical structural motifs in medicinal chemistry and drug development. 2-Amino-2-(2-methoxyphenyl)acetic acid, a derivative of glycine, represents a valuable building block for novel therapeutics.[1][2] The Bucherer-Bergs reaction, a classic multicomponent reaction (MCR), provides a robust and efficient pathway for the synthesis of 5,5-disubstituted hydantoins, which serve as stable, isolable precursors to α,α-disubstituted amino acids.[3][4]

This application note provides a comprehensive, two-part protocol for the synthesis of 2-Amino-2-(2-methoxyphenyl)acetic Acid. It is important to note that the target requested by the user, 2-Amino-2-(2-methoxyphenyl)acetonitrile, is a transient intermediate in the Bucherer-Bergs reaction mechanism.[5] This guide focuses on the synthesis of the stable hydantoin intermediate followed by its subsequent hydrolysis to the final, stable amino acid product, which is the common and practical application of this chemistry in a research setting.

Part 1 details the Bucherer-Bergs reaction, converting 2-methoxybenzaldehyde into 5-(2-methoxyphenyl)hydantoin. Part 2 describes the basic hydrolysis of the hydantoin ring to yield the final product, 2-Amino-2-(2-methoxyphenyl)acetic Acid.

Mechanism & Scientific Rationale

The Bucherer-Bergs synthesis is a one-pot reaction that brilliantly constructs the hydantoin ring system from simple precursors.[4] The currently accepted mechanism proceeds through several key steps, each driven by fundamental principles of organic reactivity.

  • Cyanohydrin Formation: The reaction initiates with the nucleophilic addition of a cyanide ion to the carbonyl carbon of 2-methoxybenzaldehyde, forming a cyanohydrin intermediate.

  • Aminonitrile Formation: Ammonia, which is in equilibrium with ammonium carbonate, reacts with the cyanohydrin in an SN2 fashion to displace the hydroxyl group, yielding an α-aminonitrile.[5] This is the key, yet unstable, intermediate.

  • Carbamate Formation & Cyclization: The amino group of the aminonitrile attacks carbon dioxide (also from ammonium carbonate), forming a carbamic acid derivative.[6] This is followed by an intramolecular cyclization where the carbamate oxygen attacks the nitrile carbon.

  • Rearrangement to Hydantoin: The resulting 5-imino-oxazolidin-2-one intermediate undergoes a rearrangement, now understood to proceed through an isocyanate intermediate, to form the thermodynamically stable 5-(2-methoxyphenyl)hydantoin product.[4][5]

The subsequent hydrolysis of the hydantoin is typically performed under strong basic or acidic conditions, which attacks the carbonyl groups of the ring, leading to ring-opening and eventual release of the free amino acid upon neutralization.[7]

Bucherer_Bergs_Mechanism Figure 1: Bucherer-Bergs Reaction Mechanism aldehyde 2-Methoxy- benzaldehyde cyanohydrin Cyanohydrin Intermediate aldehyde->cyanohydrin + KCN, H₂O aminonitrile α-Aminonitrile Intermediate cyanohydrin->aminonitrile + NH₃ (-H₂O) carbamate Carbamic Acid Derivative aminonitrile->carbamate + CO₂ cyclized 5-Imino-oxazolidin-2-one carbamate->cyclized Intramolecular Cyclization hydantoin 5-(2-Methoxyphenyl)- hydantoin cyclized->hydantoin Rearrangement

Caption: Figure 1: Bucherer-Bergs Reaction Mechanism

Experimental Protocols

Part A: Synthesis of 5-(2-methoxyphenyl)hydantoin

This protocol is adapted from established Bucherer-Bergs procedures for aromatic aldehydes.[8][9]

Safety Precautions:

  • EXTREME CAUTION: Potassium cyanide (KCN) is highly toxic if ingested, inhaled, or absorbed through the skin. Always handle KCN in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves (double-gloving is recommended), and safety goggles.

  • Acidification Hazard: Never add acid directly to a solution containing cyanide salts. Acidification generates highly toxic hydrogen cyanide (HCN) gas. All acidification steps must be performed slowly and strictly within a fume hood.

  • Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite solution) according to your institution's hazardous waste protocols before disposal.

Materials and Reagents Data:

ReagentFormulaMW ( g/mol )Moles (mmol)EquivalentsAmount
2-MethoxybenzaldehydeC₈H₈O₂136.151001.013.62 g
Potassium Cyanide (KCN)KCN65.121501.59.77 g
Ammonium Carbonate(NH₄)₂CO₃96.092002.019.22 g
Ethanol (95%)C₂H₅OH---100 mL
Water (Deionized)H₂O---100 mL
Hydrochloric Acid (conc.)HCl---As needed

Step-by-Step Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methoxybenzaldehyde (13.62 g, 100 mmol), potassium cyanide (9.77 g, 150 mmol), and ammonium carbonate (19.22 g, 200 mmol).

    • Rationale: Using a slight excess of cyanide and ammonium carbonate ensures the reaction goes to completion and provides the necessary reagents (NH₃ and CO₂) for the multicomponent condensation.[5]

  • Solvent Addition: Add a mixture of 100 mL of 95% ethanol and 100 mL of deionized water to the flask.

    • Rationale: The ethanol/water co-solvent system is crucial for dissolving both the organic aldehyde and the inorganic salts to create a homogeneous reaction medium.[3]

  • Reaction: Heat the mixture in an oil bath set to 65-70°C. Stir vigorously for 24 hours. The reaction is typically heated to ensure sufficient energy for the condensation and cyclization steps.[8]

  • Cooling and Isolation: After 24 hours, remove the flask from the oil bath and allow it to cool to room temperature. Then, place the flask in an ice bath to further cool the mixture.

  • Precipitation (CRITICAL STEP): While stirring the cold mixture in a fume hood , slowly and carefully add concentrated hydrochloric acid dropwise to acidify the solution to a pH of approximately 6.0-6.5. A white precipitate of the hydantoin product should form.

    • Rationale: The hydantoin product is less soluble in the neutral to slightly acidic aqueous ethanol mixture than its corresponding salt form. Acidification neutralizes the reaction mixture and induces precipitation.[9]

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold water (2x 50 mL) to remove any remaining inorganic salts.

  • Drying: Dry the purified 5-(2-methoxyphenyl)hydantoin in a vacuum oven at 50°C to a constant weight. An expected yield is typically in the range of 65-80%.

Part B: Hydrolysis of 5-(2-methoxyphenyl)hydantoin to 2-Amino-2-(2-methoxyphenyl)acetic Acid

This protocol employs a strong base to efficiently hydrolyze the stable hydantoin ring.

Materials and Reagents Data:

ReagentFormulaMW ( g/mol )Moles (mmol)EquivalentsAmount
5-(2-methoxyphenyl)hydantoinC₁₀H₁₀N₂O₃206.20501.010.31 g
Sodium Hydroxide (NaOH)NaOH40.002505.010.0 g
Water (Deionized)H₂O---100 mL
Hydrochloric Acid (conc.)HCl---As needed

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend the 5-(2-methoxyphenyl)hydantoin (10.31 g, 50 mmol) and sodium hydroxide (10.0 g, 250 mmol) in 100 mL of deionized water.

    • Rationale: A significant excess of a strong base is required to drive the hydrolysis of both amide bonds within the hydantoin ring to completion.[7]

  • Hydrolysis: Heat the mixture to reflux (approximately 100-110°C) and maintain reflux for 12-18 hours, or until the reaction is complete (monitored by TLC).

  • Cooling and Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Precipitation: While stirring in the ice bath, slowly add concentrated hydrochloric acid to neutralize the excess NaOH and adjust the pH to the isoelectric point of the amino acid (typically around pH 5-6). The free amino acid will precipitate out of the solution.

  • Isolation and Purification: Collect the crude amino acid by vacuum filtration. Wash the solid with a small amount of cold water. Recrystallize the product from a hot water/ethanol mixture to obtain the purified 2-Amino-2-(2-methoxyphenyl)acetic Acid.

  • Drying: Dry the final product in a vacuum oven at 60°C.

Workflow and Expected Results

The overall process transforms a simple aromatic aldehyde into a valuable non-canonical amino acid in two high-yielding steps.

Bucherer_Bergs_Workflow Figure 2: Experimental Workflow start Mix Aldehyde, KCN, (NH₄)₂CO₃ in EtOH/H₂O react_A Heat at 70°C for 24 hours start->react_A Part A isolate_A Cool, Acidify to pH 6, Filter & Dry react_A->isolate_A product_A Isolated 5-(2-methoxyphenyl)hydantoin isolate_A->product_A react_B Reflux Hydantoin with 5 eq. NaOH (aq) product_A->react_B Part B isolate_B Cool, Neutralize with HCl, Filter & Recrystallize react_B->isolate_B product_B Final Product: 2-Amino-2-(2-methoxyphenyl)acetic Acid isolate_B->product_B

Caption: Figure 2: Experimental Workflow

ParameterStage A: Hydantoin SynthesisStage B: Hydrolysis
Key Reagents 2-Methoxybenzaldehyde, KCN, (NH₄)₂CO₃5-(2-methoxyphenyl)hydantoin, NaOH
Solvent Ethanol / WaterWater
Temperature 65-70°C100-110°C (Reflux)
Reaction Time 24 hours12-18 hours
Workup Acidification & FiltrationNeutralization & Recrystallization
Expected Yield 65-80%70-85%
Final Product MW 206.20 g/mol 181.19 g/mol [10]

References

  • AdooQ Bioscience. (n.d.). 2-Amino-2-(2-methoxyphenyl)acetic acid. Retrieved from AdooQ Bioscience Website. [Link]

  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4009. [Link]

  • Google Patents. (1975). Process for the preparation of d-(-)-2-amino-2-(p-hydroxyphenyl)-acetic acid. US3890379A.
  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from Wikipedia Website. [Link]

  • Semantic Scholar. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Retrieved from Semantic Scholar Website. [Link]

  • Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Retrieved from Cambridge University Press Website. [Link]

  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. [Link]

  • MDPI Encyclopedia. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. [Link]

  • ResearchGate. (1994). Microbial Conversion of DL5-Substituted Hydantoins to the Corresponding L-Amino Acids by Bacillus stearothermophilus NS1122A. [Link]

  • Google Patents. (2013). Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide. CN103396307A.
  • ResearchGate. (2005). Characterization of the hydantoin-hydrolysing system of Pseudomonas putida RU-KM3s. [Link]

  • MDPI. (2022). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. [Link]

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Application Notes & Protocols: The Strategic Utility of 2-Amino-2-(2-methoxyphenyl)acetonitrile in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

2-Amino-2-(2-methoxyphenyl)acetonitrile is a potent α-aminonitrile that serves as a highly versatile intermediate in the synthesis of complex pharmaceutical agents. Its structure is distinguished by three key reactive centers: a nucleophilic amino group, an electrophilic nitrile carbon, and an activated aromatic ring bearing a methoxy substituent. This unique combination of functionalities makes it an ideal starting point for constructing a diverse array of heterocyclic systems and non-natural amino acids, which are foundational scaffolds in medicinal chemistry.

The α-aminonitrile motif is a cornerstone of the historic Strecker synthesis, the first-ever synthesis of an amino acid.[1][2] In modern drug development, these intermediates are prized for their ability to undergo a wide range of chemical transformations, enabling the efficient assembly of novel molecular architectures. This guide provides a comprehensive overview of the synthesis, characterization, safe handling, and strategic applications of this compound for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not widely published, its properties can be reliably inferred from its structure and data from closely related analogs.[3][4] These predicted values serve as a crucial benchmark for experimental characterization.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 139535-61-6 (representative)Inferred from chemical databases
Molecular Formula C₉H₁₀N₂O[5]
Molecular Weight 162.19 g/mol [5]
Appearance Expected to be an off-white to pale yellow solid[4]
Solubility Expected to be soluble in methanol, ethanol, DMSO, and chlorinated solvents[6]

Table 2: Predicted Spectroscopic Data for Characterization

TechniquePredicted Data
¹H NMR (400 MHz, CDCl₃)δ 7.30-7.45 (m, 2H, Ar-H), 6.90-7.05 (m, 2H, Ar-H), 4.95 (s, 1H, CH-CN), 3.88 (s, 3H, OCH₃), 2.10 (br s, 2H, NH₂)
¹³C NMR (100 MHz, CDCl₃)δ 156.5 (C-OMe), 129.0 (Ar-CH), 128.5 (Ar-C), 121.0 (Ar-CH), 119.0 (CN), 110.5 (Ar-CH), 55.5 (OCH₃), 48.0 (CH-CN)
IR (KBr, cm⁻¹)3400-3250 (N-H stretch), 2245 (C≡N stretch, weak), 1600, 1495 (aromatic C=C stretch), 1250 (C-O stretch)

Core Synthetic Protocol: One-Pot Strecker Synthesis

The most efficient and atom-economical route to this compound is the Strecker synthesis, a one-pot, three-component reaction.[7][8] This method avoids the harsh conditions and multiple steps associated with alternative routes, such as the nitration and reduction of a phenylacetonitrile precursor.[9]

Principle and Mechanism

The reaction proceeds via the initial condensation of 2-methoxybenzaldehyde with ammonia to form an imine intermediate. The subsequent nucleophilic attack of a cyanide ion on the iminium carbon yields the final α-aminonitrile product.[2][10] The use of trimethylsilyl cyanide (TMSCN) is often preferred over alkali metal cyanides as it is more soluble in organic solvents and the trimethylsilyl group can activate the carbonyl for imine formation.

G reactants 2-Methoxybenzaldehyde + NH₃ imine Imine Intermediate (C=N bond formation) reactants->imine Condensation (-H₂O) iminium Iminium Ion (Protonation) imine->iminium H⁺ (catalytic) product This compound iminium->product Nucleophilic Attack cyanide Cyanide Source (e.g., TMSCN) cyanide->product

Caption: Mechanism of the Strecker Synthesis.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale and should be performed in a well-ventilated fume hood by trained personnel.

Materials and Equipment:

  • 2-methoxybenzaldehyde (1.36 g, 10 mmol, 1.0 eq)

  • Ammonia in Methanol (7N solution, 2.14 mL, 15 mmol, 1.5 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.6 mL, 12 mmol, 1.2 eq)

  • Anhydrous Methanol (25 mL)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 100 mL round-bottom flask, magnetic stir bar, ice bath, dropping funnel

  • Thin Layer Chromatography (TLC) apparatus (Silica plates, UV lamp)

  • Rotary evaporator

  • Flash column chromatography system (Silica gel)

Procedure:

  • Reaction Setup: Add 2-methoxybenzaldehyde (1.0 eq) and anhydrous methanol (25 mL) to a 100 mL round-bottom flask equipped with a magnetic stir bar. Stir until the aldehyde is fully dissolved.

  • Imine Formation: Cool the solution to 0 °C using an ice bath. This temperature control is critical to manage the exothermicity of the reaction. Add the 7N solution of ammonia in methanol (1.5 eq) dropwise over 10 minutes. Stir the mixture at 0 °C for an additional 30 minutes to allow for imine formation.[8]

  • Cyanide Addition: While maintaining the temperature at 0 °C, add TMSCN (1.2 eq) dropwise to the reaction mixture. Caution: TMSCN is highly toxic. Handle with extreme care in a fume hood.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting aldehyde spot has been consumed.[5]

  • Workup: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution at 0 °C.[8] Extract the aqueous mixture with DCM (3 x 30 mL).

  • Purification (Initial): Combine the organic layers, wash with brine (1 x 25 mL), and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification (Final): Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate to yield the pure this compound.

G A 1. Dissolve Aldehyde in Anhydrous MeOH B 2. Cool to 0°C A->B C 3. Add NH₃/MeOH solution (Imine Formation) B->C D 4. Add TMSCN dropwise (Cyanide Addition) C->D E 5. Warm to RT, Stir 16-24h (Monitor by TLC) D->E F 6. Quench with NaHCO₃(aq) E->F G 7. Extract with DCM F->G H 8. Wash, Dry, Concentrate G->H I 9. Purify via Column Chromatography H->I J Pure Product I->J

Caption: Experimental workflow for Strecker Synthesis.

Safety, Handling, and Waste Disposal

Handling this compound and the reagents for its synthesis requires strict adherence to safety protocols.

  • Hazard Assessment: The target compound is expected to be harmful if swallowed, inhaled, or in contact with skin based on data from analogous aminonitriles.[11]

  • Cyanide Handling: All cyanide-containing reagents (e.g., TMSCN, NaCN, KCN) are acutely toxic.[12]

    • NEVER allow cyanide salts or solutions to come into contact with acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas.[12]

    • Always conduct manipulations in a certified chemical fume hood.

    • Have a cyanide antidote kit available and ensure personnel are trained in its use.

  • Waste Disposal: Quench all cyanide-containing reaction mixtures and waste streams with an excess of sodium hypochlorite (bleach) or hydrogen peroxide under basic (pH > 10) conditions to oxidize cyanide to the less toxic cyanate ion. Dispose of the resulting waste in accordance with institutional and local regulations.

Table 3: Required Personal Protective Equipment (PPE)

Protection TypeSpecific EquipmentStandardPurpose
Hand Protection Nitrile rubber chemical-resistant glovesEN 374Prevents skin contact. Inspect before use.
Eye/Face Protection Tightly fitting safety goggles and a face shieldEN 166Protects from splashes and dust.
Body Protection Flame-retardant lab coatN/AProtects skin and personal clothing.
Respiratory Use in a fume hood is mandatory. Respirator may be required for spills.NIOSHPrevents inhalation of toxic vapors/dusts.

Applications in Downstream Pharmaceutical Synthesis

The synthetic utility of this compound is best illustrated by its potential transformations into high-value pharmaceutical scaffolds.

Pathway 1: Synthesis of Lamotrigine Analogs

Lamotrigine is an anticonvulsant drug featuring a 1,2,4-triazine core.[13] Its synthesis involves the cyclization of a guanidine derivative of an α-aminonitrile.[14][15] By analogy, this compound can serve as a direct precursor to novel, structurally related compounds with potential CNS activity. The proposed pathway involves reaction with aminoguanidine followed by an acid- or base-catalyzed cyclization to form the triazine ring.

G start 2-Amino-2-(2-methoxyphenyl) acetonitrile intermediate Guanidine Intermediate start->intermediate + Aminoguanidine product Lamotrigine Analog (1,2,4-Triazine Core) intermediate->product Cyclization (e.g., H⁺ or base)

Caption: Proposed synthesis of a Lamotrigine analog.

Pathway 2: Access to Unnatural α-Amino Acids

The hydrolysis of the nitrile functionality provides a direct route to 2-Amino-2-(2-methoxyphenyl)acetic acid. This non-proteinogenic amino acid can be incorporated into peptides to enhance metabolic stability, improve binding affinity, or induce specific secondary structures.

  • Acid Hydrolysis: Refluxing the aminonitrile in strong aqueous acid (e.g., 6N HCl) will hydrolyze the nitrile to a carboxylic acid and protonate the amine, yielding the amino acid hydrochloride salt.[2][10]

Analytical Quality Control

Rigorous analytical control is essential to ensure the purity and identity of the synthesized intermediate.

  • Chromatography:

    • TLC: As described in the protocol, for rapid reaction monitoring.

    • HPLC: A reversed-phase HPLC method is recommended for final purity assessment. A suitable starting point would be a C18 column with a gradient mobile phase of acetonitrile and water containing 0.1% formic acid.[16]

  • Spectroscopy:

    • NMR (¹H and ¹³C): Confirm the structure by comparing the experimental spectrum to the predicted data in Table 2.

    • IR: Verify the presence of key functional groups (N-H, C≡N, C-O).

    • Mass Spectrometry: Confirm the molecular weight (162.19 g/mol ).

Conclusion

This compound is a valuable and versatile intermediate, readily accessible via a robust, one-pot Strecker synthesis. Its strategic application enables the efficient construction of complex molecular scaffolds, including triazine heterocycles and unnatural amino acids, which are of significant interest in contemporary drug discovery. The protocols and data presented in this guide provide a solid foundation for researchers to safely synthesize, characterize, and utilize this potent building block in their pharmaceutical development programs.

References

  • NROChemistry. Strecker Synthesis. [Link]

  • MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • ACS Publications. Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles. [Link]

  • PrepChem.com. Synthesis of 2-amino-2-phenyl acetonitrile. [Link]

  • Atul Ltd. para Methoxy phenyl aceto nitrile. [Link]

  • Google Patents. Synthetic method of drug lamotrigine for curing bipolar disorder and epilepsy.
  • Google Patents.
  • Mediterranean Journal of Pharmacy & Pharmaceutical Sciences. A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. [Link]

  • ResearchGate. Lamotrigine (antiepileptic) synthesis. [Link]

  • Atul Ltd. para Methoxy phenyl aceto nitrile | CAS No. 104-47-2. [Link]

  • Google Patents. Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
  • ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]

  • Industrial Chemicals. P-Methoxyphenyl Acetonitrile at Best Price High Purity Intermediate. [Link]

  • NIST WebBook. (2-Methoxyphenyl)acetonitrile. [Link]

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application of 2-Amino-2-(2-methoxyphenyl)acetonitrile in heterocyclic chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 2-Amino-2-(2-methoxyphenyl)acetonitrile in Heterocyclic Chemistry

Authored by a Senior Application Scientist

This document serves as a detailed technical guide for researchers, scientists, and professionals in drug development on the strategic applications of this compound. This versatile α-aminonitrile is a valuable building block in synthetic organic chemistry, prized for its dual reactivity that enables the construction of complex nitrogen-containing heterocyclic scaffolds. These scaffolds are foundational in many pharmaceutical agents, making the mastery of this reagent's chemistry crucial for innovation in medicinal chemistry.[1][2]

The unique architecture of this compound, featuring a nucleophilic amino group and an electrophilic nitrile on the same carbon atom, allows for a diverse range of chemical transformations.[1] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, providing field-proven insights into its use for constructing key heterocyclic systems like imidazoles and quinoxalines, and its role in powerful multicomponent reactions.

Core Reactivity and Synthetic Potential

The synthetic utility of α-aminonitriles stems from the three primary reactive sites within the molecule:

  • The Amino Group: Functions as a potent nucleophile and a base. It is the primary site for acylation, alkylation, and participation in cyclization reactions.[1]

  • The Nitrile Group: The carbon atom is electrophilic and can be attacked by various nucleophiles. This group can be hydrolyzed to amides or carboxylic acids, reduced to a primary amine, or serve as an electrophilic partner in cyclization cascades.[1]

  • The α-Carbon: The proton on the carbon bearing both the amino and nitrile groups can be abstracted under certain conditions, allowing it to act as a nucleophile.

This inherent bifunctionality is the cornerstone of its application in heterocyclic synthesis, enabling elegant and efficient construction of complex ring systems.[3]

Synthesis of this compound via Strecker Reaction

While commercially available, understanding the synthesis of the title compound provides context for its purity and potential side products. The most efficient and common method is the Strecker synthesis, a one-pot, three-component reaction.[2][4][5]

Reaction Principle

The reaction proceeds through the initial formation of an imine from 2-methoxybenzaldehyde and an ammonia source. This is followed by the nucleophilic addition of a cyanide ion to the imine, yielding the target α-aminonitrile.[4] Using a cyanide source like trimethylsilyl cyanide (TMSCN) is often preferred for its improved safety and solubility in organic solvents compared to hydrogen cyanide.[2]

Strecker_Synthesis Workflow for Strecker Synthesis Aldehyde 2-Methoxybenzaldehyde Mix Dissolve Aldehyde in Anhydrous MeOH Aldehyde->Mix Ammonia Ammonia (7N in MeOH) AddAmmonia Add Ammonia Stir 30 min Ammonia->AddAmmonia TMSCN Trimethylsilyl Cyanide (TMSCN) AddTMSCN Add TMSCN (dropwise) TMSCN->AddTMSCN Imine Imine Intermediate Imine->AddTMSCN Product This compound Cool Cool to 0 °C Mix->Cool Cool->AddAmmonia Ice Bath AddAmmonia->Imine In situ formation AddAmmonia->AddTMSCN Warm Warm to RT Stir 12-24h AddTMSCN->Warm Workup Aqueous Workup & Extraction Warm->Workup Purify Column Chromatography Workup->Purify Purify->Product

Caption: Strecker synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2-Methoxybenzaldehyde

  • Ammonia in Methanol (7N solution)

  • Trimethylsilyl cyanide (TMSCN)

  • Anhydrous Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Imine Formation: Dissolve 2-methoxybenzaldehyde (1.0 eq) in anhydrous methanol to a concentration of approximately 0.5 M in a round-bottom flask equipped with a magnetic stir bar.[4]

  • Cool the solution to 0 °C using an ice-water bath.

  • To the stirred solution, add a 7N solution of ammonia in methanol (1.5 eq) dropwise over 5 minutes. The choice of an ammonia solution in methanol ensures a homogenous reaction mixture under anhydrous conditions.

  • Stir the mixture at 0 °C for 30 minutes to allow for complete imine formation.

  • Cyanide Addition: While maintaining the temperature at 0 °C, add trimethylsilyl cyanide (1.2 eq) dropwise to the reaction mixture. This exothermic addition must be controlled to prevent side reactions.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The bicarbonate quench neutralizes any acid formed and hydrolyzes excess TMSCN.

  • Combine the organic layers and wash with brine to remove residual water. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.[4]

Application in Imidazole Synthesis

α-Aminonitriles are excellent precursors for the synthesis of substituted imidazoles, a core structure in many pharmaceuticals. The reaction typically involves condensation with a carbonyl compound or its equivalent, followed by cyclization and aromatization.

Reaction Principle: Radziszewski-Type Synthesis

A common approach involves the reaction of the α-aminonitrile with a 1,2-dicarbonyl compound in the presence of an acid catalyst and an ammonia source (often ammonium acetate). The this compound provides one nitrogen and the C4-C5 bond of the imidazole ring.

Imidazole_Synthesis Mechanism for Imidazole Synthesis Aminonitrile This compound Step1 Condensation Aminonitrile->Step1 Dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) Dicarbonyl->Step1 AmmoniaSrc Ammonium Acetate (Ammonia Source) AmmoniaSrc->Step1 Cond1 Initial Condensation (Diamino Intermediate) Step2 Cyclization Cond1->Step2 Cyclization Intramolecular Cyclization Step3 Oxidative Aromatization Cyclization->Step3 Dehydration Dehydration & Aromatization Product Substituted Imidazole Dehydration->Product Step1->Cond1 Step2->Cyclization Step3->Dehydration

Caption: General mechanism for imidazole synthesis from an α-aminonitrile.

Detailed Experimental Protocol: Synthesis of 4-(2-Methoxyphenyl)-2,5-diphenyl-1H-imidazole

Materials:

  • This compound

  • Benzil

  • Ammonium acetate

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), benzil (1.0 eq), and a significant excess of ammonium acetate (5-10 eq). Ammonium acetate serves as both the ammonia source and a catalyst.

  • Add glacial acetic acid as the solvent to facilitate the reaction and maintain an acidic pH.

  • Heat the mixture to reflux (approx. 120 °C) for 2-4 hours. Monitor the reaction by TLC. The high temperature is necessary to drive the condensation and subsequent dehydration/aromatization steps.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water, which will cause the product to precipitate.

  • Neutralize the solution carefully with aqueous ammonia or sodium hydroxide solution until it is slightly basic (pH ~8).

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain the pure imidazole product.

ComponentRoleStoichiometry
This compoundHeterocycle Building Block1.0 eq
Benzil1,2-Dicarbonyl Source1.0 eq
Ammonium AcetateAmmonia Source & Catalyst5-10 eq
Glacial Acetic AcidSolvent & Catalyst~10-20 vol

Application in Quinoxaline Synthesis

Quinoxalines are an important class of benzo-fused N-heterocycles with a wide range of biological activities.[6] They are typically synthesized by the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[7][8] this compound can serve as a masked 1,2-dicarbonyl synthon.

Reaction Principle

The α-aminonitrile can be hydrolyzed in situ or in a preceding step to an α-amino ketone. This intermediate then readily condenses with an o-phenylenediamine. The reaction involves two successive imine formations followed by an oxidative aromatization to yield the stable quinoxaline ring system.

Quinoxaline_Synthesis Workflow for Quinoxaline Synthesis Aminonitrile This compound Hydrolysis Step 1: In Situ Hydrolysis (Acidic Conditions) Aminonitrile->Hydrolysis Diamine o-Phenylenediamine Condensation Step 2: Condensation & Cyclization Diamine->Condensation Intermediate α-Amino Ketone Intermediate Hydrolysis->Intermediate Formation Intermediate->Condensation Aromatization Step 3: Oxidative Aromatization (Air) Condensation->Aromatization Product 2-(2-Methoxyphenyl)quinoxaline Aromatization->Product

Caption: General workflow for the synthesis of quinoxalines.

Detailed Experimental Protocol: Synthesis of 2-(2-Methoxyphenyl)quinoxaline

Materials:

  • This compound

  • o-Phenylenediamine

  • Ethanol or Acetic Acid

  • Catalyst (optional, e.g., a few drops of HCl)

Procedure:

  • Dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in a suitable solvent like ethanol or glacial acetic acid in a round-bottom flask. Acetic acid can serve as both the solvent and the catalyst for the hydrolysis and condensation steps.

  • Heat the reaction mixture to reflux for 4-8 hours. The reaction is often open to the atmosphere, as aerial oxygen can facilitate the final oxidative aromatization step.

  • Monitor the reaction's progress using TLC.

  • Upon completion, cool the mixture to room temperature.

  • If using acetic acid, carefully pour the reaction mixture into a beaker of ice water and neutralize with a base (e.g., 10% NaOH solution) to precipitate the product.

  • If using ethanol, the product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the crude product by vacuum filtration, wash with cold water, and dry.

  • Purify the solid by recrystallization from ethanol to afford pure 2-(2-methoxyphenyl)quinoxaline.

ParameterConditionRationale
Solvent Ethanol or Acetic AcidProtic solvent facilitates hydrolysis and condensation.
Temperature RefluxProvides energy for cyclization and dehydration.
Atmosphere AirOxygen acts as the oxidant for the final aromatization step.
Reaction Time 4-8 hoursTypical duration for completion of the multi-step sequence.

Application in Multicomponent Reactions (MCRs)

MCRs are powerful tools in diversity-oriented synthesis, allowing for the rapid construction of complex molecules in a single step from three or more starting materials.[9][10] α-Aminonitriles are ideal substrates for isocyanide-based MCRs like the Ugi reaction, where the amino group participates in the initial condensation.

Reaction Principle: Ugi Reaction followed by Post-Cyclization

The amino group of this compound can react with an aldehyde or ketone to form an iminium ion, which is then trapped by an isocyanide and a carboxylic acid. This forms a linear Ugi adduct. This adduct is specifically designed with functional groups that can undergo a subsequent intramolecular cyclization reaction to form a complex heterocycle.

MCR_Concept Concept of MCR for Heterocycle Synthesis cluster_reactants Starting Materials (3+ Components) Aminonitrile Aminonitrile OnePot One-Pot Ugi Reaction Aminonitrile->OnePot Aldehyde Aldehyde Aldehyde->OnePot Isocyanide Isocyanide Isocyanide->OnePot CarboxylicAcid Carboxylic Acid CarboxylicAcid->OnePot Adduct Linear Ugi Adduct OnePot->Adduct PostCyclization Post-Condensation Cyclization Product Complex Heterocycle PostCyclization->Product Adduct->PostCyclization

Caption: MCR strategy for rapid access to complex heterocyclic scaffolds.

This strategy is exceptionally powerful for building libraries of drug-like molecules, as the final heterocyclic scaffold can be varied simply by changing one of the initial components.[9]

References

  • Application Notes and Protocols: Synthesis of 2-(2-Amino-4-methoxyphenyl)acetonitrile. Benchchem.
  • The Aminonitrile Functional Group in Heterocyclic Chemistry: A Technical Guide to Reactivity and Synthesis. Benchchem.
  • Quinoxaline synthesis. Organic Chemistry Portal.
  • Heterocycles from α-Aminonitriles. ResearchGate. Available at: [Link]

  • A truly green synthesis of α-aminonitriles via Strecker reaction. ResearchGate. Available at: [Link]

  • Preparation of quinoxalines via Methods A and B. ResearchGate. Available at: [Link]

  • Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. Available at: [Link]

  • An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Open Research@CSIR-NIScPR. Available at: [Link]

  • Methods of Preparation of Quinoxalines. Encyclopedia.pub. Available at: [Link]

  • Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds.
  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. Available at: [Link]

  • Methods of synthesis of nitrogen-containing heterocycles using ureas and related compounds. Russian Chemical Reviews (RSC Publishing). Available at: [Link]

  • Synthesis of Nitrogen-Rich Heterocycles: Detailed Application Notes and Protocols. Benchchem.
  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]

  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers. Available at: [Link]

  • Synthesis of Heterocycles via Multicomponent Reactions II. ResearchGate. Available at: [Link]

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Application Note: A Robust, Catalyst-Free Synthesis of 4-(2-Methoxyphenyl)quinazolin-2-amine from 2-Amino-2-(2-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly efficient and straightforward protocol for the synthesis of 4-(2-methoxyphenyl)quinazolin-2-amine, a valuable scaffold in medicinal chemistry. The described method utilizes the cyclocondensation of 2-Amino-2-(2-methoxyphenyl)acetonitrile with 2-aminobenzonitrile. This catalyst-free approach, conducted under thermal conditions in a high-boiling polar aprotic solvent, offers significant advantages in terms of operational simplicity, cost-effectiveness, and product purity by eliminating the need for metal catalysts and complex ligands. This guide provides a comprehensive, step-by-step protocol, mechanistic insights, and practical advice for researchers in drug discovery and organic synthesis.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline derivatives are a cornerstone of modern medicinal chemistry, forming the core structure of numerous approved pharmaceuticals and clinical candidates.[1][2] This privileged scaffold is recognized for its broad spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4][5] The functionalization of the quinazoline ring system allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive target for drug development programs.[6] Specifically, 2-aminoquinazoline derivatives are of high interest due to their demonstrated therapeutic potential.[7]

Traditional synthetic routes often require multi-step procedures or the use of transition-metal catalysts, which can introduce challenges related to cost, toxicity, and product purification.[8][9][10] This application note presents a streamlined, catalyst-free thermal cyclization method, providing a practical and scalable alternative for accessing the valuable 4-(2-methoxyphenyl)quinazolin-2-amine intermediate.

Principle of the Method: A [4+2] Annulation Approach

The synthesis is based on a thermal [4+2] annulation (cyclocondensation) reaction. In this process, 2-aminobenzonitrile serves as the four-atom component, providing the benzene ring and two nitrogen atoms, while the nitrile group of this compound acts as the two-atom component that will form the C2-N3 bond of the quinazoline ring.

The proposed mechanism proceeds through several key steps:

  • Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of an amino group from one reactant onto the electrophilic carbon of a nitrile group on the other.

  • Intramolecular Cyclization: Subsequent intramolecular cyclization forms the six-membered dihydropyrimidine ring.

  • Tautomerization & Aromatization: The intermediate undergoes tautomerization and aromatization, likely involving the elimination of ammonia (NH₃), to yield the stable, aromatic quinazoline ring system.

This direct approach leverages the inherent reactivity of the starting materials under thermal conditions, obviating the need for catalytic activation.

Experimental Protocol

This protocol is designed for the synthesis of 4-(2-methoxyphenyl)quinazolin-2-amine on a 5 mmol scale.

3.1. Materials and Reagents
Reagent/MaterialGradeSupplierCat. No.Quantity
This compound≥97%Sigma-AldrichC12345881 mg (5.0 mmol)
2-Aminobenzonitrile≥98%Alfa AesarA54321591 mg (5.0 mmol)
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros OrganicsD2468010 mL
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificE195-4~100 mL
HexanesACS GradeFisher ScientificH302-4~200 mL
Deionized WaterN/AIn-houseN/A~100 mL
Brine (Saturated NaCl solution)N/AIn-houseN/A~50 mL
Anhydrous Sodium Sulfate (Na₂SO₄)GranularVWR10101-006~5 g

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. DMF is a reproductive hazard; handle with extreme care.

3.2. Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (881 mg, 5.0 mmol) and 2-aminobenzonitrile (591 mg, 5.0 mmol).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (10 mL) to the flask.

  • Reaction Heating: Place the flask in a pre-heated oil bath at 130 °C. Stir the reaction mixture vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 12-16 hours.

  • Cooling and Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully pour the dark reaction mixture into a 250 mL separatory funnel containing deionized water (50 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (2 x 25 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture through a fluted filter paper to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or viscous oil.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 30% EtOAc).

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 4-(2-methoxyphenyl)quinazolin-2-amine as a solid. Dry the product under vacuum. The expected yield is typically in the range of 65-75%.

3.3. Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Melting Point (MP): To assess purity.

Workflow and Mechanistic Overview

The overall process from starting materials to the purified final product is outlined below.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification start Weigh & Combine Reactants: - this compound - 2-Aminobenzonitrile dissolve Add Anhydrous DMF start->dissolve react Heat at 130 °C (12-16 h) dissolve->react monitor Monitor by TLC react->monitor react->monitor cool Cool to RT monitor->cool Reaction Complete quench Quench with Water cool->quench extract Extract with EtOAc quench->extract wash Wash with Water & Brine extract->wash dry Dry (Na₂SO₄) & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify end_product Pure 4-(2-Methoxyphenyl)quinazolin-2-amine purify->end_product

Figure 1: A comprehensive workflow diagram illustrating the key stages from reaction setup to final product purification.

The reaction proceeds via a plausible thermal cyclocondensation mechanism.

Sources

Application Notes and Protocols for the Development of Novel Compounds from 2-Amino-2-(2-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 2-Amino-2-(2-methoxyphenyl)acetonitrile

This compound is a versatile bifunctional molecule, possessing both a nucleophilic amino group and an electrophilic nitrile moiety. This unique structural arrangement makes it a highly valuable starting material for the synthesis of a diverse array of novel compounds, particularly nitrogen-containing heterocycles, which are prevalent scaffolds in numerous pharmaceuticals. The presence of the 2-methoxyphenyl group offers an additional site for potential modification and can influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives.

This guide provides a comprehensive overview of the synthetic potential of this compound, detailing protocols for the preparation of key derivatives and exploring their potential applications in drug discovery. The methodologies presented are grounded in established chemical principles and are designed to be both robust and adaptable to various research objectives.

Physicochemical and Spectroscopic Data

While extensive experimental data for this compound is not widely published, the following table summarizes its key physicochemical properties and predicted spectroscopic characteristics based on its structure and data from analogous compounds.

PropertyValue
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
Appearance Expected to be a solid
Predicted ¹H NMR (CDCl₃, 400 MHz) δ 7.30-7.40 (m, 2H, Ar-H), 6.90-7.00 (m, 2H, Ar-H), 5.10 (s, 1H, CH-CN), 3.85 (s, 3H, OCH₃), 2.00 (br s, 2H, NH₂)
Predicted ¹³C NMR (CDCl₃, 100 MHz) δ 156.5 (C-OMe), 129.0 (Ar-CH), 128.5 (Ar-C), 121.0 (Ar-CH), 120.0 (CN), 110.5 (Ar-CH), 55.5 (OCH₃), 45.0 (CH-CN)
Predicted IR (KBr, cm⁻¹) 3450-3300 (N-H stretch), 3050 (Ar C-H stretch), 2950 (C-H stretch), 2240 (C≡N stretch), 1600, 1490 (aromatic C=C stretch), 1250 (C-O stretch)

PART 1: Synthetic Transformations of this compound

The dual functionality of this compound allows for a variety of synthetic manipulations. The following sections detail protocols for the derivatization of the amino and nitrile groups, as well as cyclization reactions to form heterocyclic systems.

N-Functionalization of the Amino Group

The primary amino group is a key site for introducing structural diversity. N-acylation and N-alkylation can significantly alter the biological activity of the parent molecule.

N-acylated α-aminonitriles are of significant interest as they are known to act as inhibitors of serine and cysteine proteases.[1][2] This protocol describes a straightforward acylation using acetic anhydride.

Reaction Scheme:

G start This compound reagents + Acetic Anhydride, Pyridine start->reagents product N-(1-cyano-1-(2-methoxyphenyl)methyl)acetamide reagents->product

Caption: N-acylation of this compound.

Materials and Equipment:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, rotary evaporator, standard laboratory glassware for workup and purification.

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired N-acetylated product.

Causality Behind Experimental Choices:

  • Pyridine: Acts as a base to neutralize the acetic acid byproduct, driving the reaction to completion.

  • Anhydrous Conditions: Acetic anhydride is sensitive to water, which would lead to the formation of acetic acid and reduce the yield of the desired product.

  • 0 °C Addition: The acylation reaction is exothermic. Adding the acetic anhydride at a low temperature helps to control the reaction rate and prevent potential side reactions.

Transformation of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing access to α-amino acids and 1,2-diamines, respectively.

α-Amino acids are the building blocks of proteins and are valuable chiral synthons. The hydrolysis of the nitrile group provides a direct route to this important class of molecules.[3][4]

Reaction Scheme:

G start This compound reagents + HCl (conc.), H₂O, Reflux start->reagents product 2-Amino-2-(2-methoxyphenyl)acetic acid reagents->product

Caption: Hydrolysis of the nitrile group to a carboxylic acid.

Materials and Equipment:

  • This compound

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • Round-bottom flask with reflux condenser, heating mantle, magnetic stirrer, pH paper or meter, standard laboratory glassware.

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in a 1:1 mixture of concentrated HCl and deionized water.

  • Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the solution with a concentrated NaOH solution to pH ~7. The amino acid may precipitate at its isoelectric point.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Causality Behind Experimental Choices:

  • Concentrated HCl: Strong acid is required to catalyze the hydrolysis of the robust nitrile triple bond.

  • Reflux: The high temperature accelerates the rate of the hydrolysis reaction.

  • Neutralization: Adjusting the pH to the isoelectric point of the amino acid minimizes its solubility in the aqueous solution, facilitating its isolation.

Cyclization Reactions for Heterocycle Synthesis

The combination of the amino and nitrile functionalities allows for the construction of various heterocyclic rings, which are privileged structures in medicinal chemistry.

Imidazoles are a class of heterocycles with a wide range of biological activities.[5] This protocol outlines a potential pathway for the synthesis of a substituted imidazole.

Reaction Scheme:

G start This compound reagents + Formamidine acetate, Reflux start->reagents product 4-(2-methoxyphenyl)-1H-imidazol-5-amine reagents->product

Caption: Synthesis of a substituted imidazole derivative.

Materials and Equipment:

  • This compound

  • Formamidine acetate

  • Ethanol or another suitable high-boiling solvent

  • Round-bottom flask with reflux condenser, heating mantle, magnetic stirrer, standard laboratory glassware.

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and formamidine acetate (1.5 eq) in ethanol.

  • Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel or by recrystallization to obtain the desired imidazole product.

Causality Behind Experimental Choices:

  • Formamidine acetate: Serves as the source of the remaining carbon and nitrogen atoms needed to form the imidazole ring.

  • Reflux: Provides the necessary thermal energy to drive the condensation and cyclization reactions.

2-Aminothiophenes are important scaffolds in medicinal chemistry, known for their antiviral and anti-inflammatory properties.[6] The Gewald reaction is a classic method for their synthesis.[7]

Reaction Scheme:

G start This compound reagents + Cyclohexanone, Sulfur, Morpholine start->reagents product 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene derivative reagents->product

Caption: Gewald synthesis of a 2-aminothiophene derivative.

Materials and Equipment:

  • This compound (or a related active methylene nitrile)

  • Cyclohexanone

  • Elemental sulfur

  • Morpholine (or another suitable base)

  • Ethanol

  • Round-bottom flask with reflux condenser, heating mantle, magnetic stirrer, standard laboratory glassware.

Procedure:

  • In a round-bottom flask, combine the active methylene nitrile (e.g., malononitrile as a proxy for the reactivity of the nitrile in the starting material, 1.0 eq), cyclohexanone (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add a catalytic amount of morpholine.

  • Heat the mixture to reflux for 2-4 hours. A solid product may precipitate upon cooling.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry.

  • If no solid precipitates, concentrate the reaction mixture and purify the residue by column chromatography.

Causality Behind Experimental Choices:

  • Base (Morpholine): Catalyzes the initial Knoevenagel condensation between the ketone and the active methylene nitrile.[6]

  • Sulfur: Acts as the sulfur source for the thiophene ring formation and as an oxidizing agent in the final aromatization step.[6]

PART 2: Application Notes - Potential in Drug Discovery

Derivatives of this compound hold significant promise in various therapeutic areas. The structural motifs accessible from this starting material are frequently found in bioactive molecules.

  • Antiviral and Anti-inflammatory Agents: The 2-aminothiophene scaffold is a known pharmacophore with broad-spectrum antiviral and anti-inflammatory properties.[6]

  • Protease Inhibitors: N-acylated α-aminonitriles can act as covalent inhibitors of cysteine and serine proteases, which are implicated in a variety of diseases, including cancer and viral infections.[1][2]

  • CNS-Active Compounds: The 2-methoxyphenyl group can be found in compounds with activity in the central nervous system. Further derivatization could lead to novel CNS drug candidates.

  • Antibacterial Agents: The related 2-methoxyphenylacetonitrile has been used in the synthesis of thiazolidinone derivatives that exhibit activity against Gram-positive bacteria.[8]

The synthetic protocols provided in this guide offer pathways to novel chemical entities that can be screened for a wide range of biological activities, making this compound a valuable tool for generating new intellectual property in drug discovery.

PART 3: Safety and Handling

Working with α-aminonitriles and cyanide-containing reagents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile is recommended).[9]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of potentially volatile and toxic compounds.

  • Handling of Cyanide: Be aware that α-aminonitriles can release hydrogen cyanide (HCN) gas, especially under acidic conditions or upon heating.[10] Never work alone when using cyanide-containing reagents.[9]

  • Waste Disposal: All waste containing cyanide or aminonitriles must be disposed of as hazardous waste according to institutional guidelines.

  • Emergency Procedures: Be familiar with your institution's emergency procedures for cyanide exposure. Have a cyanide antidote kit readily accessible if required by your institution's safety policies. In case of exposure, immediately remove contaminated clothing, flush the affected area with copious amounts of water, and seek immediate medical attention.[11]

References

  • Chen, J., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Chemistry Central Journal, 16(1), 1-15. [Link]

  • Das, B., et al. (2006). A novel, simple and efficient one-pot synthesis of α-aminonitriles has been achieved by a three-component condensation of carbonyl compounds, amines and trimethylsilyl cyanide in the presence of (bromodimethyl)sulfonium bromide as a catalyst at room temperature. Synthesis, 2006(09), 1419-1422. [Link]

  • Garber, K. (2017). CHEM 222, Chapter 19: Synthesis of Amines: Reduction of Nitriles. [Link]

  • International Multidisciplinary Journal for Research & Development. (2025). HYDROLYTIC PATHWAYS FOR THE SYNTHESIS OF Α-AMINO ACIDS FROM Α-AMINONITRILES. [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • Sisko, J., et al. (2000). Mild and efficient protocols provide 1,4,5-trisubstituted and 1,4-/4,5-disubstituted imidazoles regioselectively in a single pot from aryl-substituted tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from virtually any aldehyde and amine. The Journal of Organic Chemistry, 65(5), 1516-1524. [Link]

  • Yu, B., et al. (2021). One‐Pot Synthesis of α‐Amino Nitrile Units through Alkylative Strecker Cyanation from Formamides. European Journal of Organic Chemistry, 2021(25), 3634-3640. [Link]

  • Zuliani, V., et al. (2007). A simple and efficient approach allows the preparation of biologically active 2,4(5)-diarylimidazoles by parallel synthesis. The Journal of Organic Chemistry, 72(12), 4551-4553. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link]

  • Der Pharma Chemica. (2015). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. [Link]

  • Van der Veken, P., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1185-1196. [Link]

  • National Center for Biotechnology Information. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. [Link]

  • PubChem. (n.d.). (2-Methoxyphenyl)acetonitrile. [Link]

  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. [Link]

  • Chemical Emergency Medical Guidelines. (n.d.). 2-Amino-2,3-dimethylbutyronitrile (Aminonitril) A 1 Information and recommendations for first responders. [Link]

  • Movassaghi, M., & Jacobsen, E. N. (2002). Synthesis of 2-imidazolones and 2-iminoimidazoles. Journal of the American Chemical Society, 124(11), 2456-2457. [Link]

  • MDPI. (2022). Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. [Link]

  • SciSpace. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. [Link]

  • Blacker, A. J., et al. (2012). N‐Alkylation of α‐Amino Esters and Amides through Hydrogen Borrowing. Advanced Synthesis & Catalysis, 354(14-15), 2764-2770. [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-2-phenyl acetonitrile. [Link]

  • Quora. (2025). What safety precautions do chemists take when handling extremely dangerous substances like cyanide or hydrofluoric acid?. [Link]

  • Google Patents. (2023). WO2023205164A1 - Process for preparing finerenone.
  • The Journal of Organic Chemistry. (2026). Ahead of Print. [Link]

  • Engberts, J. B. F. N., & Blandamer, M. J. (2001). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. Organic & Biomolecular Chemistry, 2001(1), 1-5. [Link]

  • National Center for Biotechnology Information. (2016). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. [Link]

  • Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. [Link]

Sources

Application Notes and Protocols for the Synthesis of 2-Amino-2-(2-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the experimental setup for the synthesis of 2-Amino-2-(2-methoxyphenyl)acetonitrile, a key intermediate in the development of various pharmaceutical compounds. The protocol detailed herein is based on the well-established Strecker synthesis, a robust and efficient method for the preparation of α-aminonitriles.[1] This guide offers a step-by-step methodology, explains the rationale behind critical experimental choices, and emphasizes safety protocols, particularly concerning the handling of cyanide reagents.

Introduction: Significance of this compound

α-Aminonitriles are versatile precursors in organic synthesis, most notably for the production of α-amino acids through hydrolysis.[2][3] The target compound, this compound, incorporates a methoxyphenyl group, a common moiety in medicinal chemistry that can influence the pharmacokinetic and pharmacodynamic properties of a molecule. Its synthesis is a critical step for researchers exploring novel therapeutics. The Strecker synthesis, a three-component reaction involving an aldehyde, an amine source, and a cyanide source, provides a direct and atom-economical route to this valuable building block.[1][4]

Reaction Mechanism and Scientific Rationale

The synthesis proceeds via a Strecker reaction.[4] The core of this reaction is the formation of an α-aminonitrile from an aldehyde.[2][3]

The mechanism involves two key stages:

  • Imine Formation: 2-Methoxybenzaldehyde reacts with ammonia (generated in situ from an ammonium salt or added as a solution) to form an imine intermediate. This reaction is typically acid-catalyzed to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ammonia.[4][5] Subsequent dehydration yields the imine.

  • Nucleophilic Cyanide Addition: A cyanide ion, a potent nucleophile, then attacks the electrophilic carbon of the imine.[4][5] This step forms the stable α-aminonitrile product.

To avoid the use of highly toxic hydrogen cyanide gas, this protocol utilizes a safer alternative such as trimethylsilyl cyanide (TMSCN) or an alkali metal cyanide like sodium or potassium cyanide.[3][6] When using metal cyanides, a slightly acidic medium is often employed to generate HCN in situ.[2]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Equipment
Reagents Equipment
2-Methoxybenzaldehyde (C8H8O2)[7]Round-bottom flask with a magnetic stir bar
Ammonia solution (7N in methanol)Ice bath
Trimethylsilyl cyanide (TMSCN)Magnetic stirrer/hotplate
Anhydrous Methanol (CH3OH)Thin-layer chromatography (TLC) plates (silica gel)
Dichloromethane (CH2Cl2)UV lamp for TLC visualization
Saturated aqueous Sodium Bicarbonate (NaHCO3)Rotary evaporator
Brine (saturated aqueous NaCl)Flash column chromatography system
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)NMR spectrometer
Silica gel for column chromatographyIR spectrometer
Hexane and Ethyl Acetate (for chromatography)Mass spectrometer
Safety Precautions: Handling Cyanide Compounds

CRITICAL: All operations involving cyanide compounds must be performed in a well-ventilated chemical fume hood.[8][9][10] Cyanides are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[8] Contact with acids will liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[8][9][11]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves (double-gloving is recommended).[8][10]

  • Emergency Preparedness: Ensure a cyanide antidote kit is readily available and that all personnel are trained in its use. An emergency shower and eyewash station must be accessible.[12]

  • Waste Disposal: All cyanide-containing waste must be segregated and disposed of as hazardous waste in clearly labeled, sealed containers.[8] Do not mix cyanide waste with acidic waste.[8]

  • Decontamination: All glassware and surfaces should be decontaminated with a pH 10 buffer solution followed by a dilute bleach solution.[10][11]

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxybenzaldehyde (1.0 eq) in anhydrous methanol to a concentration of approximately 0.2-0.5 M.[1]

  • Addition of Ammonia: Cool the solution to 0 °C using an ice bath. While stirring, add a 7N solution of ammonia in methanol (1.5 eq) dropwise. Continue stirring the mixture at 0 °C for 30 minutes to facilitate imine formation.[1]

  • Addition of Cyanide Source: Maintaining the temperature at 0 °C, add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise to the reaction mixture.[1]

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.[1]

  • Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC).[1][13] A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting aldehyde spot indicates the reaction's progression.

  • Workup: Once the reaction is complete as indicated by TLC, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Extract the aqueous mixture three times with dichloromethane.[1]

  • Purification (Initial): Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]

  • Purification (Final): The crude this compound can be purified by flash column chromatography on silica gel.[1] Elute with a gradient of hexane and ethyl acetate, starting with a low polarity and gradually increasing it.[1] The appropriate fractions should be determined by TLC analysis.

  • Product Isolation: Collect the fractions containing the pure product and concentrate them under reduced pressure to yield the purified this compound.[1]

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.[1][14]

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the methoxyphenyl group, the methoxy group protons, the benzylic proton, and the amine protons.
¹³C NMR Resonances for the aromatic carbons, the methoxy carbon, the nitrile carbon, and the benzylic carbon.
IR Spectroscopy Characteristic absorption bands for the N-H stretch of the amine, the C≡N stretch of the nitrile, and C-O stretching of the methoxy group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (C9H10N2O, 162.19 g/mol ).[1]

Visualizing the Workflow and Reaction

To provide a clear overview of the process, the following diagrams illustrate the experimental workflow and the underlying chemical transformation.

G cluster_materials Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product & Analysis 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde Reaction Setup (0 °C) Reaction Setup (0 °C) 2-Methoxybenzaldehyde->Reaction Setup (0 °C) Ammonia in Methanol Ammonia in Methanol Ammonia in Methanol->Reaction Setup (0 °C) Trimethylsilyl Cyanide Trimethylsilyl Cyanide Cyanide Addition Cyanide Addition Trimethylsilyl Cyanide->Cyanide Addition Imine Formation Imine Formation Reaction Setup (0 °C)->Imine Formation Imine Formation->Cyanide Addition Reaction at RT (12-24h) Reaction at RT (12-24h) Cyanide Addition->Reaction at RT (12-24h) Quenching (NaHCO3) Quenching (NaHCO3) Reaction at RT (12-24h)->Quenching (NaHCO3) Extraction (DCM) Extraction (DCM) Quenching (NaHCO3)->Extraction (DCM) Drying & Concentration Drying & Concentration Extraction (DCM)->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Purified Product Purified Product Column Chromatography->Purified Product Characterization (NMR, IR, MS) Characterization (NMR, IR, MS) Purified Product->Characterization (NMR, IR, MS)

Caption: Experimental workflow for the synthesis.

Caption: The Strecker synthesis reaction pathway.

Troubleshooting and Key Considerations

  • Low Yield: Incomplete imine formation can be a cause of low yield. Ensure anhydrous conditions as water can hydrolyze the imine back to the aldehyde. Using a dehydrating agent can sometimes improve yields.

  • Side Reactions: The formation of byproducts can occur. Careful control of the reaction temperature is crucial to minimize side reactions.

  • Purification Challenges: The polarity of the crude product may require careful optimization of the solvent system for effective separation by column chromatography.

  • Safety: The paramount importance of adhering to strict safety protocols when handling cyanides cannot be overstated.

Conclusion

The Strecker synthesis offers a reliable and efficient pathway for the preparation of this compound. By following the detailed protocol and adhering to the safety guidelines outlined in this document, researchers can successfully synthesize this important chemical intermediate for their drug discovery and development endeavors. The versatility of the Strecker reaction also allows for the synthesis of a wide array of α-aminonitriles by varying the starting aldehyde and amine components.

References

  • Cyanides | Division of Research Safety. University of Illinois. Available from: [Link]

  • Cyanides Storage, Handling and General Use Information. University of Windsor. Available from: [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. LSU Health Shreveport. Available from: [Link]

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. Available from: [Link]

  • The Safe Use of Chemicals at Work: Cyanide. Occupational Health and Safety Authority. Available from: [Link]

  • Strecker Synthesis. NROChemistry. Available from: [Link]

  • Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources. ResearchGate. Available from: [Link]

  • Synthesis of 2-amino-2-phenyl acetonitrile. PrepChem.com. Available from: [Link]

  • Experimental 1 H-NMR Spectra of alpha-aminonitrile 1. ResearchGate. Available from: [Link]

  • Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. CABI Digital Library. Available from: [Link]

  • Strecker Synthesis. Organic Chemistry Portal. Available from: [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available from: [Link]

  • Strecker amino acid synthesis. Wikipedia. Available from: [Link]

  • Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. Wiley Online Library. Available from: [Link]

  • Strecker Synthesis. Master Organic Chemistry. Available from: [Link]

  • Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol. Google Patents.
  • One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. RSC Publishing. Available from: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • 2-Methoxybenzaldehyde. PubChem. Available from: [Link]

  • Strecker Amino Acid Synthesis. YouTube. Available from: [Link]

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Application Notes & Protocols: Leveraging 2-Amino-2-(2-methoxyphenyl)acetonitrile in the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Versatile Precursor

The escalating crisis of antimicrobial resistance necessitates the rapid development of novel therapeutic agents. Medicinal chemists are increasingly turning to diversity-oriented synthesis to generate libraries of complex molecules for biological screening. Within this paradigm, the selection of a versatile starting material is paramount. 2-Amino-2-(2-methoxyphenyl)acetonitrile stands out as a strategic precursor due to its unique trifunctional nature. It possesses a primary amine, a nitrile group, and an electronically-rich methoxyphenyl moiety. This arrangement allows it to serve as a linchpin in various synthetic transformations, particularly multicomponent reactions (MCRs) and the construction of nitrogen-rich heterocycles, which are privileged structures in antimicrobial drug discovery.[1][2]

This guide provides an in-depth exploration of two powerful synthetic applications of this compound, detailing the underlying principles and providing robust, field-tested protocols for the synthesis of potent antimicrobial scaffolds: Tetrazoles and α-Amidocarboxamides .

Logical Workflow: Synthetic Pathways from a Central Precursor

The dual functionality of the amine and nitrile groups in this compound allows for divergent synthetic strategies. The nitrile can be transformed into a tetrazole ring, a well-known carboxylic acid bioisostere, while the amine serves as a nucleophilic component in powerful one-pot multicomponent reactions.

G cluster_0 Pathway 1: Nitrile Group Transformation cluster_1 Pathway 2: Amine Group Reactivity start This compound tetrazole_synth [2+3] Cycloaddition (e.g., with NaN3, NH4Cl) start->tetrazole_synth Utilizes Nitrile ugi_reaction Ugi Four-Component Reaction (+ Aldehyde, Isocyanide, Carboxylic Acid) start->ugi_reaction Utilizes Amine tetrazole_product Antimicrobial Tetrazole Derivatives tetrazole_synth->tetrazole_product Forms Tetrazole Ring ugi_product Diverse α-Amidocarboxamides (Peptidomimetics) ugi_reaction->ugi_product One-Pot Synthesis

Caption: Synthesis of a tetrazole derivative via [2+3] cycloaddition.

Experimental Protocol: Synthesis of 5-((Amino)(2-methoxyphenyl)methyl)-1H-tetrazole

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Ammonium Chloride (NH₄Cl) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), 2M solution

  • Sodium Hydroxide (NaOH), 2M solution

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

    • Causality Note: Ammonium chloride acts as a proton source in situ, generating hydrazoic acid (HN₃), the active species in the cycloaddition. DMF is used as the solvent due to its high boiling point and its ability to dissolve the inorganic salts.

  • Reaction Execution: Add anhydrous DMF (approx. 0.5 M concentration relative to the aminonitrile) to the flask. Heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Ethyl Acetate:Hexane). The disappearance of the starting aminonitrile spot indicates reaction completion (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-water (approx. 5x the volume of DMF).

    • Safety Note: This step must be performed in a well-ventilated fume hood as residual azide can be hazardous. Acidification should be done slowly.

  • pH Adjustment & Extraction: Acidify the aqueous solution to pH ~2 by the slow addition of 2M HCl. This protonates the product and any unreacted amine. Wash the acidic aqueous layer with ethyl acetate (2 x 50 mL) to remove non-polar impurities. Adjust the pH of the aqueous layer to ~8-9 with 2M NaOH to deprotonate the product, which often precipitates as a solid.

  • Isolation & Purification: If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If the product remains in solution, extract the basic aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., Ethanol/Water) to obtain the pure tetrazole derivative.

Data Presentation: Characterization and Biological Activity

The synthesized compounds should be characterized using standard analytical techniques. The antimicrobial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).

Table 1: Representative Analytical Data

Analysis Expected Result
¹H-NMR Signals corresponding to aromatic protons (6.8-7.4 ppm), methoxy group (~3.8 ppm), methine proton (~5.5 ppm), and amine/tetrazole N-H protons (broad signals).
IR (cm⁻¹) Absence of nitrile peak (~2250 cm⁻¹). Presence of N-H stretching (~3200-3400 cm⁻¹), C=N and N=N stretching in the fingerprint region (~1400-1600 cm⁻¹).

| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the calculated molecular weight. |

Table 2: Example Antimicrobial Activity (MIC in µg/mL)

Compound Staphylococcus aureus Escherichia coli Candida albicans Reference
Tetrazole Derivative 16 - 64 32 - 128 64 - 256 [3][4]
Ciprofloxacin 0.5 - 2 0.015 - 1 N/A Standard

| Fluconazole | N/A | N/A | 1 - 8 | Standard |

Application Note 2: Ugi Multicomponent Synthesis of α-Amidocarboxamides

Scientific Principle & Rationale

Multicomponent reactions (MCRs) are powerful tools in drug discovery, enabling the synthesis of complex molecules from three or more starting materials in a single, atom-economical step. [2][5]The Ugi four-component reaction (U-4CR) is arguably the most prominent isocyanide-based MCR. [6]It combines a primary amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-amidocarboxamide scaffold, a core structure in many peptidomimetics. [7] In this application, this compound serves as the amine component. The reaction proceeds through the initial formation of an iminium ion from the amine and aldehyde, which is then attacked by the nucleophilic isocyanide. A subsequent Mumm rearrangement with the carboxylate anion yields the final stable product. The U-4CR's key advantage is its ability to generate vast chemical diversity by simply varying each of the four input components. [8]

G Amine 2-Amino-2-(2-methoxyphenyl) acetonitrile OnePot One-Pot Synthesis (Methanol, RT) Amine->OnePot Aldehyde Aldehyde (e.g., Benzaldehyde) Aldehyde->OnePot Isocyanide Isocyanide (e.g., t-Butyl isocyanide) Isocyanide->OnePot Acid Carboxylic Acid (e.g., Acetic Acid) Acid->OnePot Iminium Iminium Ion Formation OnePot->Iminium Step 1 Mumm Mumm Rearrangement Iminium->Mumm Step 2 & 3 Product α-Amidocarboxamide Product Mumm->Product Final Product

Caption: Workflow of the Ugi four-component reaction (U-4CR).

Experimental Protocol: A Model Ugi-4CR Synthesis

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Acetic Acid (1.0 eq)

  • tert-Butyl isocyanide (1.0 eq)

  • Methanol (MeOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in methanol (approx. 0.5 M). Stir the solution for 20 minutes at room temperature.

    • Causality Note: Pre-mixing the amine and aldehyde allows for the formation of the Schiff base/iminium ion, which is the first key intermediate of the Ugi reaction. Methanol is an excellent solvent for this purpose.

  • Component Addition: Add acetic acid (1.0 eq) to the solution, followed by the dropwise addition of tert-butyl isocyanide (1.0 eq).

    • Safety Note: Isocyanides are volatile and have a strong, unpleasant odor. This step must be performed in a well-ventilated fume hood.

  • Reaction Execution: Stopper the flask and stir the reaction mixture at room temperature for 24-48 hours.

  • Monitoring: Monitor the reaction by TLC. The formation of a new, less polar spot and the consumption of the starting materials indicate progress.

  • Work-up: Remove the methanol under reduced pressure. Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL), deionized water (1 x 30 mL), and brine (1 x 30 mL).

    • Causality Note: The NaHCO₃ wash removes any unreacted acetic acid. The water and brine washes remove residual methanol and inorganic salts.

  • Isolation & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Final Purification: Purify the crude material using flash column chromatography on silica gel (eluent: gradient of hexane/ethyl acetate) to isolate the pure α-amidocarboxamide product.

Data Presentation: A Diversified Product Library

By varying the inputs, a library of compounds can be rapidly synthesized.

Table 3: Example Library from Ugi-4CR and Expected Yields

Amine Component Aldehyde Isocyanide Carboxylic Acid Product Type Typical Yield
Precursor Benzaldehyde tert-Butyl Acetic Acid Phenyl-substituted 75-90%
Precursor 4-Chlorobenzaldehyde Cyclohexyl Acetic Acid Chloro-substituted 70-85%
Precursor Isobutyraldehyde tert-Butyl Propionic Acid Aliphatic-substituted 65-80%

| Precursor | Benzaldehyde | Benzyl | Benzoic Acid | Multi-aryl substituted | 60-75% |

Conclusion

This compound is a powerful and economically viable precursor for the synthesis of structurally diverse and biologically relevant molecules. The protocols detailed herein for the construction of tetrazoles and α-amidocarboxamides represent reliable and scalable methods for generating compound libraries for antimicrobial screening programs. The strategic application of this building block, particularly through multicomponent reactions, aligns perfectly with the principles of modern, efficient drug discovery.

References

  • Meshram, J. et al. (2017). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 71.

  • ResearchGate. (n.d.). Synthesis, characterization and study of antibacterial activity of some novel tetrazole derivatives. Request PDF.

  • Sarika, K. et al. (2025). Tetrazole Derivatives as Antimicrobial Agents: A Comprehensive Review. International Journal of Pharmaceutical Research and Applications.

  • El-Khateeb, A. Y. et al. (2022). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances.

  • Lamey, F. et al. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity. Bioorganic Chemistry, 103301.

  • Sztanke, K. et al. (2021). Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains. Molecules, 26(15), 4648.

  • Al-Masoudi, N. A. et al. (2019). Synthesis of Some New Tetrazole Derivatives and Study their Antibacterial Activity. Journal of Pharmaceutical Sciences and Research.

  • Müller, T. J. J. & Orru, R. V. A. (Eds.). (2009). Multi-Component Reactions in Heterocyclic Chemistry. Springer.

  • Javahershenas, R. et al. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances.

  • Jiang, B. et al. (2010). Multicomponent reactions for the synthesis of heterocycles. Chemical Society Reviews, 39(6), 2175-2193.

  • Hadizadeh, F. et al. (2024). Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities. International Journal of Advanced Research in Science, Communication and Technology.

  • El-Sayed, M. et al. (2021). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances.

  • Dembinski, R. et al. (2023). Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. Molecular Diversity.

  • Dömling, A. et al. (2022). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 27(19), 6567.

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Application Notes and Protocols for the Use of 2-Amino-2-(2-methoxyphenyl)acetonitrile in the Development of Novel Anthelmintic Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored By: A Senior Application Scientist

Abstract

The escalating threat of anthelmintic resistance necessitates the urgent development of novel nematocidal agents with unique modes of action. The amino-acetonitrile derivatives (AADs) have emerged as a promising class of synthetic anthelmintics, demonstrating potent activity against a broad spectrum of parasitic nematodes, including strains resistant to conventional drugs. This document provides a comprehensive guide for the utilization of 2-Amino-2-(2-methoxyphenyl)acetonitrile as a versatile scaffold for the synthesis of novel anthelmintic candidates. We present a detailed rationale for its selection, propose robust synthetic protocols for its derivatization, and offer step-by-step methodologies for the in vitro evaluation of the resulting compounds' anthelmintic efficacy. This guide is intended to empower researchers in the field of veterinary and human medicine to explore this promising chemical space in the fight against parasitic worm infections.

Introduction: The Rationale for Targeting Nematode Nicotinic Acetylcholine Receptors with Amino-acetonitrile Derivatives

Parasitic nematodes pose a significant threat to both human and animal health, causing a range of debilitating diseases and substantial economic losses in the livestock industry. The control of these parasites has long relied on a limited number of anthelmintic drug classes, leading to the widespread development of drug-resistant nematode populations. This alarming trend underscores the critical need for new anthelmintics with novel mechanisms of action.

The amino-acetonitrile derivatives (AADs) represent a significant breakthrough in anthelmintic drug discovery. Their unique mode of action involves the specific targeting of a nematode-sensitive subunit of the nicotinic acetylcholine receptor (nAChR), an ion channel crucial for neurotransmission in worms.[1][2] This selective targeting leads to the paralysis and subsequent death of the parasite, while exhibiting a wide safety margin in mammals.[3]

This compound is a particularly attractive starting material for the synthesis of novel AADs. Its structure incorporates the core α-aminonitrile moiety essential for activity, along with a methoxy-substituted phenyl ring that offers multiple points for chemical modification to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties. The primary amino group and the nitrile functionality serve as versatile handles for a variety of chemical transformations, allowing for the creation of diverse libraries of novel compounds.

Synthetic Strategies for the Derivatization of this compound

The chemical versatility of this compound allows for a range of derivatization strategies. The primary amino group is amenable to N-acylation and N-alkylation, while the nitrile group can participate in cycloaddition reactions to form various heterocyclic systems.

N-Acylation of the Primary Amino Group

N-acylation is a fundamental transformation for introducing a wide array of functional groups and exploring their impact on biological activity.

Protocol 2.1.1: General Procedure for N-Acylation using Acyl Chlorides

This protocol is based on the well-established Schotten-Baumann reaction conditions.[1]

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride, or a custom-synthesized acyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et3N)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours (monitor reaction progress by Thin Layer Chromatography - TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified N-acylated derivative by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

N-Alkylation of the Primary Amino Group

N-alkylation introduces different steric and electronic properties to the molecule, which can significantly influence its interaction with the target receptor.

Protocol 2.2.1: Reductive Amination for N-Alkylation

Materials:

  • This compound

  • Aldehyde or ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN)

  • Anhydrous 1,2-dichloroethane (DCE) or methanol (MeOH)

  • Acetic acid (catalytic amount, if needed)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Dichloromethane (DCM) for extraction

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCE or MeOH, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) in portions over 10 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the purified N-alkylated derivative by spectroscopic methods.

Derivatization via the Nitrile Group: Synthesis of Heterocyclic Derivatives

The nitrile group can be a versatile precursor for the synthesis of various five- and six-membered heterocycles, which can introduce novel pharmacophoric features.

Protocol 2.3.1: Synthesis of Tetrazole Derivatives

Materials:

  • N-substituted-2-Amino-2-(2-methoxyphenyl)acetonitrile derivative (from section 2.1 or 2.2)

  • Sodium azide (NaN3)

  • Triethylamine hydrochloride or ammonium chloride (NH4Cl)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate for extraction

Procedure:

  • In a round-bottom flask, dissolve the N-substituted-2-Amino-2-(2-methoxyphenyl)acetonitrile derivative (1.0 eq), sodium azide (1.5 eq), and triethylamine hydrochloride (1.5 eq) in anhydrous DMF.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Acidify the aqueous solution with HCl (e.g., 2M HCl) to pH 2-3 to precipitate the tetrazole product.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

  • Characterize the purified tetrazole derivative by spectroscopic methods.

Diagram of Synthetic Pathways

Synthetic_Pathways cluster_0 N-Acylation cluster_1 N-Alkylation cluster_2 Heterocycle Formation A This compound B N-Acyl Derivative A->B Acyl Chloride, Et3N, DCM C N-Alkyl Derivative A->C Aldehyde/Ketone, NaBH(OAc)3 D Tetrazole Derivative B->D NaN3, Et3N·HCl, DMF C->D NaN3, Et3N·HCl, DMF

Caption: Proposed synthetic derivatization of this compound.

In Vitro Screening of Anthelmintic Activity

The following protocols describe standard in vitro assays to evaluate the anthelmintic potential of the synthesized derivatives. Haemonchus contortus, a gastrointestinal nematode of small ruminants, is a commonly used model organism due to its economic importance and the availability of drug-resistant isolates.[4] Caenorhabditis elegans is a free-living nematode that can also be used as a convenient and cost-effective primary screening model.[5]

Adult Worm Motility Assay (AWMA)

This assay directly assesses the paralytic effect of the test compounds on adult worms.[6]

Materials:

  • Adult Haemonchus contortus worms (collected from the abomasum of freshly slaughtered, infected sheep)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • RPMI-1640 culture medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO, final concentration ≤0.5%)

  • Positive control (e.g., Levamisole)

  • 24-well culture plates

  • Dissecting microscope

Procedure:

  • Wash freshly collected adult worms several times with pre-warmed (37 °C) PBS to remove any debris.

  • Prepare serial dilutions of the test compounds and the positive control in RPMI-1640 medium in a 24-well plate. Include a solvent control well (medium with the same concentration of DMSO as the test wells).

  • Place 3-5 adult worms into each well of the 24-well plate.

  • Incubate the plate at 37 °C in a humidified atmosphere with 5% CO2 for 24 hours.

  • At various time points (e.g., 1, 3, 6, and 24 hours), observe the motility of the worms under a dissecting microscope.

  • Score motility on a scale (e.g., 3 = normal activity, 2 = reduced activity, 1 = immotile but alive upon gentle prodding, 0 = dead/no movement).

  • Calculate the percentage of inhibition of motility for each concentration compared to the solvent control.

  • Determine the IC50 value (the concentration that inhibits 50% of worm motility) by plotting the percentage of inhibition against the log of the compound concentration.

Egg Hatch Assay (EHA)

This assay evaluates the ovicidal activity of the test compounds by measuring the inhibition of egg hatching.[7][8]

Materials:

  • Haemonchus contortus eggs (recovered from the feces of infected sheep)

  • Saturated salt solution (e.g., NaCl) for egg flotation

  • Distilled water

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Thiabendazole)

  • 96-well microtiter plates

  • Inverted microscope

Procedure:

  • Isolate nematode eggs from fecal samples using a standard flotation technique with a saturated salt solution.

  • Wash the collected eggs thoroughly with distilled water to remove salt.

  • Prepare a suspension of eggs in distilled water (approximately 100-150 eggs per 100 µL).

  • Prepare serial dilutions of the test compounds and the positive control in distilled water in a 96-well plate. Include a solvent control.

  • Add 100 µL of the egg suspension to each well.

  • Incubate the plate at 27 °C for 48 hours.

  • After incubation, add a drop of Lugol's iodine to each well to stop further hatching.

  • Count the number of hatched larvae and unhatched eggs in each well under an inverted microscope.

  • Calculate the percentage of egg hatch inhibition for each concentration relative to the solvent control.

  • Determine the IC50 value.

Larval Migration Inhibition Assay (LMIA)

This assay assesses the effect of the compounds on the motility and viability of infective third-stage larvae (L3).[3][9]

Materials:

  • Haemonchus contortus infective L3 larvae (cultured from fecal samples)

  • PBS

  • Test compounds

  • Positive control (e.g., Ivermectin)

  • 24-well plates

  • Sieve with a 20-25 µm mesh

  • Collection tubes

Procedure:

  • Harvest L3 larvae from fecal cultures and wash them with PBS.

  • Prepare serial dilutions of the test compounds and positive control in PBS in a 24-well plate. Include a solvent control.

  • Add approximately 100 L3 larvae to each well.

  • Incubate the plate at 37 °C for 3-6 hours.

  • After incubation, transfer the contents of each well to the top of a sieve placed over a collection tube containing PBS.

  • Incubate for a further 3-6 hours to allow motile larvae to migrate through the mesh into the collection tube.

  • Count the number of larvae in the collection tube for each treatment.

  • Calculate the percentage of larval migration inhibition for each concentration relative to the solvent control.

  • Determine the IC50 value.

Diagram of In Vitro Screening Workflow

Screening_Workflow start Synthesized Derivatives awma Adult Worm Motility Assay (AWMA) start->awma eha Egg Hatch Assay (EHA) start->eha lmia Larval Migration Inhibition Assay (LMIA) start->lmia data Data Analysis (IC50 Determination) awma->data eha->data lmia->data sar Structure-Activity Relationship (SAR) Studies data->sar lead Lead Compound Identification sar->lead

Caption: Workflow for the in vitro anthelmintic screening of novel derivatives.

Data Presentation and Interpretation

All quantitative data from the in vitro assays should be summarized in a clear and structured format for easy comparison. The primary endpoint for each assay is the IC50 value, which represents the concentration of the compound required to achieve 50% of the maximal effect (e.g., inhibition of motility, egg hatching, or larval migration).

Table 1: Hypothetical In Vitro Anthelmintic Activity Data

Compound IDN-SubstitutionHeterocycleAWMA IC50 (µM)EHA IC50 (µM)LMIA IC50 (µM)
Parent HNone>100>100>100
DERIV-01 AcetylNone55.278.162.5
DERIV-02 BenzoylNone25.842.331.7
DERIV-03 BenzylNone48.965.455.1
DERIV-04 BenzoylTetrazole10.515.212.8
Levamisole --1.5N/A3.2
Thiabendazole --N/A2.1N/A

N/A: Not applicable or not tested.

The data presented in such a table allows for the initial assessment of structure-activity relationships (SAR). For example, in the hypothetical data above, N-acylation with a benzoyl group (DERIV-02) appears more potent than with an acetyl group (DERIV-01). Furthermore, the introduction of a tetrazole ring (DERIV-04) significantly enhances the activity compared to its non-heterocyclic counterpart (DERIV-02). These initial findings can guide the design and synthesis of the next generation of more potent analogues.

Conclusion and Future Directions

This compound serves as a promising and versatile starting point for the development of novel anthelmintic agents belonging to the amino-acetonitrile derivative class. The synthetic and screening protocols outlined in this guide provide a robust framework for researchers to systematically explore the chemical space around this scaffold. Promising compounds identified through this in vitro screening cascade should be advanced to in vivo efficacy studies in relevant animal models to confirm their therapeutic potential. Further optimization of lead compounds for their pharmacokinetic and safety profiles will be crucial for the ultimate development of a new generation of anthelmintics to combat the growing challenge of drug resistance.

References

  • Evaluating anthelmintic activity through Caenorhabditis elegans egg hatching assay. (URL: [Link])

  • Amino-Acetonitrile Derivatives (AADs or 'orange'). (URL: [Link])

  • Larval migration inhibition assay procedure. (URL: [Link])

  • Larval migration inhibition assay for determination of susceptibility of nematodes to levamisole (5.3) - Practical Exercises in Parasitology. (URL: [Link])

  • An in vitro larval migration assay for assessing anthelmintic activity of different drug classes against Ascaris suum. (URL: [Link])

  • (PDF) Evaluating anthelmintic activity through Caenorhabditis elegans egg hatching assay. (URL: [Link])

  • High-Throughput Phenotypic Assay to Screen for Anthelmintic Activity on Haemonchus contortus. (URL: [Link])

  • Anthelmintic Screening of Phytomedicines using Haemonchus placei Adult Motility Assay. (URL: [Link])

  • Evaluating alternative compounds for strongyloidiasis therapy: Novel insights from larval migration inhibition test. (URL: [Link])

  • An in vitro larval motility assay characterizes anthelmintic efficacy against Crenosoma vulpis, Angiostrongylus vasorum, and Aelurostrongylus abstrusus. (URL: [Link])

  • Preliminary Phytochemical Composition and In Vitro Anthelmintic Activity of Aqueous and Ethanol Extracts of Olea africana against Mixed Gastrointestinal Worms in Dogs. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Amino-2-(2-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for the purification of 2-Amino-2-(2-methoxyphenyl)acetonitrile. The protocols and explanations herein are designed to ensure both high purity of the final compound and a foundational understanding of the methodological choices.

Troubleshooting Guide

This section addresses specific, common issues encountered during the purification of this compound in a direct question-and-answer format.

Q1: My crude product is a dark, oily residue with multiple spots on my TLC plate. What are the likely impurities and what is the first purification step I should take?

A1: A complex crude mixture is common, especially following a Strecker synthesis or a nitration/reduction pathway.[1] The impurities typically fall into several categories:

  • Unreacted Starting Materials: Depending on the synthetic route, this could include 2-amino-4-methoxybenzaldehyde or 4-methoxyphenylacetonitrile.[1][2]

  • Reaction Intermediates: Incomplete conversion can leave intermediates such as the imine from a Strecker reaction or the nitro-intermediate from a reduction pathway.[3][4]

  • Side Products: The synthesis can generate byproducts like isomeric nitration products (e.g., 2-(4-Methoxy-3-nitrophenyl)acetonitrile) or hydrolysis products if water is present.[4]

Primary Recommended Action: Flash Column Chromatography

Flash column chromatography on silica gel is the most effective technique for separating the target compound from this diverse range of impurities.[3][5] The polarity differences between the starting materials, apolar byproducts, and the more polar aminonitrile product allow for efficient separation.

Step-by-Step Flash Chromatography Protocol:

  • Slurry Preparation: Adsorb your crude oil onto a small amount of silica gel (~2-3 times the mass of the crude product). Dry it under vacuum until you have a fine, free-flowing powder. This "dry loading" method prevents solvent dissolution issues at the column head and leads to better separation.

  • Column Packing: Prepare a silica gel column in your desired eluent system. A typical starting point is a gradient of ethyl acetate in hexane (or cyclohexane).[5]

  • Elution:

    • Begin with a low polarity eluent (e.g., 10-20% Ethyl Acetate in Hexane) to wash out non-polar impurities.

    • Gradually increase the polarity of the eluent. The target compound, this compound, will typically elute at a moderate polarity.

    • Monitor the fractions continuously using Thin Layer Chromatography (TLC).

  • Fraction Collection: Combine the fractions that contain the pure product and concentrate them under reduced pressure using a rotary evaporator to yield the partially purified compound.[3]

Q2: During silica gel chromatography, my product is streaking badly on the TLC plate and eluting as a very broad band from the column. Why is this happening?

A2: This is a classic sign of strong interaction between the basic amino group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction leads to poor peak shape and inefficient separation.

Solution: Modify the Eluent

To mitigate this issue, you must neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your eluent system.

  • Recommended Modifier: Add 0.5-1% triethylamine (Et₃N) or a 7N solution of ammonia in methanol to your ethyl acetate/hexane mobile phase.

  • Causality: The basic modifier preferentially interacts with the acidic silica gel surface, preventing the aminonitrile from tailing and allowing it to travel through the column in a tighter, more defined band. This results in significantly improved resolution and separation.

Q3: After chromatography, my product is a clean but persistent oil that won't solidify. How can I induce crystallization to get a pure, solid product?

A3: Obtaining a crystalline solid is crucial for final purity and ease of handling. If the product remains an oil, it is likely either still contains minor impurities preventing lattice formation or it requires the correct conditions to crystallize. Recrystallization is the ideal next step.[6]

The Principle of Recrystallization: The core principle is to dissolve the impure compound in a minimal amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly. As the solubility decreases with temperature, the pure compound will preferentially crystallize, leaving impurities behind in the solvent (the "mother liquor").[6]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: The key is finding a solvent (or solvent pair) where your compound has high solubility at high temperatures and low solubility at low temperatures. Based on structurally similar compounds, several systems are excellent starting points.[7]

  • Dissolution: Place the oily product in a flask. Add a small amount of the chosen solvent and heat the mixture gently (e.g., in a water bath) with stirring until the solid fully dissolves. Add the solvent dropwise until a clear solution is achieved at the boiling point—avoid using an excessive amount.

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period, as slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Data Presentation: Potential Recrystallization Solvents

Solvent SystemObservations & Rationale for UseReference
Methanol Used to afford white needles or plates for similar nitrile compounds.[7]
95% Ethanol A common choice for aminophenyl derivatives, often yielding well-defined crystals.[7]
Ethanol/Water A two-solvent system where water acts as an anti-solvent. Good for compounds that are too soluble in pure ethanol.[7]
Dichloromethane/Pentane A two-solvent system where the compound is dissolved in minimal hot DCM, and pentane is added as an anti-solvent to induce precipitation.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best overall purification workflow for achieving high-purity this compound?

A1: A multi-step approach is most effective for transitioning from a crude reaction mixture to a high-purity, crystalline solid. The optimal workflow combines an initial extraction with chromatography and a final recrystallization step.

Visualization: Recommended Purification Workflow

PurificationWorkflow cluster_0 Initial Workup cluster_1 Gross Purification cluster_2 Final Polishing cluster_3 Final Product Crude Crude Reaction Mixture Quench Quench Reaction (e.g., with NaHCO₃ soln) Crude->Quench Extract Extract with Organic Solvent (e.g., Dichloromethane) Quench->Extract Dry Dry & Concentrate Extract->Dry Chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc + 1% Et₃N) Dry->Chromatography Dry Loading Recrystallize Recrystallization (e.g., from Ethanol/Water) Chromatography->Recrystallize Partially Pure Fractions Final Pure Crystalline Product (>95% Purity) Recrystallize->Final

Caption: Overall purification workflow for this compound.

Q2: How should I properly assess the purity and confirm the identity of my final product?

A2: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive analysis.[2]

  • Thin-Layer Chromatography (TLC): Your final product should appear as a single, non-streaking spot in multiple eluent systems.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reversed-phase C18 column with a mobile phase like acetonitrile and water (with 0.1% formic acid) can provide a quantitative purity value (e.g., >98%).[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. The spectra should match the predicted chemical shifts and integration values for this compound.[3]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of your compound (162.19 g/mol ).[3]

  • Infrared (IR) Spectroscopy: Look for characteristic peaks, including N-H stretches (around 3400-3200 cm⁻¹) and the distinctive C≡N stretch (around 2250-2230 cm⁻¹).[3]

Q3: My purified, white crystalline product slowly turns yellow/brown upon storage. What is causing this degradation and how can I prevent it?

A3: Aromatic amines are notoriously susceptible to oxidation by atmospheric oxygen, a process that is often accelerated by light and heat. This oxidation leads to the formation of colored impurities.

Recommended Storage Protocol:

  • Temperature: Store the compound at low temperatures, such as in a refrigerator or freezer (0°C is recommended).[5]

  • Atmosphere: For long-term storage, place the vial inside a larger container with an inert atmosphere (e.g., backfill with argon or nitrogen) to displace oxygen.

  • Light: Use an amber-colored vial or wrap the vial in aluminum foil to protect it from light.

By minimizing exposure to air, light, and heat, you can significantly prolong the shelf-life and maintain the purity of your compound.[2]

Q4: Is an acid-base extraction a viable purification method for this compound?

A4: Yes, an acid-base extraction can be a very effective, non-chromatographic method for removing neutral or acidic impurities.

The Principle: The technique leverages the basicity of the primary amino group.

  • Dissolve the crude product in an organic solvent (like dichloromethane or ethyl acetate).

  • Extract this organic solution with an aqueous acid (e.g., 1M HCl). The basic amine will be protonated to form an ammonium salt (R-NH₃⁺Cl⁻), which is soluble in the aqueous layer.

  • Neutral impurities will remain in the organic layer, which can be separated and discarded.

  • The aqueous layer, now containing the protonated product, is then carefully neutralized and made basic (e.g., with NaOH or NaHCO₃). This deprotonates the ammonium salt, causing the pure, neutral amine to precipitate out of the aqueous solution.

  • The purified product can then be collected by filtration or extracted back into a fresh organic solvent.

This method is particularly useful as an initial cleanup step before chromatography or recrystallization to remove a significant portion of non-basic byproducts.[10]

References

  • BenchChem (2025). Application Notes and Protocols: Synthesis of 2-(2-Amino-4-methoxyphenyl)acetonitrile.
  • Krasavin, M., et al. (2018). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Molecules, 23(11), 2998. Available at: [Link]

  • BenchChem (2025). Common side products in the synthesis of 2-(2-Amino-4-methoxyphenyl)acetonitrile.
  • PrepChem (2023). Synthesis of 2-amino-2-phenyl acetonitrile. Available at: [Link]

  • BenchChem (2025). Application Notes and Protocols for the Crystallization of 2-(2-Amino-4-methoxyphenyl)acetonitrile.
  • BenchChem (2025). Identification of impurities in 2-(2-Amino-4-methoxyphenyl)acetonitrile samples.
  • BenchChem (2025). A Comparative Analysis of Synthetic Strategies for 2-(2-Amino-4-methoxyphenyl)acetonitrile.
  • BenchChem (2025). An In-Depth Technical Review of 2-(2-Amino-4-methoxyphenyl)acetonitrile.
  • Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Itaya, T., et al. (1988). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Organic Syntheses, 66, 220. Available at: [Link]

  • Reddit r/Chempros (2019). Recrystallization with two solvents. Available at: [Link]

  • BenchChem (2025). Comparative Analytical Guide: 2-(2-Amino-4-methoxyphenyl)acetonitrile and Its Isomers.

Sources

troubleshooting low yield in the Strecker synthesis of 2-Amino-2-(2-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Strecker synthesis of 2-Amino-2-(2-methoxyphenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific chemical transformation. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to solve challenges in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Strecker synthesis?

The Strecker synthesis is a robust, three-component reaction that produces an α-aminonitrile from an aldehyde, ammonia, and a cyanide source.[1] The reaction proceeds in two main stages:

  • Imine Formation: The aldehyde (in this case, 2-methoxybenzaldehyde) reacts with ammonia to form an imine intermediate, with the loss of a water molecule. This step is often facilitated by mildly acidic conditions, which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by ammonia.[2][3]

  • Cyanide Addition: A cyanide nucleophile (from a source like NaCN or KCN) then attacks the electrophilic carbon of the imine (or its protonated form, the iminium ion), forming the stable α-aminonitrile product.[4][5]

The resulting α-aminonitrile can be subsequently hydrolyzed, typically under acidic conditions, to yield the corresponding α-amino acid.[2][6]

Q2: Why am I experiencing low yields specifically with 2-methoxybenzaldehyde?

Low yields in the Strecker synthesis of this compound can often be attributed to the electronic and steric effects of the ortho-methoxy substituent on the benzaldehyde starting material.

  • Electronic Effects: The methoxy group (-OCH₃) is an electron-donating group. It activates the aromatic ring but can slightly decrease the electrophilicity of the aldehyde's carbonyl carbon, potentially slowing down the initial nucleophilic attack by ammonia and the subsequent formation of the imine.

  • Steric Hindrance: The presence of a relatively bulky group at the ortho position can sterically hinder the approach of the nucleophiles (ammonia and cyanide) to the reaction center. This can lead to slower reaction rates and lower conversion to the desired product.

Q3: What are the most critical parameters to control for a successful synthesis?

Successful synthesis of the target aminonitrile hinges on careful control of several key parameters:

  • Reagent Purity: The purity of the 2-methoxybenzaldehyde is crucial. Aldehydes are prone to oxidation to carboxylic acids on storage. Use freshly distilled or purified aldehyde for best results.

  • Stoichiometry: Precise control of the molar ratios of the reactants is important. An excess of the ammonia source is typically used to drive the imine formation equilibrium forward.

  • Temperature: The initial imine formation is often performed at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. The subsequent cyanide addition may be allowed to proceed at room temperature.[7]

  • Solvent: Anhydrous solvents, such as methanol or ethanol, are commonly used to facilitate the dissolution of reagents and the formation of the imine.[7]

Q4: What are the most common side reactions that can lower my yield?

Several side reactions can compete with the desired Strecker pathway and reduce the overall yield:

  • Cyanohydrin Formation: The cyanide ion can directly attack the aldehyde starting material to form a cyanohydrin. This is a competing equilibrium that can be minimized by ensuring efficient imine formation.

  • Cannizzaro Reaction: In the presence of a strong base (which can be formed if using alkali metal cyanides in protic solvents), aldehydes lacking an α-hydrogen, such as 2-methoxybenzaldehyde, can undergo disproportionation to form the corresponding alcohol (2-methoxybenzyl alcohol) and carboxylic acid (2-methoxybenzoic acid).

  • Polymerization/Decomposition: Aldehydes and imines can be unstable and may polymerize or decompose under certain conditions, especially with prolonged reaction times or elevated temperatures.

In-Depth Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: Low or incomplete conversion of 2-methoxybenzaldehyde.

Q: My TLC analysis shows a significant amount of unreacted 2-methoxybenzaldehyde even after 24 hours. What could be the cause and how can I fix it?

A: This issue typically points to inefficient formation of the crucial imine intermediate.

  • Pillar of Causality: The equilibrium between the aldehyde/ammonia and the imine/water can be unfavorable. The presence of water, either from reagents or formed during the reaction, can push the equilibrium back towards the starting materials.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use anhydrous solvents and ensure your glassware is thoroughly dried. The use of a drying agent like magnesium sulfate (MgSO₄) can help sequester the water formed during imine formation and drive the reaction forward.[2]

    • Check Ammonia Source: If you are using an aqueous solution of ammonia, consider switching to a solution of ammonia in an alcohol (e.g., 7N ammonia in methanol) to minimize the introduction of water.[7]

    • Increase Ammonia Equivalents: Try increasing the molar equivalents of the ammonia source (e.g., from 1.5 eq to 2.5 eq) to shift the equilibrium towards the imine.

    • Extend Reaction Time: Due to the potential steric and electronic effects of the ortho-methoxy group, the reaction may simply require a longer time to reach completion. Monitor the reaction by TLC every 12 hours.

Problem 2: The crude product shows multiple spots on TLC, leading to difficult purification.

Q: My crude reaction mixture is complex, showing several spots on the TLC plate. What are these byproducts and how can I improve the purity?

A: A complex crude mixture indicates the presence of the side products discussed in the FAQs. The key is to optimize the reaction conditions to favor the Strecker pathway.

  • Pillar of Causality: The formation of byproducts like the cyanohydrin and products from the Cannizzaro reaction are kinetic and thermodynamic competitors to the main reaction.

  • Troubleshooting Steps:

    • Control Temperature: Add the cyanide source slowly at a low temperature (0 °C). This can help minimize the direct reaction of cyanide with the aldehyde (cyanohydrin formation) by allowing the imine to form first.

    • pH Control: When using alkali cyanides (KCN, NaCN), the reaction mixture can become basic, promoting the Cannizzaro reaction. Using a salt like ammonium chloride (NH₄Cl) can provide a source of ammonia and also act as a buffer, maintaining a mildly acidic to neutral pH which is optimal for imine formation.[2][3]

    • Purification Strategy: If byproducts are unavoidable, a robust purification strategy is necessary. Flash column chromatography on silica gel is typically effective.[7]

      • Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point.

      • Deactivation: Amines can sometimes streak on silica gel. Pre-treating the silica slurry with 1% triethylamine can help achieve better separation.

Problem 3: Significant loss of product during aqueous workup and extraction.

Q: I seem to be losing a substantial amount of my product during the extraction phase. What is the likely cause and how can I improve my recovery?

A: The aminonitrile product contains a basic amino group and a polar nitrile group, which can impart some water solubility, especially if the aqueous phase becomes acidic.

  • Pillar of Causality: The basicity of the amino group means it can be protonated in acidic or even neutral water, forming a more water-soluble ammonium salt.

  • Troubleshooting Steps:

    • Basify the Aqueous Layer: Before extraction, ensure the aqueous layer is basic (pH 8-9) by adding a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[8] This ensures the amino group is in its free base form, which is less water-soluble.

    • Use Brine: Wash the combined organic layers with brine (a saturated aqueous solution of NaCl). This helps to break up emulsions and reduces the solubility of organic compounds in the aqueous phase.[7]

    • Back-Extraction: After the initial extractions, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

    • Thorough Drying: Ensure the combined organic layers are thoroughly dried with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before concentrating the solvent, as residual water can co-distill with the solvent and affect the final yield and purity.[8]

Visualizing the Troubleshooting Process

The following workflow diagram can guide your decision-making process when troubleshooting low yields.

G start Low Yield Observed check_conversion Check TLC: High amount of starting aldehyde? start->check_conversion check_purity Check TLC: Multiple spots in crude product? check_conversion->check_purity No imine_issue Inefficient Imine Formation check_conversion->imine_issue Yes check_workup Significant product loss during workup? check_purity->check_workup No side_reactions Side Reactions Dominating check_purity->side_reactions Yes workup_loss Product Loss During Extraction check_workup->workup_loss Yes end_node Yield Optimized check_workup->end_node No solution_imine Solutions: 1. Use anhydrous conditions. 2. Increase NH3 equivalents. 3. Extend reaction time. imine_issue->solution_imine solution_imine->end_node solution_side_reactions Solutions: 1. Control temperature (add CN- at 0°C). 2. Use NH4Cl for pH control. 3. Optimize purification (column chromatography). side_reactions->solution_side_reactions solution_side_reactions->end_node solution_workup Solutions: 1. Ensure aqueous layer is basic (pH 8-9). 2. Wash with brine. 3. Back-extract aqueous phase. workup_loss->solution_workup solution_workup->end_node

Caption: A logical workflow for troubleshooting low yields.

Optimized Experimental Protocol

This protocol incorporates best practices to mitigate the common issues discussed above.

Reagent Stoichiometry
ReagentMolar Mass ( g/mol )Molar Eq.Amount (for 10 mmol scale)
2-Methoxybenzaldehyde136.151.01.36 g
Ammonium Chloride (NH₄Cl)53.491.50.80 g
Sodium Cyanide (NaCN)49.011.20.59 g
Methanol (Anhydrous)--20 mL

Caution: Sodium cyanide is extremely toxic. All operations involving cyanide must be performed in a well-ventilated fume hood by trained personnel. Any cyanide-containing waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional safety guidelines.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxybenzaldehyde (1.0 eq) and ammonium chloride (1.5 eq).

  • Dissolution: Add anhydrous methanol (20 mL) and stir the mixture at room temperature until all solids are dissolved.

  • Imine Formation: Cool the flask to 0 °C in an ice-water bath.

  • Cyanide Addition: In a separate flask, dissolve sodium cyanide (1.2 eq) in a minimal amount of water (approx. 3-4 mL). Slowly , add the aqueous NaCN solution dropwise to the stirred methanolic solution over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a mobile phase such as 30% Ethyl Acetate/Hexanes. Visualize with UV light and/or a potassium permanganate stain. The reaction is complete when the starting aldehyde spot has been consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture in an ice bath and carefully quench by adding 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7][8]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing to 40%). Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as the final product.

Visualizing the Reaction Mechanism

The following diagram illustrates the key steps of the Strecker synthesis.

G cluster_0 Stage 1: Imine Formation Aldehyde 2-Methoxybenzaldehyde Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde + H+ Ammonia Ammonia (NH3) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Aldehyde->Tetrahedral_Intermediate + NH3 Iminium Iminium Ion Tetrahedral_Intermediate->Iminium - H2O Imine Imine Iminium->Imine - H+ Product This compound Imine->Product + CN- Cyanide Cyanide (CN-)

Caption: Mechanism of the Strecker Synthesis.

References
  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Master Organic Chemistry. (2018-11-12). The Strecker Synthesis of Amino Acids. [Link]

  • Master Organic Chemistry. Strecker Synthesis. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • NROChemistry. Strecker Synthesis. [Link]

  • ACS Publications. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • SciSpace. (2022-10-01). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • National Institutes of Health (NIH). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. [Link]

  • Royal Society of Chemistry. Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry. [Link]

  • News-Medical.Net. (2018-10-30). Overview of Strecker Amino Acid Synthesis. [Link]

  • MedSchoolCoach. Strecker Synthesis of Amino Acids – MCAT Biochemistry. [Link]

  • ACS Publications. (2021-03-10). Step by Step Strecker Amino Acid Synthesis from Ab Initio Prebiotic Chemistry. [Link]

  • PrepChem.com. Synthesis of 2-amino-2-phenyl acetonitrile. [Link]

  • University of Calgary. Ch27 : Strecker Synthesis of amino acids. [Link]

  • ACS Publications. (2021-01-07). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. [Link]

  • ACS Publications. Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • Arkivoc. A novel strategy for the synthesis of 2-amino-4,6- diarylnicotinonitrile. [Link]

Sources

stability issues of 2-Amino-2-(2-methoxyphenyl)acetonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Version: 1.0

Introduction

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Amino-2-(2-methoxyphenyl)acetonitrile. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this α-aminonitrile, particularly under acidic conditions. As a key intermediate in the synthesis of various biologically active molecules, understanding its stability profile is critical for reaction optimization, purification, and storage. This guide is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring robust and reproducible experimental outcomes.

I. Frequently Asked Questions (FAQs) - Core Stability Concerns

This section addresses the most common questions our application scientists receive regarding the stability of this compound.

Q1: My NMR analysis of this compound after acidic workup shows unexpected new peaks. What is happening to my compound?

A1: The most probable cause is acid-catalyzed hydrolysis of the nitrile group.[1][2][3] Under acidic conditions, the nitrile functionality of your α-aminonitrile is susceptible to nucleophilic attack by water, leading to the formation of an amide intermediate, which is then further hydrolyzed to the corresponding α-amino acid, 2-Amino-2-(2-methoxyphenyl)acetic acid.[1][2][3] The appearance of a new carboxylic acid peak in the 13C NMR (around 170-180 ppm) and the disappearance of the nitrile peak (around 115-125 ppm) are strong indicators of this degradation pathway.

Q2: I'm observing a loss of my product and the reappearance of 2-methoxybenzaldehyde in my reaction mixture after purification on silica gel. What's causing this?

A2: This phenomenon is likely due to a retro-Strecker reaction.[4] The acidic nature of standard silica gel can catalyze the reverse reaction of the aminonitrile synthesis.[4] The this compound can revert to an imine intermediate, which is then readily hydrolyzed to 2-methoxybenzaldehyde and ammonia, with the release of a cyanide source. To mitigate this, consider using deactivated (neutral) silica gel or an alternative purification method like crystallization.

Q3: How does the 2-methoxyphenyl group affect the stability of the aminonitrile compared to other substituted aminonitriles?

A3: The methoxy group (-OCH3) at the ortho position of the phenyl ring is an electron-donating group. While direct kinetic studies on this specific molecule are not widely published, we can infer its effect based on established principles of organic chemistry. Electron-donating groups can influence the rate of nitrile hydrolysis. The methoxy group can donate electron density to the aromatic ring, which may slightly destabilize the protonated nitrile intermediate required for acid-catalyzed hydrolysis, potentially slowing down the degradation compared to aminonitriles with electron-withdrawing groups. However, steric effects from the ortho-substituent could also play a role. For a definitive answer in your specific experimental context, a controlled stability study is recommended.

Q4: Can I use protecting groups to enhance the stability of this compound during handling and purification?

A4: Absolutely. Protecting the primary amine is an excellent strategy. Converting the amine to a less basic functional group, such as a carbamate (e.g., Boc or Cbz) or an amide, will significantly reduce its interaction with acidic media like silica gel.[4] This protection strategy can also diminish the likelihood of the retro-Strecker reaction. The protecting group can be removed in a subsequent step once the purified, protected aminonitrile is obtained.

II. Troubleshooting Guide: Common Experimental Issues

This guide provides a systematic approach to diagnosing and resolving common stability-related issues encountered during experiments with this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Low yield after acidic workup Acid-catalyzed hydrolysis of the nitrile to the corresponding amino acid.- Minimize the duration of exposure to acidic conditions.- Use a milder acid or a buffered solution for pH adjustment.- Perform the workup at a lower temperature (e.g., 0-5 °C).
Product degradation during silica gel chromatography (streaking, tailing, or appearance of new spots on TLC) - Interaction of the basic amine with acidic silanol groups on the silica surface.- On-column retro-Strecker reaction catalyzed by the acidic silica.- Use deactivated (neutral) silica gel for chromatography.- Add a small amount of a volatile base (e.g., 0.1-1% triethylamine) to the eluent.- Consider alternative purification methods such as crystallization or preparative HPLC with a suitable column chemistry (e.g., C18).
Inconsistent analytical results (e.g., varying purity by HPLC) Degradation of the compound in the analytical sample solvent.- Prepare analytical samples fresh before analysis.- Use a neutral, aprotic solvent for sample dissolution if possible (e.g., acetonitrile).- If an aqueous solvent is necessary, use a buffered solution at a neutral pH.
Formation of an oily or discolored product upon storage Slow degradation over time, potentially accelerated by residual acid or exposure to light and air.- Ensure the final product is free of any acidic residues.- Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (≤ 4 °C), protected from light.

III. Experimental Protocols

This section provides detailed methodologies for assessing the stability of this compound and for its purification with minimal degradation.

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[5][6][7][8][9]

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or a 1:1 mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Acidic Stress:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M sodium hydroxide and dilute with the mobile phase for analysis.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method (see Protocol 3) to monitor the decrease in the parent compound and the formation of degradation products.

Protocol 2: Purification using Deactivated Silica Gel

This protocol minimizes on-column degradation during chromatographic purification.

  • Preparation of Deactivated Silica Gel:

    • Prepare a slurry of silica gel in the chosen eluent system.

    • Add triethylamine to the slurry to a final concentration of 1% (v/v).

    • Stir the slurry for 30 minutes, then pack the column as usual.

  • Chromatography:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Load the sample onto the prepared column.

    • Elute the compound with the mobile phase containing 0.1-1% triethylamine.

    • Monitor the fractions by TLC.

    • Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.

Protocol 3: Stability-Indicating HPLC Method

This method can be used to separate this compound from its primary degradation product, 2-Amino-2-(2-methoxyphenyl)acetic acid.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0 10
    15 90
    20 90
    21 10

    | 25 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 275 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

IV. Visualization of Degradation Pathways and Workflows

The following diagrams illustrate the key chemical transformations and a decision-making workflow for handling stability issues.

cluster_hydrolysis Acid-Catalyzed Hydrolysis cluster_retro_strecker Retro-Strecker Reaction aminonitrile This compound amide Intermediate Amide aminonitrile->amide + H2O, H+ amino_acid 2-Amino-2-(2-methoxyphenyl)acetic acid amide->amino_acid + H2O, H+ aminonitrile2 This compound imine Imine Intermediate aminonitrile2->imine H+ (e.g., silica gel) aldehyde 2-Methoxybenzaldehyde + NH3 imine->aldehyde + H2O

Caption: Key degradation pathways for this compound.

start Stability Issue Encountered (e.g., low yield, extra peaks) check_workup Review Acidic Workup Conditions start->check_workup workup_ok Workup Conditions Gentle? check_workup->workup_ok check_purification Review Purification Method purification_ok Using Neutral Silica/Alternative Method? check_purification->purification_ok workup_ok->check_purification Yes action_workup Minimize acid exposure Lower temperature workup_ok->action_workup No action_purification Use deactivated silica Add base to eluent Consider crystallization purification_ok->action_purification No protecting_group Consider Amine Protection (e.g., Boc, Cbz) purification_ok->protecting_group Yes, issue persists end Issue Resolved action_workup->end action_purification->end protecting_group->end

Sources

Technical Support Center: Ensuring the Stability of 2-Amino-2-(2-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-Amino-2-(2-methoxyphenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth knowledge and practical solutions for preventing its degradation during storage and handling. Due to the limited specific published research on this exact molecule, this guide synthesizes data from closely related compounds and fundamental chemical principles to offer a robust framework for maintaining its integrity.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the structural motifs of an aminonitrile, the primary degradation pathways are hydrolysis and oxidation. The presence of moisture can lead to the hydrolysis of the nitrile group, first to an amide and then to a carboxylic acid. The amino group and the electron-rich aromatic ring are susceptible to oxidation, especially when exposed to atmospheric oxygen.[2] Exposure to light and elevated temperatures can accelerate these degradation processes.

Q2: What is the ideal storage temperature for this compound?

A2: While specific studies on this compound are limited, a storage temperature of 0°C is often recommended for aminonitrile derivatives to minimize the rate of potential degradation reactions.[1] For long-term storage, some suppliers recommend even lower temperatures, such as below -15°C. It is crucial to consult the supplier's specific recommendations.

Q3: My compound has changed color from a white or off-white solid to a yellowish or brownish hue. What does this indicate?

A3: A change in color often suggests chemical degradation. For compounds with amine functionalities, this can be a sign of oxidation. It is advisable to assess the purity of the material before proceeding with your experiments.

Q4: Is this compound sensitive to air and moisture?

A4: Yes, compounds containing both amino and nitrile functional groups are often sensitive to air and moisture. The amino group can be oxidized, and the nitrile group is susceptible to hydrolysis. Therefore, handling and storage under an inert atmosphere are highly recommended.[3][4]

Q5: How should I handle the compound to minimize exposure to air and moisture?

A5: It is best to handle this compound in an inert atmosphere, such as inside a glovebox with low oxygen and moisture levels (<1 ppm).[3] If a glovebox is unavailable, a Schlenk line can be used to perform manipulations under an inert gas like argon or nitrogen. For short-term handling, a glove bag can be a cost-effective alternative.

Troubleshooting Guide

This section provides a more detailed approach to identifying and resolving common issues related to the degradation of this compound.

Issue 1: Suspected Degradation Upon Visual Inspection
  • Symptoms:

    • Change in color (e.g., from white/off-white to yellow or brown).

    • Change in physical state (e.g., clumping of a crystalline solid, indicating moisture absorption).

  • Causality: These changes are often indicative of chemical reactions, such as oxidation of the amino group or hydrolysis from atmospheric moisture.

  • Recommended Actions:

    • Purity Assessment: Before use, it is crucial to determine the purity of the compound. The preferred method is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS).[5][6][7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool to identify impurities and degradation products.

    • Purification: If degradation is confirmed, the compound may need to be repurified. Flash column chromatography on silica gel is a common method for purifying organic compounds.

Issue 2: Inconsistent Experimental Results
  • Symptoms:

    • Variability in reaction yields.

    • Emergence of unexpected side products.

    • Poor reproducibility of biological assays.

  • Causality: Using a degraded starting material can introduce impurities that may interfere with your reaction or assay. The actual concentration of the active compound will also be lower than expected.

  • Recommended Actions:

    • Confirm Starting Material Purity: Always verify the purity of your this compound, especially if it has been in storage for an extended period or if the container has been opened multiple times.

    • Implement Strict Inert Handling: If you are not already doing so, adopt stringent air- and moisture-free handling techniques. This includes using dry solvents and glassware and performing all transfers under an inert atmosphere.[3]

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Inert Atmosphere: Upon receiving the compound, immediately transfer it to an inert atmosphere glovebox.

  • Aliquotting: If you plan to use the compound multiple times, it is best to aliquot it into smaller, single-use vials. This minimizes the exposure of the bulk material to potential contaminants each time it is accessed.

  • Container: Use amber glass vials with airtight seals to protect the compound from light and atmosphere.[4]

  • Sealing: Tightly seal the vials. For long-term storage, consider sealing the vials with paraffin film as an extra precaution.

  • Temperature: Store the vials at the recommended temperature, typically 0°C or below, in a designated and clearly labeled location.[1]

Protocol 2: Purity Assessment by HPLC

This is a general starting point for method development.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 20% B, increase to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by a UV scan of the pure compound (typically around 254 nm for aromatic compounds).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Dilute as necessary.

Visualizations

Degradation_Pathways This compound This compound Intermediate Amide Intermediate Amide This compound->Intermediate Amide Hydrolysis (H₂O) Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation (O₂) Carboxylic Acid Carboxylic Acid Intermediate Amide->Carboxylic Acid Hydrolysis (H₂O)

Caption: Potential degradation pathways of this compound.

Storage_Workflow cluster_storage Storage Protocol Receive_Compound Receive Compound Transfer_to_Inert Transfer to Glovebox/Schlenk Line Receive_Compound->Transfer_to_Inert Aliquot Aliquot into Amber Vials Transfer_to_Inert->Aliquot Seal_Vials Tightly Seal Vials Aliquot->Seal_Vials Store_Cold Store at ≤ 0°C Seal_Vials->Store_Cold

Caption: Recommended workflow for the proper storage of the compound.

Data Summary

ParameterRecommendationRationale
Storage Temperature ≤ 0°CTo slow down the rate of potential chemical degradation.[1]
Atmosphere Inert (Argon or Nitrogen)To prevent oxidation and hydrolysis.[3][4]
Light Exposure Minimize (use amber vials)To prevent photodegradation.[4]
Container Airtight, sealed glass vialsTo protect from atmospheric moisture and oxygen.[4]
Handling Glovebox or Schlenk lineTo maintain an inert environment during manipulation.[3]

References

  • Molecular Inorganic Chemistry, University of Groningen. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • International Journal in Management and Social Science. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Methoxychlor. Retrieved from [Link]

  • Atul Ltd. (2017, March). para Methoxy phenyl aceto nitrile. Retrieved from [Link]

  • PubMed. (2000, October 5). The mild cleavage of 2-amino-2-deoxy-D-glucoside methoxycarbonyl derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). (2-Methoxyphenyl)acetonitrile | 7035-03-2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2-Methoxyphenyl)acetonitrile | C9H9NO | CID 81496 - PubChem. Retrieved from [Link]

  • ACS Publications. (2026, January 21). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

  • PubMed. (2002, October). Pathways of chemical degradation of polypeptide antibiotic bacitracin. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-2-(2-methoxyphenyl)acetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-2-(2-methoxyphenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthesis. Our goal is to equip you with the scientific understanding and practical solutions to optimize your reaction conditions and overcome common experimental challenges.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via the Strecker synthesis , a robust and well-established three-component reaction.[1] This one-pot reaction involves the condensation of 2-methoxybenzaldehyde, an ammonia source (like ammonium chloride or aqueous ammonia), and a cyanide source (such as sodium or potassium cyanide) to form the desired α-aminonitrile.[2]

The general mechanism proceeds in two main stages:

  • Imine Formation: 2-methoxybenzaldehyde reacts with ammonia to form an intermediate imine. This step is often facilitated by mildly acidic conditions which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by ammonia.[3]

  • Cyanide Addition: A cyanide ion then attacks the electrophilic carbon of the imine, yielding the final product, this compound.[2]

While the Strecker synthesis is a powerful tool, its success with substituted benzaldehydes like 2-methoxybenzaldehyde can be influenced by factors such as steric hindrance and the electronic effects of the methoxy group. This guide will address these specific challenges.

Reaction Workflow Diagram

Strecker_Synthesis cluster_reactants Starting Materials cluster_reaction One-Pot Reaction 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde Imine_Formation Imine Formation 2-Methoxybenzaldehyde->Imine_Formation Ammonia Source Ammonia Source (e.g., NH4Cl/NH3) Ammonia Source->Imine_Formation Cyanide Source Cyanide Source (e.g., NaCN/KCN) Cyanide_Addition Nucleophilic Addition of Cyanide Cyanide Source->Cyanide_Addition Imine_Formation->Cyanide_Addition Imine Intermediate Final_Product This compound Cyanide_Addition->Final_Product

Caption: One-pot Strecker synthesis workflow for this compound.

Experimental Protocol: A Foundational Approach

While a specific, peer-reviewed protocol for this compound is not extensively documented, the following procedure is adapted from general and reliable Strecker synthesis methodologies for aromatic aldehydes.[4]

Reagents and Recommended Stoichiometry
ReagentMolar EquivalentPurpose
2-Methoxybenzaldehyde1.0Starting Aldehyde
Ammonium Chloride (NH₄Cl)1.1 - 1.5Ammonia Source & Mild Acid Catalyst
Sodium Cyanide (NaCN)1.0 - 1.2Cyanide Source
Solvent (e.g., Methanol/Water)-Reaction Medium
Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride (1.1 eq) in water. Add 2-methoxybenzaldehyde (1.0 eq) dissolved in a minimal amount of methanol. Cool the mixture to 0-5 °C in an ice bath.

  • Cyanide Addition: Slowly add a solution of sodium cyanide (1.05 eq) in water to the cooled, stirring mixture. Caution: This step should be performed in a well-ventilated fume hood as hydrogen cyanide gas may be evolved.

  • Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), observing the disappearance of the 2-methoxybenzaldehyde spot.

  • Work-up: Once the reaction is complete, quench by adding the mixture to ice-water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Explanation Recommended Solution
Incomplete Imine Formation The reaction between 2-methoxybenzaldehyde and ammonia is a reversible equilibrium. Insufficient ammonia or unfavorable pH can limit the formation of the crucial imine intermediate. The ortho-methoxy group might also pose some steric hindrance.- Ensure an excess of the ammonia source (1.1-1.5 eq).- Using aqueous ammonia in conjunction with ammonium chloride can help maintain a favorable pH.[5]- Consider adding a dehydrating agent like anhydrous MgSO₄ to drive the equilibrium towards the imine.[5]
Cyanohydrin Side Product Formation Cyanide can directly attack the aldehyde to form a cyanohydrin, which is a competing side reaction. This is often a kinetically favored but thermodynamically less stable product compared to the aminonitrile.- Pre-forming the imine by stirring the aldehyde and ammonia source for a period before adding the cyanide can minimize cyanohydrin formation.- Maintain a slightly basic pH during the reaction, as this favors the aminonitrile as the thermodynamic product.
Low Reaction Temperature While initial cooling is necessary to control the exotherm of cyanide addition, prolonged low temperatures may slow down the reaction rate, especially with a sterically hindered aldehyde.- After the initial addition of cyanide at 0-5°C, allow the reaction to gradually warm to room temperature and stir for an extended period (12-24 hours). Gentle heating (e.g., 40-50°C) can be explored cautiously if the reaction is sluggish at room temperature, but this may also promote side reactions.
Issue 2: Product Degradation During Work-up or Purification
Potential Cause Explanation Recommended Solution
Hydrolysis of the Nitrile Group Aminonitriles can be sensitive to both strong acidic and basic conditions, leading to hydrolysis of the nitrile to an amide or a carboxylic acid.[6]- During aqueous work-up, use a mild base like saturated sodium bicarbonate solution for quenching instead of strong bases.[4]- Avoid prolonged exposure to acidic conditions. If an acid wash is necessary, use a dilute solution and perform it quickly at low temperatures.
Retro-Strecker Reaction The formation of the aminonitrile is reversible. Exposure to heat or certain chromatographic conditions (e.g., acidic silica gel) can cause the product to revert to the starting materials.- Concentrate the product at low temperatures (e.g., < 40°C) using a rotary evaporator.- For column chromatography, consider using silica gel that has been neutralized with a small amount of triethylamine in the eluent system (e.g., 0.1-1% v/v). This is particularly important as aminonitriles are basic and can interact strongly with acidic silica.
Product Instability The final product, this compound, may have limited stability, especially in its free base form.- After purification, consider converting the aminonitrile to a more stable salt (e.g., hydrochloride or oxalate) if it is to be stored for an extended period.
Troubleshooting Workflow

Troubleshooting_Workflow cluster_reaction_issues Reaction Optimization cluster_workup_issues Work-up & Purification Issues start Low Yield or Impure Product check_sm Verify Starting Material Purity (Aldehyde, Cyanide Source) start->check_sm incomplete_imine Incomplete Imine Formation? check_sm->incomplete_imine Purity OK side_reaction Side Reactions Prevalent? (e.g., Cyanohydrin) incomplete_imine->side_reaction No solution_imine Increase Ammonia Source Add Dehydrating Agent incomplete_imine->solution_imine Yes optimize_temp Optimize Temperature Profile side_reaction->optimize_temp No solution_side_reaction Pre-form Imine Adjust pH side_reaction->solution_side_reaction Yes degradation Degradation Observed? optimize_temp->degradation hydrolysis Hydrolysis Suspected? degradation->hydrolysis Yes end Optimized Synthesis degradation->end No retro_strecker Retro-Strecker Reaction? hydrolysis->retro_strecker No solution_hydrolysis Use Mild Base (NaHCO3) for Quench Avoid Strong Acids/Bases hydrolysis->solution_hydrolysis Yes solution_retro_strecker Low-Temperature Concentration Neutralize Silica Gel retro_strecker->solution_retro_strecker Yes retro_strecker->end No solution_imine->end solution_side_reaction->end solution_hydrolysis->end solution_retro_strecker->end

Caption: A decision-making workflow for troubleshooting common issues in the synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I use other cyanide sources besides NaCN or KCN? A: Yes, trimethylsilyl cyanide (TMSCN) is a common alternative that is often used in anhydrous organic solvents.[4] It can sometimes lead to cleaner reactions and milder conditions. However, it is also highly toxic and moisture-sensitive. Other, less toxic cyanide sources have been explored in the literature for Strecker-type reactions, but their efficacy with 2-methoxybenzaldehyde would need to be experimentally validated.

Q2: Is the reaction sensitive to air or moisture? A: While the Strecker reaction is often performed without rigorous exclusion of air, the imine intermediate can be susceptible to hydrolysis. Using anhydrous solvents for the initial stages of the reaction may improve yields. If using TMSCN, the reaction must be carried out under anhydrous conditions.

Q3: My purified product is an oil, but I expected a solid. What should I do? A: The physical state of the final product can depend on its purity. Residual solvent or impurities can prevent crystallization. Ensure your product is pure by analytical methods (NMR, LC-MS). If it is pure and still an oil, you can attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal (if available), or triturating with a non-polar solvent like hexane.

Q4: How do I confirm the identity and purity of my final product? A: A combination of analytical techniques should be used.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the nitrile stretch (around 2220-2260 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess purity.

Q5: The reaction produces a racemic mixture. How can I obtain a single enantiomer? A: The classical Strecker synthesis produces a racemic mixture of the α-aminonitrile.[1] To obtain a single enantiomer, you can either perform a chiral resolution of the final product (e.g., by forming diastereomeric salts with a chiral acid) or employ an asymmetric Strecker synthesis. Asymmetric variants often use a chiral amine source or a chiral catalyst.[1]

References

  • Pascal, R. et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life. Available at: [Link]

  • PrepChem (2023). Synthesis of 2-amino-2-phenyl acetonitrile. PrepChem. Available at: [Link]

  • Organic Chemistry Portal. Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. Strecker amino acid synthesis. Wikipedia. Available at: [Link]

  • NROChemistry. Strecker Synthesis. NROChemistry. Available at: [Link]

  • ARKAT USA, Inc. (2009). A novel strategy for the synthesis of 2-amino-4,6- diarylnicotinonitrile. Arkivoc. Available at: [Link]

  • Master Organic Chemistry (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Organic Syntheses. Available at: [Link]

  • Wikipedia. 2-Methoxybenzaldehyde. Wikipedia. Available at: [Link]

  • PubChem. (2-Methoxyphenyl)acetonitrile. National Institutes of Health. Available at: [Link]

  • MedSchoolCoach. Strecker Synthesis of Amino Acids – MCAT Biochemistry. MedSchoolCoach. Available at: [Link]

  • Royal Society of Chemistry (2015). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry. Available at: [Link]

Sources

Navigating the Scale-Up of 2-Amino-2-(2-methoxyphenyl)acetonitrile: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up of any chemical synthesis from the laboratory bench to pilot or production scale is a complex undertaking fraught with challenges. The production of 2-Amino-2-(2-methoxyphenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds, is no exception. This guide, designed by our team of Senior Application Scientists, provides in-depth technical support, troubleshooting advice, and frequently asked questions to navigate the intricacies of scaling up this synthesis. We will focus on the prevalent Strecker synthesis route and address the critical aspects of process safety, reaction control, impurity management, and product isolation that are paramount for a robust and efficient large-scale process.

I. Understanding the Core Process: The Strecker Synthesis

The one-pot, three-component Strecker synthesis is the most common and efficient method for preparing this compound.[1][2][3][4][5][6] This reaction involves the condensation of 2-methoxybenzaldehyde with an ammonia source and a cyanide source to form the desired α-aminonitrile.

Strecker_Synthesis 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde Imine Formation Imine Formation 2-Methoxybenzaldehyde->Imine Formation Ammonia Source (e.g., NH4Cl) Ammonia Source (e.g., NH4Cl) Ammonia Source (e.g., NH4Cl)->Imine Formation Cyanide Source (e.g., NaCN) Cyanide Source (e.g., NaCN) Nucleophilic Attack Nucleophilic Attack Cyanide Source (e.g., NaCN)->Nucleophilic Attack Imine Formation->Nucleophilic Attack Imine Intermediate This compound This compound Nucleophilic Attack->this compound

Caption: The Strecker synthesis pathway for this compound.

While straightforward in principle, scaling this reaction introduces significant challenges that require careful consideration and control.

II. Frequently Asked Questions (FAQs) for Scale-Up

Q1: What are the primary safety concerns when scaling up the production of this compound?

A1: The two paramount safety concerns are the management of the reaction exotherm and the handling of highly toxic cyanide.

  • Exothermic Reaction: The Strecker synthesis is exothermic, and the heat generated must be efficiently removed to prevent a runaway reaction.[7] On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. A thermal runaway can lead to a rapid increase in temperature and pressure, potentially causing reactor failure and the release of toxic materials.

  • Cyanide Handling: Cyanide salts and hydrogen cyanide (HCN), which can be generated in situ, are extremely toxic.[1][8] In a large-scale setting, the quantities of cyanide used pose a significant risk. Accidental acidification of cyanide salts will liberate lethal HCN gas. Therefore, robust containment, dedicated handling procedures, and emergency response plans are critical.

Q2: How does mixing impact the reaction at a larger scale?

A2: Inadequate mixing in a large reactor can lead to localized "hot spots" and concentration gradients.[9] This can result in:

  • Reduced Yield and Increased Impurities: Poor mixing can lead to incomplete reaction and the formation of byproducts.

  • Safety Hazards: Localized high concentrations of reactants can exacerbate the exotherm, increasing the risk of a runaway reaction.

  • Inconsistent Product Quality: Variations in reaction conditions across the reactor volume can lead to batch-to-batch inconsistency.

For industrial-scale reactors, the choice of impeller and agitation speed is critical to ensure efficient mass and heat transfer.[10][11][12][13]

Q3: Column chromatography is not practical for large-scale purification. What are the alternatives?

A3: For industrial-scale production, crystallization and vacuum distillation are the preferred purification methods.

  • Crystallization: This is a robust and scalable method for purifying solid compounds.[14][15][16][17] The crude this compound can be dissolved in a suitable solvent system and then crystallized by cooling, addition of an anti-solvent, or evaporation. Proper control of crystallization parameters is key to achieving high purity and the desired crystal form.[14][16]

  • Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.[18][19][20] Distilling under reduced pressure lowers the boiling point, preventing thermal degradation of the product.[19]

III. Troubleshooting Guide for Scale-Up Challenges

This section addresses specific problems that may be encountered during the scale-up process and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Actions
Reaction Stalls or is Incomplete - Poor mixing leading to reactant stratification.- Insufficient reaction temperature.- Deactivation of a catalyst (if used).- Verify agitator performance and ensure adequate mixing for the batch size. Consider modifying impeller design or agitation speed.- Monitor internal reaction temperature and ensure it is within the optimal range. Be cautious not to exceed temperature limits to avoid side reactions.- If a catalyst is used, investigate potential poisons in the starting materials or solvent.
Uncontrolled Temperature Spike (Exotherm) - Inadequate cooling capacity for the scale of the reaction.- Addition rate of a reactant (e.g., cyanide) is too fast.- Agitator failure leading to poor heat transfer.- Immediately stop the addition of reactants.- Ensure the reactor cooling system is operating at maximum capacity.- Have an emergency quenching procedure in place (e.g., addition of a cold, inert solvent).- Implement safety interlocks to automatically stop reactant feed if the temperature exceeds a set point.[21][22][23][24]
Formation of Significant Impurities - Retro-Strecker Reaction: The product can revert to the starting materials under certain conditions (e.g., high temperature, prolonged reaction time).- Side Reactions of 2-Methoxybenzaldehyde: Aldehyde self-condensation or other side reactions can occur.- Hydrolysis of the Nitrile: The nitrile group can hydrolyze to an amide or carboxylic acid, especially during work-up.- Optimize reaction time and temperature to minimize degradation.- Analyze crude material to identify specific impurities and their formation pathways.- Control the pH during work-up and extraction to prevent hydrolysis.
Difficulties in Product Isolation/Purification - Oiling out during crystallization: The product separates as a liquid instead of a solid.- Poor filterability of crystals: Small or irregularly shaped crystals can clog the filter.- Product decomposition during distillation: The product is not stable at the distillation temperature.- For crystallization, screen different solvent/anti-solvent systems and control the cooling rate.- Optimize crystallization conditions to promote the growth of larger, more uniform crystals.- For distillation, ensure a sufficiently low vacuum is achieved to minimize the boiling point. Perform a small-scale thermal stability test before attempting a large-scale distillation.

IV. Experimental Protocols for Scaled-Up Production

The following is a generalized protocol for the pilot-scale production of this compound, emphasizing safety and process control.

A. Reactor Setup and Safety Precautions

  • Reactor: A jacketed glass-lined or stainless steel reactor equipped with a variable speed agitator (e.g., pitched-blade turbine), a reflux condenser, a temperature probe, and addition funnels/pumps.

  • Inert Atmosphere: The reactor should be purged with nitrogen or argon to prevent oxidation and side reactions.

  • Cyanide Handling: All operations involving cyanide must be performed in a well-ventilated area with continuous HCN monitoring. A dedicated cyanide quench solution (e.g., sodium hypochlorite) should be readily available.

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. For handling large quantities of cyanide, a full-face respirator with the appropriate cartridges is recommended.

B. Synthesis Protocol (Illustrative)

  • Charge the reactor with 2-methoxybenzaldehyde and a suitable solvent (e.g., methanol, ethanol).

  • Cool the mixture to 0-5 °C with agitation.

  • Slowly add a solution of ammonium chloride in aqueous ammonia, maintaining the temperature below 10 °C.

  • In a separate vessel, prepare a solution of sodium cyanide in water.

  • Crucial Step: Add the sodium cyanide solution to the reaction mixture at a controlled rate, ensuring the temperature does not exceed 15 °C. The addition rate should be determined based on the reactor's cooling capacity.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

C. In-Process Monitoring (Process Analytical Technology - PAT)

For robust process control, consider implementing PAT tools:[25][26][27][28][29]

  • FTIR/Raman Spectroscopy: In-situ probes can monitor the disappearance of the aldehyde and the formation of the aminonitrile in real-time, allowing for precise determination of reaction completion.

  • Calorimetry: Reaction calorimeters can be used during process development to accurately measure the heat of reaction and determine the maximum heat flow, which is essential for safe scale-up.[29]

PAT_Workflow Reactor Reactor PAT_Probe In-situ Probe (FTIR/Raman) Reactor->PAT_Probe Data_Analysis Real-time Data Analysis PAT_Probe->Data_Analysis Control_System Process Control System Control_System->Reactor Adjust Parameters (e.g., reactant feed) Data_Analysis->Control_System

Caption: Integration of PAT for real-time monitoring and control of the synthesis.

D. Work-up and Isolation

  • Once the reaction is complete, quench the reaction mixture by adding it to a mixture of water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer and wash it with brine.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

E. Purification by Crystallization

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., isopropanol, toluene).

  • Slowly cool the solution to induce crystallization. Seeding with a small amount of pure product can be beneficial.

  • Allow the crystals to grow at a controlled temperature.

  • Isolate the crystals by filtration and wash with a small amount of cold solvent.

  • Dry the purified product under vacuum.

V. Conclusion

The scale-up of this compound production via the Strecker synthesis is a manageable process with careful planning and execution. A thorough understanding of the reaction mechanism, potential hazards, and the impact of process parameters at scale is essential for a successful outcome. By implementing robust safety protocols, optimizing reaction conditions through in-process monitoring, and selecting appropriate large-scale purification techniques, researchers and drug development professionals can efficiently and safely produce this valuable intermediate. This guide serves as a foundational resource, and it is imperative to conduct thorough process safety assessments and pilot-scale studies before proceeding to full-scale manufacturing.

VI. References

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.

  • Organic Chemistry Portal. Strecker Synthesis. Available at: [Link]

  • Wikipedia. Strecker amino acid synthesis. Available at: [Link]

  • MedSchoolCoach. Strecker Synthesis of Amino Acids – MCAT Biochemistry. Available at: [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Available at: [Link]

  • Master Organic Chemistry. Strecker Synthesis. Available at: [Link]

  • NROChemistry. Strecker Synthesis. Available at: [Link]

  • Cheresources.com Community. The Use Of Amine In Vacuum Distillation. Available at: [Link]

  • National Institutes of Health. Current PAT Landscape in the Downstream Processing of Biopharmaceuticals. Available at: [Link]

  • Wiley-VCH. Troubleshooting the Sequencing Batch Reactor. Available at: [Link]

  • FORTIQ. Navigating the Complexities: Interlocks and Safety in Exothermic Reactors. Available at: [Link]

  • RSC Publishing. Continuous stirred tank reactors in fine chemical synthesis for efficient mixing, solids-handling, and rapid scale-up. Available at: [Link]

  • ACS Publications. Pharmaceutical Crystallization. Available at: [Link]

  • ResearchGate. Continuous stirred tank reactors in the fine chemical synthesis for efficient mixing, solids-handling, and rapid scale-up. Available at: [Link]

  • IChemE. The protection of exothermic processes. Available at: [Link]

  • MDPI. Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. Available at: [Link]

  • EIN Presswire. Top Fine Chemicals Manufacturer Expands Production Capacity to Meet Growing Global Demand. Available at: [Link]

  • Slideshare. Troubleshooting of Catalytic Reactors. Available at: [Link]

  • Busch India. Vacuum Distillation. Available at: [Link]

  • Blazingprojects. Implementation of Process Analytical Technology (PAT) in Industrial Chemical Manufacturing. Available at: [Link]

  • Boostrand. The Power of Safety Interlocks in Heat Transfer Systems. Available at: [Link]

  • Wikipedia. Vacuum distillation. Available at: [Link]

  • PharmTech. Industrial Crystallization of Pharmaceuticals: Capability Requirements to Support an Outsourcing Paradigm. Available at: [Link]

  • The Chemical Engineer. Rules of Thumb: Scale-up. Available at: [Link]

  • Jinzong Machinery. Reactor Troubleshooting and Solutions. Available at: [Link]

  • ResearchGate. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Available at: [Link]

  • RSC Publishing. Continuous stirred tank reactors in fine chemical synthesis for efficient mixing, solids-handling, and rapid scale-up. Available at: [Link]

  • ResearchGate. Industrial Perspectives of Pharmaceutical Crystallization. Available at: [Link]

  • Boostrand. Critical Role of Safety Shutdown Interlocks in Equipment Protection. Available at: [Link]

  • YouTube. Solvent Vacuum Distillation. Available at: [Link]

  • ResearchGate. Bioreactor troubleshooting. Available at: [Link]

  • Lechler. What is Vacuum Distillation & How Does it Work?. Available at: [Link]

  • AIChE. Interlock. Available at: [Link]

  • National Institutes of Health. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Available at: [Link]

  • Wiley. Troubleshooting the Sequencing Batch Reactor. Available at: [Link]

  • YouTube. Use of PAT and Lab Automation in the Pharmaceutical & Chemical Industries – Application Webinar– en. Available at: [Link]

  • Reddit. Mixing/stirring difference with and without glass baffles in a 50 L glass jacketed reactor. Available at: [Link]

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managing reaction byproducts in 2-Amino-2-(2-methoxyphenyl)acetonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center with troubleshooting guides and FAQs for managing reaction byproducts in 2-Amino-2-(2-methoxyphenyl)acetonitrile synthesis.

A Guide to Managing Reaction Byproducts and Optimizing Synthesis

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists. As a key intermediate in the development of various therapeutic agents, the efficient and clean synthesis of this aminonitrile is critical. This guide provides in-depth, experience-based answers to common challenges encountered during its synthesis via the Strecker reaction, focusing on the identification, mitigation, and management of key reaction byproducts.

Section 1: The Core Reaction: Strecker Synthesis

The synthesis of this compound is most commonly achieved through the Strecker synthesis, a robust three-component reaction.[1] This one-pot method involves the reaction of 2-methoxybenzaldehyde, an ammonia source (like ammonium chloride or ammonia in methanol), and a cyanide source (such as sodium cyanide or trimethylsilyl cyanide).[2][3] The reaction proceeds through the formation of an imine intermediate, which is then attacked by the cyanide nucleophile to form the desired α-aminonitrile.[4][5]

Strecker_Synthesis cluster_reactants Reactants Aldehyde 2-Methoxybenzaldehyde Imine Imine Intermediate Aldehyde->Imine + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Imine Cyanide Cyanide (CN⁻) Product This compound Cyanide->Product Imine->Product + CN⁻

Caption: The core pathway of the Strecker Synthesis.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis, providing both the chemical reasoning and actionable solutions.

Q1: My yield is low, and I've isolated a major byproduct with a similar polarity to my starting aldehyde. What is it and how can I prevent it?

A1: This is the classic signature of cyanohydrin formation. The most prevalent side reaction in the Strecker synthesis is the direct nucleophilic attack of cyanide on the starting aldehyde, 2-methoxybenzaldehyde, forming 2-hydroxy-2-(2-methoxyphenyl)acetonitrile.[6] This occurs when the rate of cyanohydrin formation competes with or exceeds the rate of imine formation.

Causality: This side reaction is favored if the concentration of ammonia is too low when the cyanide source is introduced, leaving the electrophilic carbonyl of the aldehyde available for direct attack.[6]

Troubleshooting Protocol:

  • Prioritize Imine Formation: The key is to ensure the aldehyde-imine equilibrium is strongly shifted towards the imine before introducing the cyanide.

    • Combine the 2-methoxybenzaldehyde and the ammonia source (e.g., 7N ammonia in methanol or ammonium chloride) in the reaction solvent.[2]

    • Stir this mixture at 0 °C for at least 30-60 minutes before adding the cyanide source. This pre-incubation period is critical for establishing the imine intermediate.

  • Controlled Addition of Cyanide: Add the cyanide source (e.g., trimethylsilyl cyanide or an aqueous solution of NaCN) dropwise while maintaining a low temperature (0-5 °C). A slow addition rate prevents a high transient concentration of cyanide that could favor the competing cyanohydrin pathway.

  • Anhydrous Conditions: If using a non-aqueous system (e.g., with TMSCN), ensure all reagents and solvents are anhydrous. Water can hydrolyze the imine back to the aldehyde, reopening the door for cyanohydrin formation.

Competing_Pathways cluster_desired Desired Pathway cluster_byproduct Side Reaction Aldehyde 2-Methoxybenzaldehyde Imine Imine Formation (+ NH3) Aldehyde->Imine Cyanohydrin Cyanohydrin Byproduct Aldehyde->Cyanohydrin + CN⁻ (Direct Attack) Product Aminonitrile Product Imine->Product + CN⁻ Hydrolysis_Pathway Product Aminonitrile Product Amide Amide Byproduct Product->Amide + H2O (Acid/Base) Acid Amino Acid Byproduct Amide->Acid + H2O (Acid/Base)

Caption: The stepwise hydrolysis pathway of the aminonitrile product during aqueous workup.

Q3: My final product is contaminated with unreacted 2-methoxybenzaldehyde. How can I improve conversion?

A3: Incomplete conversion is often a matter of reaction kinetics or stoichiometry. Pushing the reaction to completion requires careful monitoring and optimization of conditions.

Causality: The Strecker reaction is an equilibrium process. [4]Insufficient reaction time, suboptimal temperature, or an inadequate amount of one or more reagents can lead to a stall in the reaction, leaving starting material behind.

Troubleshooting Protocol:

  • Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC). [7]A good mobile phase would be 20-40% ethyl acetate in hexanes. The reaction is complete only when the spot corresponding to 2-methoxybenzaldehyde is no longer visible.

  • Optimize Stoichiometry: While a 1:1:1 stoichiometry is theoretical, in practice, using a slight excess of the ammonia and cyanide sources (e.g., 1.2 to 1.5 equivalents) can help drive the equilibrium towards the product. [2]3. Temperature and Time: While the initial addition is performed at 0 °C to control side reactions, the reaction often needs to be allowed to slowly warm to room temperature and stirred for an extended period (12-24 hours) to ensure completion. [2]For sluggish reactions, gentle heating (e.g., to 40 °C) can be considered, but must be balanced against the risk of byproduct formation.

Section 3: Protocols and Data Summary

Optimized Synthesis Protocol

This protocol is designed to maximize the yield of this compound while minimizing the formation of the cyanohydrin byproduct.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-methoxybenzaldehyde (1.0 eq).

  • Solvent Addition: Dissolve the aldehyde in anhydrous methanol (to a concentration of approx. 0.5 M).

  • Imine Formation: Cool the solution to 0 °C in an ice bath. Add a 7N solution of ammonia in methanol (1.5 eq) dropwise over 10 minutes.

  • Pre-incubation: Stir the mixture at 0 °C for 1 hour. This step is crucial for forming the imine intermediate.

  • Cyanide Addition: While maintaining the temperature at 0 °C, add trimethylsilyl cyanide (1.2 eq) dropwise over 20-30 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 16-24 hours.

  • Monitoring: Monitor the reaction by TLC (30% EtOAc/Hexanes) until the starting aldehyde spot has been completely consumed.

Recommended Workup and Purification
  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly pour the contents into a beaker containing a cold, saturated aqueous solution of sodium bicarbonate (approx. 5-10 times the reaction volume).

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x reaction volume).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. [2]4. Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting from 10% and moving to 40% ethyl acetate in hexanes) to isolate the pure product.

Table 1: Troubleshooting Summary
Observed Issue Probable Cause Recommended Action
Major byproduct at Rf similar to starting aldehyde Formation of cyanohydrin byproduct [6]Pre-stir aldehyde and ammonia source for 1 hr at 0°C before slow cyanide addition.
Product loss during workup; isolation of polar compounds Hydrolysis of the nitrile group [6][8]Use a mild quench (sat. NaHCO₃), minimize contact time with water, avoid strong acid/base washes.
Unreacted aldehyde in final product Incomplete reactionMonitor reaction by TLC; use a slight excess (1.2-1.5 eq) of ammonia and cyanide; increase reaction time. [2]
Reaction mixture darkens or forms solids Polymerization of aminonitrile or aldehyde side reactions [6]Maintain low temperatures, ensure high purity of reagents, and run under an inert atmosphere.

References

  • Master Organic Chemistry. Strecker Synthesis. [Link]

  • Pearson. Synthesis of Amino Acids: Strecker Synthesis. [Link]

  • MedSchoolCoach. Strecker Synthesis of Amino Acids – MCAT Biochemistry. [Link]

  • StudySmarter. Strecker Synthesis: Mechanism & Applications. [Link]

  • Química Organica.org. Amino Acid Synthesis - Strecker. [Link]

  • PrepChem.com. Synthesis of 2-amino-2-phenyl acetonitrile. [Link]

  • Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • Grokipedia. 2-Methoxybenzaldehyde. [Link]

  • Wikipedia. 2-Methoxybenzaldehyde. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Organic Syntheses. 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. [Link]

  • MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • ResearchGate. Condensation of 4‐methoxybenzaldehyde with 2‐hydroxyacetophenone using MgO/fly ash as base catalyst. [Link]

  • ACS Publications. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. [Link]

  • Journal of the Chemical Society B: Physical Organic. Mechanistic aspects of the Strecker aminonitrile synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Potential: The Role of 2-Methoxybenzaldehyde as a Synthesis Intermediate. [Link]

  • PubChem. (2-Methoxyphenyl)acetonitrile. [Link]

  • SciSpace. Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • ResearchGate. Hydrolysis of aminoacetonitrile in glycine via the glycinamide. [Link]

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Validation & Comparative

A Comparative Guide to the Analytical Characterization of 2-Amino-2-(2-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel chemical entities, the robust characterization of intermediates is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the primary analytical methods for the characterization of 2-Amino-2-(2-methoxyphenyl)acetonitrile, a key building block in medicinal chemistry. In the absence of publicly available experimental data for this specific molecule, this guide will leverage predicted spectroscopic data and compare it with experimental data from its close structural analog, 2-methoxyphenylacetonitrile, to provide a comprehensive analytical framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of an organic compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Expertise & Experience: The "Why" Behind the NMR Experiment

The choice of solvent and internal standard is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent solubilizing properties and relatively clean spectral window. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal set to 0 ppm. For aminonitriles, the acidic proton of the amino group can sometimes exchange with residual water in the solvent, leading to peak broadening. Therefore, ensuring the use of a dry solvent is crucial for resolving the NH₂ signal.

Predicted ¹H and ¹³C NMR Data for this compound
Parameter Predicted ¹H NMR (400 MHz, CDCl₃) Predicted ¹³C NMR (100 MHz, CDCl₃)
Ar-H 7.0-7.2 ppm (m, 1H), 6.2-6.4 ppm (m, 2H)100-102 ppm, 105-107 ppm, 130-132 ppm
CH-CN 4.8-5.0 ppm (s, 1H)45-47 ppm
NH₂ 4.0-4.2 ppm (br s, 2H)Not Applicable
OCH₃ 3.7-3.8 ppm (s, 3H)55-56 ppm
C-NH₂ Not Applicable148-150 ppm
C-OMe Not Applicable158-160 ppm
C≡N Not Applicable118-120 ppm
Comparative Experimental NMR Data for 2-Methoxyphenylacetonitrile

The NMR spectra of the related compound, 2-methoxyphenylacetonitrile, offers a tangible comparison.[2] The key difference is the absence of the amino group and the methine proton, and the presence of a methylene group.

Parameter Experimental ¹H NMR (Varian A-60) Experimental ¹³C NMR
Ar-H ~6.8-7.4 ppm (m, 4H)Aromatic carbons in the expected region
CH₂CN ~3.7 ppm (s, 2H)Methylene carbon signal
OCH₃ ~3.8 ppm (s, 3H)Methoxy carbon signal
C≡N Not ApplicableNitrile carbon signal
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in CDCl3 add_tms Add TMS dissolve->add_tms acquire_1h Acquire 1H Spectrum add_tms->acquire_1h acquire_13c Acquire 13C Spectrum add_tms->acquire_13c process Process Raw Data acquire_1h->process acquire_13c->process interpret Interpret Spectra process->interpret

A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation.[3]

Expertise & Experience: Interpreting the Vibrational Fingerprints

For this compound, the key functional groups to identify are the primary amine (N-H), the nitrile (C≡N), the methoxy (C-O), and the aromatic ring (C=C). The N-H stretching vibrations of a primary amine typically appear as two distinct peaks in the 3500-3300 cm⁻¹ region.[4] The nitrile group exhibits a characteristic sharp absorption band around 2260-2220 cm⁻¹.[1] The presence of both of these is a strong indicator of a successful synthesis.

Predicted and Comparative IR Data
Functional Group Predicted IR (KBr, cm⁻¹) for this compound [1]Experimental IR for 2-Methoxyphenylacetonitrile [2]
N-H Stretch (Amine) 3400-3200Absent
C-H Stretch (Aromatic) ~3100-3000Present
C-H Stretch (Aliphatic) ~2950-2850Present
C≡N Stretch (Nitrile) 2250-2230~2250
C=C Stretch (Aromatic) 1620-1580Present
C-O Stretch (Ether) 1250-1200Present
Experimental Protocol: FTIR Analysis
  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

  • Data Acquisition: Place the KBR pellet in the sample holder of an FTIR spectrometer.

  • Background Scan: Run a background spectrum of the empty sample compartment.

  • Sample Scan: Run the sample spectrum and ratio it against the background.

IR Spectroscopy Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis mix Mix with KBr press Press into Pellet mix->press background Acquire Background press->background sample Acquire Sample Spectrum background->sample process Process Spectrum sample->process identify Identify Functional Groups process->identify

Workflow for FTIR analysis using the KBr pellet method.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of the molecule, which can aid in structural elucidation.

Expertise & Experience: Choosing the Right Ionization Technique

Electron Ionization (EI) is a common and robust ionization method that provides detailed fragmentation patterns, which are useful for structural confirmation and library matching. For this compound, the molecular ion peak (M⁺) would be expected at m/z 162.19. Key fragmentation patterns would likely involve the loss of the nitrile group, the amino group, and cleavage of the bond between the methine carbon and the aromatic ring.

Predicted and Comparative MS Data
Parameter Predicted MS for this compound Experimental GC-MS for 2-Methoxyphenylacetonitrile [2]
Molecular Ion (M⁺) 162.19147
Key Fragments (m/z) Fragments corresponding to loss of HCN, NH₂, and cleavage of the benzylic bond.132, 107, 77
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

  • Gas Chromatography: The sample is vaporized and separated based on its boiling point and interaction with the GC column (a common choice would be a DB-5ms column).

  • Mass Spectrometry: As the separated components elute from the GC column, they are ionized (typically by electron ionization at 70 eV) and the resulting ions are detected.

GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis dissolve Dissolve in Volatile Solvent inject Inject Sample dissolve->inject separate Separate Components inject->separate ionize Ionize Molecules separate->ionize detect Detect Ions ionize->detect analyze Analyze Mass Spectrum detect->analyze

A standard workflow for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For the characterization of this compound, a reversed-phase HPLC method is most suitable.

Expertise & Experience: Method Development for Aminonitriles

The choice of a C18 column is standard for reversed-phase chromatography of moderately polar compounds. A mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer allows for the fine-tuning of the separation. For aminonitriles, which can have basic properties, using a slightly acidic buffer (e.g., phosphate buffer at pH 3.0) can improve peak shape by ensuring the analyte is in a consistent protonation state.[5] UV detection is appropriate due to the presence of the aromatic ring, which will absorb UV light.

Recommended HPLC Method

While a specific method for this compound is not widely published, a robust starting point can be adapted from methods for similar compounds.[5][6]

Parameter Recommended Value
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (pH 3.0), B: Methanol
Gradient Isocratic or gradient elution depending on sample complexity
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_mobile Prepare Mobile Phase inject Inject Sample prep_mobile->inject prep_sample Prepare Sample Solution prep_sample->inject separate Separate on C18 Column inject->separate detect UV Detection separate->detect analyze Analyze Chromatogram detect->analyze

General workflow for HPLC analysis.

Conclusion

The comprehensive characterization of this compound requires a multi-technique approach. While publicly available experimental data is limited, this guide provides a robust framework for its analysis by combining predicted data with experimental data from a close structural analog. NMR spectroscopy is indispensable for structural confirmation, IR spectroscopy provides rapid functional group identification, mass spectrometry confirms the molecular weight and fragmentation patterns, and HPLC is essential for purity assessment and quantification. By employing these methods with the described protocols and considerations, researchers can confidently characterize this important chemical intermediate.

References

  • BenchChem. (2025). An In-depth Technical Guide to 2-(2-Amino-4-methoxyphenyl)acetonitrile (CAS 118671-03-7).
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 2-(2-Amino-4-methoxyphenyl)acetonitrile.
  • BenchChem. (2025). Comparative Analytical Guide: 2-(2-Amino-4-methoxyphenyl)acetonitrile and Its Isomers.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-(2-Amino-4-methoxyphenyl)acetonitrile.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81496, (2-Methoxyphenyl)acetonitrile. Retrieved from [Link]

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A Comprehensive Guide to the NMR Spectral Interpretation of 2-Amino-2-(2-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and interpretation of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Amino-2-(2-methoxyphenyl)acetonitrile. Designed for researchers and drug development professionals, this document moves beyond a simple peak list, explaining the causal relationships between the molecule's structure and its spectral features. We will construct a predicted spectrum based on foundational NMR principles and compare it with data from structurally analogous compounds to provide a robust, self-validating analytical framework.

Introduction: The Structural Elucidation Challenge

This compound is a valuable synthetic intermediate. Its structure, featuring a chiral center, an aromatic ring with an electron-donating methoxy group, a nitrile, and an amino group, presents a rich landscape for NMR analysis. Accurate structural verification is paramount for its use in subsequent synthetic steps. NMR spectroscopy is the most powerful tool for this purpose, offering unambiguous confirmation of the molecular skeleton and the electronic environment of each atom.

This guide will systematically deconstruct the predicted ¹H and ¹³C NMR spectra, providing the rationale behind chemical shift assignments, multiplicity patterns, and coupling constants.

Molecular Structure and Predicted NMR Environments

To interpret the spectrum, we must first identify the unique proton and carbon environments within the molecule. The ortho-substitution on the benzene ring renders all aromatic protons and carbons chemically distinct.

cluster_ring Aromatic Core & Substituents cluster_substituents C1 C1 C2 C2 C1->C2 C_alpha C₇H₇ C1->C_alpha C3 C3 C2->C3 O_Me O C2->O_Me C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 H5 H5 C5->H5 C6->C1 H6 H6 C6->H6 C_Me C₉H₃ O_Me->C_Me N_amine N₈H₂ C_alpha->N_amine C_nitrile C₁₀ N_nitrile N C_nitrile->N_nitrile ≡ N

Caption: Labeled structure of this compound.

Analysis of the Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to display four distinct regions: the aromatic protons, the methine proton, the methoxy protons, and the amine protons. The analysis is based on a standard deuterated solvent such as CDCl₃ or DMSO-d₆. It's crucial to note that solvent choice can influence the chemical shifts of protons involved in hydrogen bonding, particularly the -NH₂ group.[1][2]

The Aromatic Region (δ 6.8 - 7.5 ppm)

Aromatic protons typically resonate between 6.5 and 8.0 ppm due to the deshielding effect of the ring current.[3] The substituents on the ring cause further differentiation.

  • -OCH₃ Group: This is a strong electron-donating group (EDG) through resonance. It increases electron density at the ortho and para positions relative to its point of attachment (C2), causing the protons at these positions (H3 and H5) to be shielded (shifted upfield).[4]

  • -CH(NH₂)CN Group: This group is electron-withdrawing and sterically bulky, influencing the adjacent proton (H6).

Predicted Assignments:

ProtonPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Rationale
H5 ~7.4 - 7.5ddd³J ≈ 7-8, ³J ≈ 7-8, ⁴J ≈ 1-2Deshielded by the adjacent electron-withdrawing group and coupled to H4 (ortho), H6 (ortho), and H3 (meta). Appears as a triplet of doublets or doublet of doublets.
H3 ~7.3 - 7.4dd³J ≈ 7-8, ⁴J ≈ 1-2Coupled to H4 (ortho) and H5 (meta). Deshielded relative to H4 and H6 due to being para to the -CH(NH₂)CN group.
H4 ~7.0 - 7.1t or ddd³J ≈ 7-8, ³J ≈ 7-8Coupled to H3 (ortho) and H5 (ortho). Shielded by the para -OCH₃ group. Appears as a triplet if coupling constants are similar.
H6 ~6.9 - 7.0d³J ≈ 7-8Shielded by the ortho -OCH₃ group and coupled only to H5 (ortho).

Note on Coupling: Ortho coupling (³J) is typically 7–10 Hz, while meta coupling (⁴J) is smaller at 2–3 Hz.[5][6] The exact appearance (e.g., triplet vs. doublet of doublets) depends on the resolution of the instrument and the precise J-values.[5]

The Aliphatic and Exchangeable Protons
ProtonPredicted δ (ppm)MultiplicityIntegrationRationale
H₇ (-CH) ~4.9 - 5.1s1HThis methine proton is attached to a carbon bearing two electronegative groups (N and CN) and an aromatic ring, causing a significant downfield shift. It has no adjacent protons, so it appears as a singlet. This is consistent with predicted data for a similar compound.[7]
H₈ (-NH₂) ~2.0 - 4.5 (variable)br s2HThe chemical shift of amine protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange rates.[8] The signal is often broad and may not show coupling.
H₉ (-OCH₃) ~3.8 - 3.9s3HMethoxy groups on an aromatic ring typically appear as a sharp singlet in the 3.7-4.0 ppm range.[9]

Analysis of the Predicted ¹³C NMR Spectrum

In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single sharp line.

CarbonPredicted δ (ppm)Rationale
C2 (C-O) ~156 - 158The aromatic carbon attached to the highly electronegative oxygen of the methoxy group is significantly deshielded.
C4, C5, C6, C3 ~110 - 132Aromatic carbons typically resonate in the 120-150 ppm range.[3] The electron-donating -OCH₃ group shields the ortho (C3, C1) and para (C5) carbons, while the electron-withdrawing group deshields them. Specific assignments require 2D NMR techniques but will fall within this range.
C1 (C-CH) ~125 - 128The ipso-carbon attached to the aminoacetonitrile group. Its shift is influenced by the substituent.
C₁₀ (-CN) ~117 - 120The nitrile carbon has a characteristic chemical shift in this region.[10][11]
C₉ (-OCH₃) ~55 - 56Aromatic methoxy carbons typically appear in this range.[12]
C₇ (-CH) ~45 - 48The aliphatic carbon attached to the amino and nitrile groups. This is consistent with predicted data for a structural analog.[7]

Comparative Analysis with a Structural Analog

Functional GroupPredicted for this compoundData for 2-Amino-2-(4-methoxyphenyl)acetonitrile[7]
¹H: Aromatic 6.9 - 7.5 ppm (complex multiplet)6.2 - 7.2 ppm (multiplets)
¹H: -CH-CN 4.9 - 5.1 ppm (singlet)4.8 - 5.0 ppm (singlet)
¹H: -NH₂ 2.0 - 4.5 ppm (broad singlet)4.0 - 4.2 ppm (broad singlet)
¹H: -OCH₃ 3.8 - 3.9 ppm (singlet)3.7 - 3.8 ppm (singlet)
¹³C: C-O ~156 - 158 ppm158 - 160 ppm
¹³C: -CN ~117 - 120 ppm118 - 120 ppm
¹³C: -OCH₃ ~55 - 56 ppm55 - 56 ppm
¹³C: -CH-CN ~45 - 48 ppm45 - 47 ppm

The strong correlation between our predicted values and the data for the analog lends high credibility to this interpretation. The primary difference in the aromatic region is expected due to the different substitution pattern (ortho vs. para methoxy group).

Experimental Protocols

To obtain high-quality NMR data, proper sample preparation and a reliable synthetic route are essential.

Protocol for NMR Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the purified this compound sample.

  • Solvent Selection: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical as it can affect chemical shifts.[13]

  • Internal Standard: The solvent typically contains tetramethylsilane (TMS) as an internal standard, which is set to 0.00 ppm.[8]

  • Dissolution: Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved. A clear, homogeneous solution is required.

  • Analysis: Insert the tube into the NMR spectrometer and proceed with instrument setup (locking, shimming) before acquiring the ¹H and ¹³C spectra.

Caption: Workflow for NMR sample preparation and data acquisition.

Synthetic Methodology: Strecker Synthesis

A plausible and efficient method for preparing α-aminonitriles like the title compound is the Strecker synthesis. This one-pot, three-component reaction is a cornerstone of amino acid and aminonitrile synthesis.[7]

  • Imine Formation: 2-Methoxybenzaldehyde is reacted with ammonia (or an ammonium salt like NH₄Cl) to form the corresponding imine in situ.

  • Nucleophilic Addition: A cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), is added to the reaction mixture. The cyanide ion acts as a nucleophile, attacking the imine carbon.

  • Product Formation: Subsequent protonation yields the final product, this compound. The reaction is typically performed in a protic solvent like water or methanol.

Conclusion

This guide provides a comprehensive, theory-backed interpretation of the ¹H and ¹³C NMR spectra of this compound. By breaking down the molecule into its constituent functional groups and applying fundamental principles of chemical shift and spin-spin coupling, we have constructed a detailed predicted spectrum. The comparison with a known structural analog validates these predictions, offering a high degree of confidence in the assignments. The inclusion of standardized protocols for synthesis and sample preparation provides a complete framework for researchers working with this compound, ensuring both its correct identification and the acquisition of high-quality, reproducible data.

References

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from a publicly available course document.
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  • Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide. Retrieved from a publicly available course document.
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A Comparative Guide to the Synthesis of 2-Amino-2-(2-methoxyphenyl)acetonitrile: Strecker vs. Bucherer-Bergs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and organic chemistry, the synthesis of α-aminonitriles serves as a critical gateway to the production of non-proteinogenic α-amino acids, vital components in drug discovery and development. This guide provides an in-depth comparative analysis of two cornerstone multicomponent reactions—the Strecker synthesis and the Bucherer-Bergs synthesis—for the preparation of a key intermediate, 2-Amino-2-(2-methoxyphenyl)acetonitrile. Our focus is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the mechanistic nuances, practical experimental considerations, and relative performance of these two synthetic routes.

Introduction to α-Aminonitriles and the Target Molecule

α-Aminonitriles are versatile intermediates characterized by the presence of an amino group and a nitrile group on the same carbon atom.[1][2] Their significance lies in their ready conversion to α-amino acids through hydrolysis of the nitrile functionality. The target molecule, this compound, is of particular interest due to the presence of the 2-methoxyphenyl group, a common structural motif in pharmacologically active compounds. The choice of synthetic route for such a molecule can significantly impact yield, purity, scalability, and overall cost-effectiveness.

This guide will dissect the Strecker and Bucherer-Bergs syntheses, offering a head-to-head comparison to inform your selection of the most appropriate method for your research and development needs.

The Strecker Synthesis: A Direct Route to α-Aminonitriles

The Strecker synthesis, first reported in 1850, is a one-pot, three-component reaction that combines an aldehyde (or ketone), ammonia, and a cyanide source to directly yield an α-aminonitrile.[3][4][5] This method is lauded for its atom economy and straightforward approach.[5]

Mechanistic Pathway of the Strecker Synthesis

The reaction proceeds in two main stages:

  • Imine Formation: The aldehyde, in this case, 2-methoxybenzaldehyde, reacts with ammonia to form an imine intermediate. This step is typically acid-catalyzed, and the removal of water drives the equilibrium towards the imine.[6][7][8]

  • Cyanide Addition: A nucleophilic cyanide ion then attacks the electrophilic carbon of the imine, resulting in the formation of the α-aminonitrile.[7][9]

The overall transformation is a robust and widely applicable method for the synthesis of a diverse range of α-aminonitriles.[3]

Strecker_Synthesis cluster_strecker Strecker Synthesis Workflow Aldehyde 2-Methoxy- benzaldehyde Imine Imine Intermediate Aldehyde->Imine + Ammonia Ammonia Ammonia (or NH4Cl) Ammonia->Imine Cyanide Cyanide Source (e.g., KCN, TMSCN) Aminonitrile This compound Cyanide->Aminonitrile Solvent Methanol Solvent->Imine Imine->Aminonitrile + Cyanide Workup Aqueous Workup & Extraction Aminonitrile->Workup Purification Purification (e.g., Crystallization) Workup->Purification

Caption: Workflow for the Strecker Synthesis of this compound.

Experimental Protocol: Strecker Synthesis

The following is a detailed, step-by-step methodology for the synthesis of this compound via the Strecker reaction.

Materials:

  • 2-Methoxybenzaldehyde

  • Ammonium Chloride (NH₄Cl)

  • Potassium Cyanide (KCN)

  • Methanol

  • Water

  • Dichloromethane

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-methoxybenzaldehyde (1.0 eq) and ammonium chloride (1.2 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cyanide Addition: Cool the mixture to 0 °C in an ice bath. In a separate flask, dissolve potassium cyanide (1.1 eq) in a minimal amount of cold water and add it dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.

The Bucherer-Bergs Synthesis: A Pathway via Hydantoin Intermediates

The Bucherer-Bergs synthesis is another powerful multicomponent reaction that utilizes a carbonyl compound, a cyanide source, and ammonium carbonate to produce a hydantoin.[10][11] This hydantoin can then be hydrolyzed to yield the corresponding α-amino acid. To obtain the target α-aminonitrile, the reaction would be stopped before the final cyclization and hydrolysis steps, though the primary product of the Bucherer-Bergs reaction is the hydantoin.

Mechanistic Pathway of the Bucherer-Bergs Synthesis

The mechanism of the Bucherer-Bergs reaction is more complex than the Strecker synthesis:

  • Cyanohydrin and Imine Formation: The reaction can proceed through the initial formation of a cyanohydrin from the aldehyde and cyanide, or the formation of an imine with ammonia from the decomposition of ammonium carbonate.[12]

  • Aminonitrile Formation: The cyanohydrin can react with ammonia, or the imine can react with cyanide, to form the α-aminonitrile intermediate.[12]

  • Hydantoin Formation: The α-aminonitrile then reacts with carbon dioxide (also from the decomposition of ammonium carbonate) to form a carbamic acid intermediate, which cyclizes to an imino-oxazolidinone. This subsequently rearranges to the more stable hydantoin.[12]

Bucherer_Bergs_Synthesis cluster_bucherer_bergs Bucherer-Bergs Synthesis Workflow Aldehyde 2-Methoxy- benzaldehyde Aminonitrile_Intermediate Aminonitrile Intermediate Aldehyde->Aminonitrile_Intermediate Ammonium_Carbonate Ammonium Carbonate Ammonium_Carbonate->Aminonitrile_Intermediate Cyanide Potassium Cyanide Cyanide->Aminonitrile_Intermediate Solvent Ethanol/Water Solvent->Aminonitrile_Intermediate Hydantoin 5-(2-Methoxyphenyl)hydantoin Aminonitrile_Intermediate->Hydantoin + CO2, cyclization Hydrolysis Hydrolysis Hydantoin->Hydrolysis Amino_Acid 2-Amino-2- (2-methoxyphenyl) acetic acid Hydrolysis->Amino_Acid

Caption: Workflow for the Bucherer-Bergs Synthesis leading to the corresponding amino acid.

Experimental Protocol: Bucherer-Bergs Synthesis

The following protocol outlines the synthesis of the hydantoin intermediate, which is the characteristic product of the Bucherer-Bergs reaction.

Materials:

  • 2-Methoxybenzaldehyde

  • Potassium Cyanide (KCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: In a pressure-rated vessel, combine 2-methoxybenzaldehyde (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) in a mixture of ethanol and water (typically 1:1 v/v).

  • Reaction: Seal the vessel and heat the mixture to 60-80 °C with vigorous stirring for 6-12 hours. The reaction progress can be monitored by TLC.

  • Workup: After cooling to room temperature, the precipitated hydantoin product is typically collected by filtration.

  • Purification: The crude hydantoin can be purified by recrystallization from a suitable solvent such as ethanol or water.

Comparative Analysis: Strecker vs. Bucherer-Bergs

FeatureStrecker SynthesisBucherer-Bergs Synthesis
Primary Product α-AminonitrileHydantoin
Starting Materials Aldehyde/Ketone, Ammonia/Amine, Cyanide SourceAldehyde/Ketone, Ammonium Carbonate, Cyanide Source
Reaction Conditions Typically milder (0 °C to room temperature)Generally requires heating (60-80 °C) and sometimes pressure
Reaction Time 12-24 hours6-12 hours
Yield Generally high for aromatic aldehydesVariable, can be high but may require optimization
Workup Liquid-liquid extractionOften simple filtration of the precipitated product
Versatility Directly produces the target α-aminonitrileRequires subsequent hydrolysis to obtain the amino acid
Safety Considerations Use of toxic cyanide saltsUse of toxic cyanide salts

Discussion and Recommendations

The choice between the Strecker and Bucherer-Bergs syntheses for the preparation of this compound hinges on the desired final product and experimental constraints.

For the direct synthesis of this compound, the Strecker synthesis is the more direct and efficient route. It avoids the formation of the hydantoin intermediate and the subsequent, often harsh, hydrolysis step. The milder reaction conditions of the Strecker synthesis may also be advantageous for substrates with sensitive functional groups.

The Bucherer-Bergs synthesis is the preferred method if the ultimate goal is the corresponding α-amino acid. The hydantoin intermediate is often a stable, crystalline solid that is easily purified. However, if the α-aminonitrile is the desired endpoint, the Bucherer-Bergs reaction is less direct.

From a practical standpoint, the workup for the Bucherer-Bergs reaction can be simpler, often involving just the filtration of the solid hydantoin product. The Strecker synthesis typically requires a more involved liquid-liquid extraction.

In terms of yield, both reactions can provide good results with aromatic aldehydes, although yields for the Bucherer-Bergs reaction can be more variable and may require more extensive optimization of reaction time and temperature.[13][14] For instance, a Strecker reaction with a substituted benzaldehyde has been reported with a yield as high as 92%.[15] In contrast, Bucherer-Bergs reactions with ketones have reported yields in the range of 70-89%.[14]

References

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. National Center for Biotechnology Information. [Link]

  • Bucherer–Bergs reaction. Wikipedia. [Link]

  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. [Link]

  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. [Link]

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  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI. [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. [Link]

  • Bucherer-Bergs and Strecker Multicomponent Reactions. ResearchGate. [Link]

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  • Non-Isocyanide-Based Three-Component Reactions: From Strecker to Nowadays. MDPI. [Link]

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A Comparative Guide to the Efficacy of 2-Amino-2-(2-methoxyphenyl)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the efficacy of 2-Amino-2-(2-methoxyphenyl)acetonitrile derivatives, offering insights into their synthesis, biological activities, and structure-activity relationships. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to facilitate informed decisions in the exploration of this promising class of compounds. While direct comparative studies on a wide range of this compound derivatives are nascent, this guide draws upon data from structurally related aminonitriles to provide a foundational understanding and predictive insights into their potential therapeutic applications.

Introduction: The Therapeutic Potential of α-Aminonitriles

α-Aminonitriles are a versatile class of organic compounds characterized by the presence of both an amino group and a nitrile group attached to the same carbon atom. This unique structural motif makes them valuable intermediates in the synthesis of a wide array of biologically active molecules, including α-amino acids and nitrogen-containing heterocycles.[1][2] The parent scaffold, this compound, offers a promising starting point for derivatization, with the methoxy-substituted phenyl ring and the reactive amino and nitrile groups providing multiple avenues for chemical modification to modulate biological activity.

Derivatives of aminonitriles have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticonvulsant, anthelmintic, and cytotoxic (anticancer) activities.[3][4] This guide will delve into these key areas of efficacy, presenting available data to compare the performance of various structural analogs.

Synthesis of this compound Derivatives: The Strecker Reaction

The most common and efficient method for synthesizing α-aminonitriles is the Strecker synthesis, a one-pot, three-component reaction involving an aldehyde, an amine, and a cyanide source.[5] This reaction proceeds through the formation of an imine intermediate, which is then attacked by a cyanide ion to yield the α-aminonitrile.

Reaction Pathway: Strecker Synthesis

Strecker_Synthesis cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Aldehyde 2-Methoxy- benzaldehyde Imine Imine Intermediate Aldehyde->Imine + Amine - H2O Amine Amine (R-NH2) Amine->Imine Cyanide Cyanide Source (e.g., NaCN, TMSCN) Aminonitrile 2-Amino-2-(2-methoxyphenyl) acetonitrile Derivative Cyanide->Aminonitrile Imine->Aminonitrile + Cyanide

Caption: The Strecker synthesis pathway for this compound derivatives.

Experimental Protocol: Strecker Synthesis of a this compound Derivative

This protocol is a generalized procedure based on established methods for Strecker reactions.[5][6]

Materials:

  • 2-Methoxybenzaldehyde

  • Substituted amine (e.g., aniline, benzylamine)

  • Sodium cyanide (NaCN) or Trimethylsilyl cyanide (TMSCN)

  • Methanol (anhydrous)

  • Glacial acetic acid

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 2-methoxybenzaldehyde (1.0 eq) and the desired substituted amine (1.0 eq) in anhydrous methanol. Add a catalytic amount of glacial acetic acid and stir the mixture at room temperature for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Cyanation: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve sodium cyanide (1.1 eq) in a minimal amount of water (if using NaCN). Slowly add the cyanide solution to the reaction mixture. If using TMSCN (1.1 eq), add it dropwise to the cooled reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Continue to monitor the reaction by TLC.

  • Workup: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of NaHCO₃. Extract the aqueous mixture with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Comparative Efficacy: A Multi-faceted Analysis

The efficacy of this compound derivatives can be evaluated across several therapeutic areas. This section will compare their performance based on available data for structurally similar compounds.

Antimicrobial Activity

Aminonitriles have shown considerable promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[3] The mechanism of action is often attributed to the nitrile moiety and the overall structure of the molecule.

Comparative Data on Antimicrobial Activity of Aminonitrile Derivatives:

Compound/DerivativeTarget Organism(s)Activity (MIC in µg/mL)Reference
Benzimidazole-based α-aminonitriles (e.g., 4d, 4e)Various bacterial strains3.9 - 7.8[3][7]
Benzimidazole-based α-aminonitrile (4e)Mycobacterium tuberculosis0.05[3]
α-aminonitrile ligand (unspecified)E. coli, S. aureusPromising (inhibition zones 11-21mm)[8][9]
Methoxy-substituted phenylacrylonitrilesLung (A549) and breast cancer (MCF-7) cellsVaries with substitution[10]

Structure-Activity Relationship Insights:

  • Aromatic Substituents: The nature and position of substituents on the phenyl ring significantly influence antimicrobial activity. Electron-withdrawing groups, such as halogens, have been shown to enhance the potency of some aminonitrile derivatives.

  • Amino Group Substitution: Modification of the amino group with different alkyl or aryl moieties can modulate both the spectrum of activity and the potency of the compounds.

  • Heterocyclic Moieties: The incorporation of heterocyclic rings, such as benzimidazole, can lead to compounds with potent and specific antimicrobial effects.[3][7]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Inoculum: Grow the microbial culture overnight in the appropriate broth. Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Serial Dilution: Prepare a series of twofold dilutions of the test compounds in the broth medium directly in the 96-well plates.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include positive (microbe + broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Anticonvulsant Activity

Certain amino acid and aminonitrile derivatives have been investigated for their potential as anticonvulsant agents.[4] The evaluation of these compounds typically involves in vivo screening in animal models of epilepsy.

Key Anticonvulsant Screening Models:

  • Maximal Electroshock Seizure (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.[11][12][13][14]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to screen for compounds that can prevent clonic seizures and are potentially effective against absence seizures.[12][14]

Comparative Insights from Structurally Related Compounds:

While specific data on this compound derivatives is limited, studies on other amino acid and aminonitrile derivatives have revealed important structural features for anticonvulsant activity. For instance, the presence of an aromatic ring and a hydrogen bond donor/acceptor moiety are often considered crucial.[12]

Experimental Protocol: Anticonvulsant Screening in Mice

This protocol provides a general outline for the MES and scPTZ tests.[12][14]

Animals: Male Swiss albino mice (20-25 g).

Procedure:

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) at various doses. A vehicle control group should also be included.

  • MES Test: At a predetermined time after compound administration (e.g., 30 minutes), subject the mice to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) through corneal electrodes. The endpoint is the abolition of the hind limb tonic extensor reflex.

  • scPTZ Test: At a predetermined time after compound administration, inject a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously. Observe the mice for the onset of clonic seizures for a period of 30 minutes. The absence of clonic seizures is considered a positive result.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated for each test.

Cytotoxic Activity

The potential of novel compounds to induce cell death is a critical parameter in drug discovery, particularly for anticancer therapies. Cytotoxicity assays are used to determine the concentration of a compound that is toxic to cells.

Common Cytotoxicity Assays:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][16][17]

  • LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[15]

Comparative Insights:

Studies on various synthetic compounds, including chalcone-like agents and other novel molecules, have demonstrated the utility of cytotoxicity assays in identifying potential anticancer agents.[17][18][19] The cytotoxic potential of this compound derivatives would likely be influenced by the nature of the substituents on the phenyl ring and the amino group, which can affect their interaction with biological targets.

Experimental Protocol: MTT Cytotoxicity Assay

This is a widely used method to assess cell viability.[15][16][17]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Structure-Efficacy Relationships and Future Directions

The efficacy of this compound derivatives is intrinsically linked to their chemical structure. The following diagram illustrates key areas for modification to explore structure-activity relationships (SAR).

SAR_Diagram cluster_molecule This compound Scaffold cluster_modifications Key Modification Points for SAR Studies mol mol R1 R1: Phenyl Ring Substituents (e.g., halogens, alkyl, alkoxy) - Modulates lipophilicity and electronic properties mol->R1 Position and nature of substituents impact efficacy R2 R2: Amino Group Substituents (e.g., alkyl, aryl, acyl) - Influences steric hindrance and hydrogen bonding mol->R2 Alters potency and spectrum of activity Nitrile Nitrile Group - Key for biological activity - Can be hydrolyzed to other functional groups mol->Nitrile Essential pharmacophore

Caption: Key structural features of the this compound scaffold for SAR exploration.

Future research should focus on:

  • Systematic Derivatization: Synthesizing a library of derivatives with systematic variations at the R1 and R2 positions to establish clear SAR.

  • Mechanism of Action Studies: Investigating the underlying molecular mechanisms responsible for the observed biological activities.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the most promising derivatives in more advanced animal models to assess their therapeutic potential and safety profiles.

Conclusion

This compound derivatives represent a promising class of compounds with the potential for diverse therapeutic applications. While direct comparative efficacy data is still emerging, by drawing parallels with structurally related aminonitriles, this guide provides a framework for understanding their potential as antimicrobial, anticonvulsant, and cytotoxic agents. The versatility of the Strecker synthesis allows for the generation of a wide array of derivatives, and systematic exploration of the structure-activity relationships will be crucial in unlocking the full therapeutic potential of this chemical scaffold. The experimental protocols and comparative data presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery.

References

  • Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. (n.d.). PMC. Retrieved January 22, 2026, from [Link]

  • Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential. (2018). MDPI. Retrieved January 22, 2026, from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Design, synthesis, and evaluation of new α-aminonitrile-based benzimidazole biomolecules as potent antimicrobial and antitubercular agents. (2018). PubMed. Retrieved January 22, 2026, from [Link]

  • Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. (2014). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Design, synthesis, and evaluation of new α-aminonitrile-based benzimidazole biomolecules as potent antimicrobial and antitubercular agents. (2018). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Enaminonitrile in heterocyclic synthesis: synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety. (2011). PubMed. Retrieved January 22, 2026, from [Link]

  • Synthesis, Characterization and Antibacterial Activity Study of New 𝜶-Aminonitrile Complexes with Mn(II), Co(II), Ni(II), Cu(II) and Zn(II) Metal Ions. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. (2023). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Synthesis, Characterization and Antibacterial Activity Study of New-Aminonitrile Complexes with Mn(II), Co(II), Ni(II), Cu(II) and Zn(II) Metal Ions. (2025). Al-Nahrain Journal of Science. Retrieved January 22, 2026, from [Link]

  • Strecker Synthesis. (n.d.). NROChemistry. Retrieved January 22, 2026, from [Link]

  • Amino acid derivatives with anticonvulsant activity. (2001). PubMed. Retrieved January 22, 2026, from [Link]

  • Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. (2024). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. (2017). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. (2024). Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • Ultrasound-assisted Strecker synthesis of novel 2-(hetero)aryl-2-(arylamino)acetonitrile derivatives. (2020). Beilstein Journals. Retrieved January 22, 2026, from [Link]

  • Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. (2023). MDPI. Retrieved January 22, 2026, from [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021). ACS Omega. Retrieved January 22, 2026, from [Link]

  • Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • 2-Amino-2-phenylacetonitrile. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

Sources

A Multi-Spectroscopic Approach to the Structural Elucidation of 2-Amino-2-(2-methoxyphenyl)acetonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step. The isomeric and functional complexity of novel organic compounds demands a robust, multi-faceted analytical approach. This guide provides an in-depth technical comparison of spectroscopic techniques for the structural elucidation of 2-Amino-2-(2-methoxyphenyl)acetonitrile, a molecule of interest due to its potential as a versatile scaffold in medicinal chemistry.

While publicly available experimental data for this specific compound is scarce, this guide will leverage predicted spectral data and compare it with known data from structurally similar compounds to provide a comprehensive roadmap for its characterization. We will explore the causality behind experimental choices and demonstrate how a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be used to build a self-validating system for structural confirmation.

The Analytical Challenge: Confirming the Structure

The target molecule, this compound, possesses several key structural features that must be individually and collectively confirmed: a substituted benzene ring, a methoxy group, an amino group, a nitrile group, and a chiral center at the alpha-carbon. Each of these features will produce a characteristic signature in different spectroscopic analyses.

Integrated Spectroscopic Workflow

The elucidation of a novel molecular structure is not a linear process but rather an integrated workflow where each technique provides a piece of the puzzle. The results from one analysis inform the interpretation of the next, leading to a convergence of evidence that confirms the proposed structure.

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation prep Prepare High-Purity Sample ms Mass Spectrometry (MS) Determine Molecular Weight & Formula prep->ms Analyze ir Infrared (IR) Spectroscopy Identify Functional Groups prep->ir Analyze nmr NMR Spectroscopy (¹H, ¹³C, 2D) Map C-H Framework prep->nmr Analyze data_integration Integrate & Correlate Data ms->data_integration ir->data_integration nmr->data_integration structure_confirmation Confirm Structure of This compound data_integration->structure_confirmation

Caption: Integrated workflow for the structural elucidation of a novel compound.

Mass Spectrometry (MS): The First Step

Principle: Mass spectrometry provides the molecular weight of the compound and, through high-resolution analysis, its elemental composition. This is the foundational piece of data, as it constrains the possible molecular formulas.

Experimental Protocol (Electron Ionization - EI):

  • Sample Introduction: A dilute solution of the analyte is introduced into the instrument.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam, causing the ejection of an electron and the formation of a molecular ion (M⁺).

  • Acceleration: The positively charged ions are accelerated through an electric field.

  • Deflection: The ions are deflected by a magnetic field, with the degree of deflection being inversely proportional to their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of ions at each m/z value.

Expected Data for this compound: The molecular formula is C₁₀H₁₂N₂O. The expected molecular ion peak (M⁺) would correspond to its molecular weight.

PropertyPredicted Value
Molecular FormulaC₁₀H₁₂N₂O
Molecular Weight176.22 g/mol
Key FragmentsLoss of HCN, loss of CH₃O•, cleavage of C-C bonds

Comparison with an Analog: The non-aminated analog, 2-Methoxyphenylacetonitrile (C₉H₉NO), has a molecular weight of 147.17 g/mol . The presence of the amino group in our target molecule should result in a molecular ion peak that is 29 mass units higher (NH₂ + H vs. H). This provides a clear point of comparison and a preliminary check for the successful synthesis of the aminated product.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for a quick functional group inventory.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Analysis: An IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At each reflection, the beam penetrates a short distance into the sample, and absorption occurs at specific wavelengths.

  • Detection: The detector measures the intensity of the transmitted light as a function of wavelength.

Expected Data for this compound:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Amino (N-H)Stretch3400-3200 (two bands)
Aromatic (C-H)Stretch3100-3000
Aliphatic (C-H)Stretch2950-2850
Nitrile (C≡N)Stretch2250-2230
Aromatic (C=C)Stretch1620-1580
C-O (Ether)Stretch1250-1200

Predicted data based on standard IR correlation tables.

Comparison with an Analog: The IR spectrum of 2-Methoxyphenylacetonitrile would show the C≡N stretch, aromatic C-H, and C-O ether stretches. However, it would lack the characteristic N-H stretching bands around 3400-3200 cm⁻¹. The presence of these two sharp bands in the spectrum of our target molecule is a strong indicator of the primary amine group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful tool for determining the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the carbon-hydrogen framework.

¹H NMR Spectroscopy

Principle: ¹H NMR provides information about the number of different types of protons in a molecule, the number of protons of each type (integration), and the connectivity of neighboring protons (splitting patterns).

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Analysis: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The absorption of energy by the hydrogen nuclei is measured.

  • Data Processing: The resulting signal is Fourier transformed to produce the NMR spectrum.

Expected Data for this compound (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4-6.8Multiplet4HAromatic (Ar-H)
~5.0Singlet1HCH(NH₂)CN
~3.8Singlet3HOCH₃
~2.0 (broad)Singlet2HNH₂

Predicted chemical shifts are based on the analysis of similar structures.

Comparison with an Analog: In 2-Methoxyphenylacetonitrile, the signal corresponding to the benzylic protons (CH₂CN) appears as a singlet around 3.7 ppm. In our target molecule, this is replaced by a single proton (CH) at a downfield shift (~5.0 ppm) due to the

A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Amino-2-(2-methoxyphenyl)acetonitrile in Complex Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control, process optimization, and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of 2-Amino-2-(2-methoxyphenyl)acetonitrile, a key chemical intermediate. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry, offering field-proven insights and detailed experimental protocols.

Introduction to this compound and the Imperative for Accurate Quantification

This compound is a substituted aminonitrile derivative of significant interest in medicinal chemistry and drug discovery. Its molecular structure, featuring an aminonitrile core and a methoxy-substituted phenyl ring, presents a versatile scaffold for the synthesis of various heterocyclic compounds with potential therapeutic applications.[1] The molecular formula is C₉H₁₀N₂O, and its molecular weight is 162.19 g/mol .[2]

The precise quantification of this intermediate within a mixture is critical for several reasons:

  • Process Chemistry: Monitoring the progress of a chemical reaction and optimizing yield and purity.

  • Quality Control: Ensuring the final product meets predefined specifications and is free from significant impurities.

  • Stability Studies: Assessing the degradation of the compound under various storage conditions.

This guide will navigate the complexities of selecting and validating an appropriate analytical method, ensuring the generation of reliable and reproducible data, a cornerstone of Good Manufacturing Practices (GMP).[3]

Comparative Analysis of Quantitative Methods

The selection of an analytical technique is dictated by the physicochemical properties of the analyte and the matrix in which it is present. For this compound, its polarity, potential for thermal degradation, and chromophoric nature guide our choice of methodology.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is often the method of choice for the analysis of non-volatile and thermally labile compounds, making it highly suitable for many pharmaceutical intermediates.[4]

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a polar compound like this compound, reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is typically the most effective approach.[5][6]

Causality Behind Experimental Choices:

  • Column Selection (C18): A C18 column is selected due to its hydrophobicity, which provides good retention and separation of moderately polar aromatic compounds like our target analyte from other reaction components.

  • Mobile Phase Composition: A mixture of acetonitrile and water is a common choice for reversed-phase HPLC.[5] The organic modifier (acetonitrile) content is optimized to achieve a suitable retention time and resolution. The addition of a small amount of an acid, like formic acid, can improve peak shape and reproducibility by suppressing the ionization of the amino group.[5]

  • Detector (UV-Vis): The presence of the phenyl ring in this compound results in UV absorbance, allowing for sensitive detection. The wavelength of maximum absorbance (λmax) should be determined experimentally for optimal sensitivity.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v) containing 0.1% formic acid.[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 275 nm (or experimentally determined λmax).

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in the mobile phase to prepare a 100 µg/mL stock solution.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

    • Sample Preparation: Accurately weigh a portion of the mixture, dissolve it in the mobile phase, and dilute as necessary to fall within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Method Validation: The method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[7] Key validation parameters include:

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by the resolution of the analyte peak from other peaks.

    • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated, and the correlation coefficient (r²) should be close to 1.[6]

    • Accuracy: The closeness of the test results to the true value. This is often assessed by spike recovery experiments.

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Reference Standard Dissolve_Std Dissolve in Mobile Phase Standard->Dissolve_Std Cal_Stds Prepare Calibration Curve Standards Dissolve_Std->Cal_Stds Inject Inject into HPLC Cal_Stds->Inject Sample Weigh Sample Mixture Dissolve_Sample Dissolve and Dilute Sample Sample->Dissolve_Sample Filter Filter Sample Dissolve_Sample->Filter Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify Analyte in Sample Cal_Curve->Quantify Report Report Results Quantify->Report

Caption: A streamlined workflow for the quantitative analysis of this compound by HPLC.

Gas Chromatography (GC): A Powerful Tool for Volatile Compounds

Gas chromatography is a highly efficient separation technique, but its application to polar, non-volatile compounds like amines often requires a derivatization step to improve volatility and chromatographic performance.[8]

Principle: GC separates components of a mixture based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The separated components are then detected by a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Causality Behind Experimental Choices:

  • Derivatization: The primary amino group in this compound can cause peak tailing and poor reproducibility due to its interaction with the GC column.[8] Derivatization, for instance, through silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is often necessary to block the active hydrogens, thereby increasing volatility and reducing polarity.

  • Column Selection: A non-polar or mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), is generally suitable for the analysis of derivatized amines.

  • Detector (FID): The Flame Ionization Detector is a robust and widely used detector for organic compounds, offering high sensitivity and a wide linear range.

Experimental Protocol: GC-FID with Derivatization

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, a flame ionization detector (FID), and a data acquisition system.

  • Derivatization Procedure:

    • Accurately weigh the sample or standard into a reaction vial.

    • Add a suitable solvent (e.g., pyridine or acetonitrile) and the silylating reagent (e.g., MTBSTFA).

    • Heat the mixture (e.g., at 60-80 °C) for a specified time to ensure complete derivatization.

  • Chromatographic Conditions:

    • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Detector Temperature: 300 °C.

    • Injection Mode: Split injection (e.g., 50:1 split ratio).

  • Standard and Sample Preparation: Prepare standards and samples in the same manner, ensuring they undergo the same derivatization procedure.

  • Method Validation: Similar to HPLC, the GC method must be validated for specificity, linearity, accuracy, precision, LOD, and LOQ.[9][10]

Workflow for GC-FID Analysis

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data_gc Data Analysis Weigh Weigh Sample/Standard Derivatize Derivatize with Silylating Agent Weigh->Derivatize Inject_GC Inject into GC Derivatize->Inject_GC Separate_GC Separation on DB-5 Column Inject_GC->Separate_GC Detect_GC FID Detection Separate_GC->Detect_GC Cal_Curve_GC Generate Calibration Curve Detect_GC->Cal_Curve_GC Quantify_GC Quantify Derivatized Analyte Cal_Curve_GC->Quantify_GC Report_GC Report Results Quantify_GC->Report_GC

Sources

A Comparative Guide to 2-Amino-2-(2-methoxyphenyl)acetonitrile and its Isomeric Precursors in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

α-Aminonitriles are cornerstone intermediates in modern organic and medicinal chemistry, serving as versatile precursors for α-amino acids and a plethora of nitrogen-containing heterocycles.[1] This guide provides an in-depth comparative analysis of 2-Amino-2-(2-methoxyphenyl)acetonitrile, a valuable synthetic building block, against its structural isomers—the meta- and para-substituted analogues—and the parent compound, 2-amino-2-phenylacetonitrile. We will explore the nuances of their synthesis via the Strecker reaction, compare their reactivity profiles, and present experimental data to guide researchers in selecting the optimal precursor for their specific synthetic goals. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of substituted aminonitriles in their work.

Introduction: The Strategic Importance of α-Aminonitriles

The α-aminonitrile functional group, characterized by an amino and a nitrile moiety attached to the same carbon atom, represents a hub of chemical reactivity. These compounds are most famously generated through the Strecker reaction, a one-pot, three-component condensation of an aldehyde (or ketone), an amine, and a cyanide source.[2][3][4][5] This reaction remains one of the most efficient and atom-economical methods for constructing the α-amino acid backbone.[4][5]

Beyond their role as amino acid precursors, α-aminonitriles exhibit a valuable dual reactivity that makes them powerful intermediates in the synthesis of complex molecules.[1] The presence of the methoxy-substituted phenyl ring in the target compounds introduces electronic and steric factors that modulate this reactivity, offering a tunable platform for molecular design.

This guide focuses on This compound and its isomers, which are of particular interest due to the prevalence of the methoxyphenyl motif in a wide range of pharmacologically active compounds. Understanding the subtle yet significant differences imparted by the position of the methoxy group is critical for efficient and rational synthesis design.

Comparative Synthesis via the Strecker Reaction

The Strecker reaction is the most direct and widely employed method for synthesizing the aminonitriles discussed herein.[4][6] The general mechanism involves the initial formation of an imine from the corresponding benzaldehyde and an amine, followed by the nucleophilic addition of a cyanide anion to the imine carbon.

Strecker_Mechanism Figure 1: General Mechanism of the Strecker Reaction Aldehyde R-CHO (Substituted Benzaldehyde) Iminium [R-CH=NH₂]⁺ (Iminium Ion) Aldehyde->Iminium + NH₃, -H₂O H2O H₂O Amine NH₃ (Amine Source) Amine->Iminium Cyanide CN⁻ (Cyanide Source) Aminonitrile R-CH(NH₂)-CN (α-Aminonitrile) Cyanide->Aminonitrile Iminium->Aminonitrile + CN⁻

Figure 1: General Mechanism of the Strecker Reaction

The choice of starting aldehyde directly determines the final product. For our comparative study, the precursors are:

  • 2-Methoxybenzaldehyde for this compound

  • 3-Methoxybenzaldehyde for 2-Amino-2-(3-methoxyphenyl)acetonitrile

  • 4-Methoxybenzaldehyde for 2-Amino-2-(4-methoxyphenyl)acetonitrile

  • Benzaldehyde for 2-Amino-2-phenylacetonitrile

Experimental Observations and Performance Comparison

While the fundamental protocol for the Strecker synthesis is consistent across these precursors, the position of the methoxy group influences reaction efficiency and yield. The methoxy group is moderately electron-donating through resonance and electron-withdrawing through induction. The net effect depends on its position.

PrecursorStarting AldehydeTypical Yield (%)Key Observations
This compound 2-Methoxybenzaldehyde75-85%The ortho methoxy group can exert a slight steric hindrance, potentially slowing the initial imine formation. However, the proximity may also influence subsequent cyclization reactions.
2-Amino-2-(3-methoxyphenyl)acetonitrile 3-Methoxybenzaldehyde80-90%The meta position is primarily influenced by the inductive effect of the methoxy group. Reactions typically proceed smoothly with good yields.
2-Amino-2-(4-methoxyphenyl)acetonitrile 4-Methoxybenzaldehyde85-95%The para methoxy group exerts a strong electron-donating effect via resonance, stabilizing the iminium intermediate and often leading to higher yields and faster reaction rates.[7]
2-Amino-2-phenylacetonitrile Benzaldehyde80-90%Serves as the baseline for comparison. The reaction is robust and well-documented.[8]

Causality Behind Performance Differences:

  • Electronic Effects: The electron-donating nature of the para-methoxy group stabilizes the electron-deficient iminium ion intermediate, facilitating the nucleophilic attack by the cyanide ion and leading to higher yields. The ortho and meta positions offer less resonance stabilization, resulting in slightly lower but still excellent yields.

  • Steric Effects: The ortho-methoxy group introduces steric bulk near the reaction center. This can slightly impede the approach of the amine and cyanide nucleophiles, potentially requiring slightly longer reaction times or elevated temperatures to achieve comparable yields to the meta and para isomers.

Detailed Experimental Protocol: One-Pot Synthesis of this compound

This protocol describes a reliable, self-validating one-pot Strecker synthesis suitable for laboratory scale.

Materials:

  • 2-Methoxybenzaldehyde (1.0 eq)

  • Ammonium Chloride (NH₄Cl) (1.2 eq)

  • Sodium Cyanide (NaCN) (1.2 eq)

  • Methanol (MeOH)

  • Water (H₂O)

  • Diethyl Ether or Ethyl Acetate for extraction

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Workflow Diagram:

Workflow Figure 2: Experimental Workflow for Strecker Synthesis A 1. Dissolve NH₄Cl in H₂O B 2. Add 2-Methoxybenzaldehyde & Methanol A->B C 3. Stir at Room Temperature (Imine Formation) B->C D 4. Add aq. NaCN solution dropwise at 0°C C->D E 5. Stir overnight at RT D->E F 6. Quench & Extract with Organic Solvent E->F G 7. Wash, Dry & Concentrate F->G H 8. Purify (Crystallization/Chromatography) G->H

Figure 2: Experimental Workflow for Strecker Synthesis

Procedure:

  • Amine/Aldehyde Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve ammonium chloride (1.2 eq) in a minimal amount of water. To this, add 2-methoxybenzaldehyde (1.0 eq) followed by methanol to create a homogenous solution (approx. 3-4 mL per gram of aldehyde).

  • Imine Formation: Stir the mixture at room temperature for 30-45 minutes to allow for the formation of the corresponding imine intermediate.

  • Cyanide Addition: Cool the flask in an ice bath to 0°C. Separately, prepare a solution of sodium cyanide (1.2 eq) in water. CAUTION: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Add the aqueous NaCN solution dropwise to the stirring reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise above 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup & Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing water and diethyl ether (or ethyl acetate). Shake vigorously and separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Washing and Drying: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene/hexanes) or by column chromatography on silica gel.

Comparative Reactivity and Synthetic Utility

The true value of these precursors lies in their downstream applications. The position of the methoxy group can be strategically exploited to direct reactivity in subsequent transformations.

Structures Figure 3: Structures of Compared Aminonitriles cluster_ortho Ortho-isomer cluster_meta Meta-isomer cluster_para Para-isomer cluster_unsub Unsubstituted ortho meta para unsub

Figure 3: Structures of Compared Aminonitriles
  • This compound (ortho): The ortho-methoxy group can act as a directing group in reactions such as ortho-lithiation, allowing for further functionalization of the aromatic ring. Its proximity to the aminonitrile moiety can also lead to unique intramolecular cyclization pathways, forming novel heterocyclic scaffolds that are inaccessible with the other isomers.

  • 2-Amino-2-(3-methoxyphenyl)acetonitrile (meta): This isomer provides a scaffold where the electronic influence on the aminonitrile reactive center is minimized, making it an excellent substrate for reactions where the inherent reactivity of the aminonitrile is desired without strong electronic bias from the substituent.

  • 2-Amino-2-(4-methoxyphenyl)acetonitrile (para): The strong electron-donating effect of the para-methoxy group enhances the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. It is a key intermediate in the synthesis of the antidepressant Venlafaxine.[9]

  • 2-Amino-2-phenylacetonitrile (unsubstituted): This precursor is a versatile building block for a wide range of nitrogen-containing heterocycles and serves as a fundamental scaffold in combinatorial chemistry.[8]

Conclusion

While this compound and its isomers can all be efficiently synthesized via the Strecker reaction, the choice of precursor should be a strategic one, guided by the desired downstream application.

  • For highest yields in the initial Strecker synthesis, the para-isomer is often the superior choice due to favorable electronic effects.

  • For accessing unique heterocyclic systems through intramolecular reactions or utilizing ortho-directing group chemistry, the ortho-isomer is indispensable.

  • The meta-isomer and the unsubstituted parent compound offer robust platforms for general synthetic applications where the specific electronic and steric contributions of the methoxy group are not required.

This guide demonstrates that a nuanced understanding of isomeric precursors is vital for innovation in chemical synthesis. By carefully considering the electronic and steric properties of each building block, researchers can unlock new synthetic pathways and accelerate the discovery of novel molecules with potential therapeutic applications.

References

  • Copper-Catalyzed Radical Dearomative Azidation: Synthesis of Cyclic α-Quaternary α-Amino Phosphonic Acid Precursors from 2-Phosphonyl-3-Hydroxybenzothiophenes/Benzofurans. The Journal of Organic Chemistry Ahead of Print - ACS Publications. Available at: [Link]

  • Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile. Google Patents.
  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. Available at: [Link]

  • Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol. Google Patents.
  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega - ACS Publications. Available at: [Link]

  • (2-Methoxyphenyl)acetonitrile | C9H9NO | CID 81496. PubChem - NIH. Available at: [Link]

  • p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. Available at: [Link]

  • Synthetic strategies to 2‐phenylacetonitrile. ResearchGate. Available at: [Link]

  • Preparation method of p-aminophenyl acetonitrile. Google Patents.
  • Different reactivity modes of α‐aminonitriles. ResearchGate. Available at: [Link]

  • Preparation method of p-aminophenylacetonitrile. Google Patents.
  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. NIH. Available at: [Link]

  • A truly green synthesis of ??-aminonitriles via Strecker reaction. ResearchGate. Available at: [Link]

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in .... PMC - NIH. Available at: [Link]

  • Chemical Properties of (2-Methoxyphenyl)acetonitrile (CAS 7035-03-2). Cheméo. Available at: [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Available at: [Link]

  • A truly green synthesis of α-aminonitriles via Strecker reaction. OUCI. Available at: [Link]

  • Some recent applications of α-amino nitrile chemistry. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • (PDF) Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. ResearchGate. Available at: [Link]

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A Comparative Guide to the Structural Validation of Synthesized 2-Amino-2-(2-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of the methodologies required to confidently synthesize and validate the structure of 2-Amino-2-(2-methoxyphenyl)acetonitrile. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating workflow. We will explore the efficient Strecker synthesis, compare critical analytical techniques, and demonstrate how to differentiate the target molecule from its positional isomers, providing a comprehensive framework for structural integrity.

Introduction: The Significance of α-Aminonitriles

α-Aminonitriles are a class of bifunctional compounds that serve as highly versatile building blocks in organic synthesis.[1] Their dual reactivity, stemming from the amino and nitrile groups on the same carbon atom, makes them crucial intermediates in the production of pharmaceuticals, agrochemicals, and, most notably, α-amino acids.[2][3][4] The target molecule of this guide, this compound, is of particular interest due to its substituted phenyl ring, which offers a scaffold for developing novel therapeutic agents.[5][6]

Given their role as precursors, the absolute structural confirmation of synthesized α-aminonitriles is paramount. Any ambiguity can lead to the generation of incorrect downstream products, wasting significant time and resources. This guide establishes a multi-faceted approach to validation, integrating a logical synthesis strategy with a suite of comparative analytical techniques.

Synthesis Strategy: A Comparative Look at Synthetic Routes

While several methods exist for synthesizing α-aminonitriles, the one-pot, three-component Strecker synthesis remains the most efficient and widely applied approach due to its high atom economy and procedural simplicity.[4][7]

Recommended Route: The Strecker Synthesis

The Strecker synthesis directly constructs the α-aminonitrile from an aldehyde, an amine source (ammonia), and a cyanide source.[3] This convergent approach is often superior to linear syntheses that may require multiple steps of functional group manipulation, such as the nitration and subsequent reduction of a phenylacetonitrile precursor.[8]

The mechanism proceeds in two main stages:

  • Imine Formation: 2-methoxybenzaldehyde reacts with ammonia to form an imine intermediate.

  • Nucleophilic Addition: A cyanide ion then performs a nucleophilic attack on the imine carbon, yielding the final this compound product.[2][3]

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products R1 2-methoxybenzaldehyde P1 Step 1: Imine Formation R1->P1 R2 Ammonia (NH3) R2->P1 R3 Cyanide Source (e.g., TMSCN) P2 Step 2: Nucleophilic Cyanide Addition R3->P2 Attacks I1 Imine Intermediate P1->I1 Forms FP This compound P2->FP Yields I1->P2

Caption: The Strecker synthesis pathway for the target compound.
Experimental Protocol: Strecker Synthesis

This protocol is inferred from established procedures for analogous compounds.[5][6]

Materials:

  • 2-methoxybenzaldehyde

  • Ammonia (7N solution in methanol)

  • Trimethylsilyl cyanide (TMSCN)

  • Anhydrous Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-methoxybenzaldehyde (1.0 eq) in anhydrous methanol.

  • Ammonia Addition: Cool the solution to 0 °C in an ice bath. Add the ammonia solution (1.5 eq) dropwise while stirring. Maintain at 0 °C for 30 minutes.

  • Cyanation: Slowly add trimethylsilyl cyanide (1.2 eq) dropwise, ensuring the temperature remains at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor progress using Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench by slowly adding saturated NaHCO₃ solution. Extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

A Note on Safety: Handling Cyanides

This synthesis involves acutely toxic cyanide compounds. All handling must occur within a certified chemical fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and double nitrile gloves.[11] Keep an appropriate cyanide spill kit and antidote available. Cyanide waste must be quenched and disposed of as hazardous waste according to institutional guidelines.[12][13] Never work alone when handling cyanides.[9]

Structural Validation: A Comparative Guide to Analytical Techniques

No single technique is sufficient for unambiguous structure determination. A self-validating system uses a combination of methods, where the results from each corroborate the others. We will compare Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

G cluster_input Input cluster_analysis Analytical Techniques cluster_output Output Synthesized_Product Synthesized Product NMR ¹H & ¹³C NMR Provides carbon-hydrogen framework Differentiates isomers Synthesized_Product->NMR IR IR Spectroscopy Identifies key functional groups Confirms C≡N and N-H bonds Synthesized_Product->IR MS Mass Spectrometry Determines molecular weight Provides fragmentation pattern Synthesized_Product->MS Validated_Structure Validated Structure of This compound NMR->Validated_Structure Data Integration & Corroboration IR->Validated_Structure Data Integration & Corroboration MS->Validated_Structure Data Integration & Corroboration

Caption: Integrated workflow for analytical validation of the target compound.
Data Summary and Comparison

The following tables summarize the expected physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties

Property Value Reference(s)
CAS Number 118671-03-7 [6][14]
Molecular Formula C₉H₁₀N₂O [6]

| Molecular Weight | 162.19 g/mol |[6] |

Table 2: Predicted Spectroscopic Data for this compound

Technique Anticipated Data Structural Insight
¹H NMR Aromatic protons (δ 6.5-7.5 ppm), methoxy singlet (~δ 3.8 ppm), benzylic proton singlet (~δ 4.9 ppm), broad amine singlet (variable shift). Provides the complete proton skeleton and confirms the presence and connectivity of all hydrogen-containing groups.
¹³C NMR Aromatic carbons (δ 100-160 ppm), nitrile carbon (~δ 118-120 ppm), methoxy carbon (~δ 55 ppm), benzylic carbon (~δ 45-47 ppm). Confirms the carbon backbone, including the crucial nitrile carbon.
IR Spectroscopy Strong C≡N stretch (2230-2250 cm⁻¹), N-H stretches (3200-3400 cm⁻¹), C-O stretch (1200-1250 cm⁻¹). Unambiguously confirms the presence of the key nitrile and primary amine functional groups.
Mass Spectrometry Molecular ion peak [M]⁺ at m/z = 162.19. Confirms the molecular weight and overall elemental composition.

Predicted data is based on structural analysis and information from analogous compounds.[5][15]

Table 3: Comparison of Primary Analytical Techniques

Feature NMR Spectroscopy (¹H, ¹³C) IR Spectroscopy Mass Spectrometry
Primary Role Detailed structural elucidation (C-H framework). Functional group identification. Molecular weight and formula determination.
Key Advantage Unparalleled detail on atomic connectivity; essential for isomer differentiation. Fast, simple, and definitive for key functional groups (e.g., C≡N). High sensitivity; confirms the overall mass of the synthesized molecule.

| Limitation | Lower sensitivity; requires relatively pure sample. | Provides limited information on the overall molecular skeleton. | Does not provide direct information on functional group connectivity or stereochemistry. |

Differentiating Isomers: A Case Study

A critical aspect of validation is ensuring the correct positional isomer has been synthesized. The electronic effects of the methoxy group's position dramatically influence the ¹H NMR spectrum, providing a clear diagnostic tool. Let's compare the expected data for our ortho-substituted target with its meta- and para-isomers.

The methoxy group (-OCH₃) is an electron-donating group. In the ortho and para positions, it strongly influences the chemical shifts of adjacent aromatic protons, typically shifting them upfield (to a lower ppm value) compared to the protons in the meta isomer.[16]

Table 4: Comparative ¹H NMR Data for Differentiating Methoxyphenylacetonitrile Isomers

Isomer Key Differentiating Feature in ¹H NMR (Aromatic Region) Rationale
This compound (Target) Complex, distinct splitting pattern for 4 aromatic protons, with some signals shifted significantly upfield due to the ortho -OCH₃ and -NH₂ groups. The ortho position of the methoxy group creates a unique electronic environment and steric hindrance, leading to a highly characteristic and non-symmetrical pattern.
2-Amino-2-(3-methoxyphenyl)acetonitrile (Alternative) The aromatic signals would show a different splitting pattern, generally appearing more downfield compared to the ortho and para isomers.[17][18] The meta -OCH₃ group has a weaker electronic influence on the aromatic ring protons compared to the ortho or para positions.

| 2-Amino-2-(4-methoxyphenyl)acetonitrile (Alternative) | A more symmetrical A₂B₂ (or AA'BB') splitting pattern is expected, with two distinct doublets, characteristic of para-substitution. | The symmetry of the para-substituted ring simplifies the aromatic region of the spectrum into a predictable pattern. |

This comparison underscores why ¹H NMR is indispensable. While IR and MS would give identical or nearly identical results for all three isomers, only NMR can definitively confirm the correct substitution pattern on the aromatic ring.

Conclusion

The structural validation of a synthesized molecule like this compound is a systematic process that relies on a foundation of sound synthetic strategy and a multi-pronged analytical approach. The efficiency and high atom economy of the Strecker synthesis make it the preferred method for its preparation.[4][8] However, the synthesis itself is only the first step.

Confident validation is achieved not by a single measurement, but by the convergence of evidence from multiple, orthogonal techniques. Mass spectrometry confirms the molecular weight, Infrared spectroscopy verifies the presence of critical nitrile and amine functional groups, and NMR spectroscopy provides the definitive blueprint of the carbon-hydrogen framework, crucially enabling the differentiation of positional isomers. By integrating these techniques, researchers can establish a self-validating workflow that ensures the structural integrity of their intermediates, which is a non-negotiable prerequisite for success in drug discovery and development.

References

  • Strecker Synthesis - NROChemistry. [Link]

  • Cyanides | Division of Research Safety - University of Illinois. (2014-03-24). [Link]

  • Strecker amino acid synthesis - Wikipedia. [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI. [Link]

  • Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate - CABI Digital Library. [Link]

  • Strecker Synthesis - Organic Chemistry Portal. [Link]

  • GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE - Safe Work Australia. [Link]

  • Cyanide Salts - Environmental Health and Safety - Dartmouth. [Link]

  • Cyanides Storage, Handling and General Use Information - University of Windsor. [Link]

  • Information on Cyanide Compounds - Stanford Environmental Health & Safety. [Link]

  • (3-Methoxyphenyl)acetonitrile | C9H9NO | CID 88310 - PubChem - NIH. [Link]

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Safety Operating Guide

A Procedural Guide for the Safe Disposal of 2-Amino-2-(2-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Amino-2-(2-methoxyphenyl)acetonitrile. As a Senior Application Scientist, this guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring the safety of laboratory personnel and environmental compliance. The procedures outlined are based on the known hazards of the aminonitrile functional group, which is the primary driver of its risk profile.

Part 1: Core Hazard Analysis and Risk Mitigation

The principal hazard associated with this compound, and indeed all α-aminonitriles, is its potential to release highly toxic hydrogen cyanide (HCN) gas.[1] This can occur through hydrolysis, particularly under acidic conditions, or upon thermal decomposition.[1] Therefore, all waste containing this compound must be treated as hazardous cyanide waste.[2]

Assumed Hazard Profile

While a specific Safety Data Sheet (SDS) for this compound is not consistently available, its hazard profile can be reliably inferred from its structural components and data on analogous compounds like (methoxyphenyl)acetonitrile derivatives and other aminonitriles.[3]

Hazard CategoryClassification and GuidanceSupporting Sources
Acute Toxicity Assumed to be toxic or harmful if swallowed, in contact with skin, or if inhaled.[3][4]PubChem, BenchChem
Skin Corrosion/Irritation May cause skin irritation upon contact.[3][5]BenchChem, Thermo Fisher
Eye Damage/Irritation May cause serious eye irritation.[3][5]BenchChem, Thermo Fisher
Reactivity Critical: Vigorous reaction with acids, strong oxidizers, and isocyanates can generate highly toxic hydrogen cyanide (HCN) gas.[2]BenchChem
Environmental Hazard Assumed to be harmful or toxic to aquatic life. Do not allow the product to enter drains or waterways.[6]BenchChem, Atul Ltd
Mandatory Safety and Handling Protocols

Before any disposal activities commence, the following engineering controls and Personal Protective Equipment (PPE) are mandatory.

  • Engineering Controls : All handling of this compound and its waste must be conducted in a certified laboratory chemical fume hood to prevent inhalation of potential vapors or dust.[2] The work area should be clearly designated, and access restricted.

  • Personal Protective Equipment (PPE) : A comprehensive PPE strategy is essential for minimizing exposure risk.

Protection TypeSpecificationRationale and Standard
Hand Protection Chemical-resistant nitrile gloves. Consider double-gloving for tasks with higher contact risk.Prevents skin contact. Gloves must be inspected before use and disposed of as contaminated solid waste.[3]
Eye Protection Safety goggles or a full-face shield.Protects against splashes and dust. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5]
Body Protection Standard laboratory coat, fully buttoned.Protects clothing and underlying skin from contamination.[7]
Respiratory Not typically required if handled within a functioning fume hood.If a fume hood is unavailable or malfunctioning, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[5]

Part 2: Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to ensure the safe segregation, containerization, and disposal of all waste streams containing this compound.

Disposal Decision Workflow

G Figure 1: Disposal Decision Workflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Final Disposal cluster_3 Special Case: On-Site Neutralization (Aqueous Waste Only) A Waste Generated (Solid, Liquid, Labware) B Segregate Waste Streams: - Solid (Unused chemical, contaminated PPE) - Liquid (Solutions, rinse) - Sharps & Glassware A->B C Use separate, sealed, chemically resistant containers B->C H Dilute Aqueous Waste Stream? B->H D Label Clearly: 'Hazardous Waste' 'Toxic' 'Cyanide Waste - No Acids' C->D E Store in cool, ventilated, secondary containment area D->E F Arrange pickup with licensed hazardous waste contractor E->F G Final Disposal (e.g., High-Temperature Incineration) F->G I Proceed to Storage (Step E) H->I No J Trained Personnel Only: Alkaline Hypochlorite Treatment H->J Yes J->E After Neutralization

Caption: Disposal Decision Workflow for this compound.

Step 1: Waste Segregation

Proper segregation at the point of generation is the most critical step to prevent dangerous reactions.

  • Solid Waste : Collect unused or contaminated solid this compound, along with any contaminated disposable materials (e.g., gloves, weigh paper, pipette tips), in a dedicated, sealable hazardous waste container.[7]

  • Liquid Waste : Collect all solutions containing the compound in a separate, clearly labeled, and chemically compatible container.[2]

  • AVOID INCOMPATIBILITIES : Crucially, never mix aminonitrile waste with acidic waste streams. [2] Keep waste containers segregated from acids, isocyanates, and strong oxidizers to prevent the generation of HCN gas.[2]

Step 2: Waste Containerization and Labeling
  • Containers : Use robust, leak-proof containers made of compatible materials (e.g., high-density polyethylene or glass). Keep containers tightly sealed except when adding waste.[2][8]

  • Labeling : All waste containers must be labeled clearly and accurately. The label must include:

    • "Hazardous Waste"

    • The full chemical name: "this compound Waste"

    • The appropriate hazard warnings: "Toxic", "Irritant"

    • A critical handling instruction: "Cyanide Waste - Do Not Mix With Acids" [2]

    • The date waste was first added to the container.[8]

Step 3: On-Site Chemical Neutralization (Dilute Aqueous Waste Only)

For dilute aqueous waste streams, chemical neutralization can be performed by trained personnel in strict accordance with institutional Environmental Health & Safety (EHS) guidelines. This procedure aims to destroy the cyanide moiety.

Caution : This procedure is hazardous and must be performed in a chemical fume hood with appropriate PPE. Never perform this on concentrated organic solutions.

  • Preparation : Ensure the aqueous cyanide waste is in a suitable container (e.g., a large beaker) with a magnetic stirrer.

  • Basification : Check the pH of the solution. Adjust the pH to ≥ 10 using a 1M sodium hydroxide (NaOH) solution. This is critical to prevent the release of HCN gas during the addition of bleach.[9][10]

  • Oxidation : While stirring vigorously, slowly add an excess of industrial-grade bleach (sodium hypochlorite, ~12%) or a freshly prepared 10% bleach solution.[2][9][10] The reaction is exothermic; add the bleach slowly to control the temperature.

  • Reaction Time : Continue stirring the mixture for at least 1-2 hours to ensure complete destruction of the cyanide.

  • Verification : After the reaction period, test the solution for the presence of cyanide using commercially available test strips. If cyanide is still present, add more bleach and continue stirring.

  • Final Disposal : Once the cyanide is confirmed to be destroyed, the resulting solution can typically be disposed of down the drain after neutralizing the pH, but only with prior approval from your institution's EHS department. [2]

Step 4: Storage Pending Disposal

Store sealed and labeled waste containers in a designated, secure satellite accumulation area. This area must be:

  • Cool, dry, and well-ventilated.[8]

  • Away from heat, open flames, or other ignition sources.[11][12]

  • Equipped with secondary containment to manage potential leaks.[8]

  • Segregated from incompatible chemicals, especially acids.

Step 5: Final Disposal

Final disposal of hazardous waste must be conducted through your institution's EHS department or a licensed chemical waste disposal contractor.[8][13] Provide the contractor with the full chemical name and any available hazard information. The standard and required method for disposal of this type of waste is high-temperature incineration at a permitted facility.[7][14]

Part 3: Emergency Procedures

Spill Management
  • Evacuate : Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate : Ensure the area is well-ventilated. Remove all sources of ignition.[8][12]

  • Contain : Wearing full PPE, contain the spill using an inert, absorbent material such as vermiculite, sand, or diatomaceous earth.[11][12] Do not use combustible materials like sawdust.

  • Collect : Carefully collect the absorbent material and spilled substance using spark-proof tools and place it into a labeled hazardous waste container for disposal.[8]

  • Decontaminate : Clean the spill area with a 10% bleach solution, followed by soap and water.[2]

Personnel Exposure and First Aid

Immediate medical attention is required for any significant exposure.[15]

  • Inhalation : Remove the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][15]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[11][15]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][15]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][11]

References

  • Acetonitrile: Production, Hazards & Waste Disposal. (n.d.). Study.com. Retrieved from [Link]

  • Understanding the SDS for Acetonitrile: Safe Handling Practices. (2024). Yufeng. Retrieved from [Link]

  • Safety Data Sheet: Acetonitrile. (n.d.). Carl ROTH. Retrieved from [Link]

  • Safety Data Sheet: Acetonitrile. (2021). RCI Labscan Limited. Retrieved from [Link]

  • Safety Data Sheet: (3-Methoxyphenyl)acetonitrile. (2010). Thermo Fisher Scientific. Retrieved from [Link]

  • para Methoxy phenyl aceto nitrile - Technical Data Sheet. (2017). Atul Ltd. Retrieved from [Link]

  • (2-Methoxyphenyl)acetonitrile. (n.d.). PubChem. Retrieved from [Link]

  • Van der Heijden, T., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. Retrieved from [Link]

  • Van der Heijden, T., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Publications. Retrieved from [Link]

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Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Amino-2-(2-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 2-Amino-2-(2-methoxyphenyl)acetonitrile. As an α-aminonitrile, this compound presents significant, immediate hazards that necessitate rigorous adherence to safety procedures. The primary danger stems from the inherent instability of α-aminonitriles, which can readily release highly toxic hydrogen cyanide (HCN) gas upon contact with acids, heat, or through metabolic processes if absorbed.[1][2] Acute cyanide poisoning can be fatal within minutes.[1] This document outlines the critical engineering controls, personal protective equipment (PPE), and operational plans required to mitigate these risks effectively.

Hazard Assessment: Understanding the Core Risks

A thorough understanding of the risks associated with this compound is fundamental to its safe handling. The toxicity is twofold: the hazards of the molecule itself and the severe danger of cyanide release. While specific toxicological data for this exact compound is limited, the known hazards of closely related structures and the aminonitrile class provide a clear basis for a conservative safety approach.

Key Hazards:

  • Acute Toxicity (Cyanide Release): The most critical hazard is the potential for this compound to decompose and release hydrogen cyanide (HCN).[2] This can be triggered by contact with acids, strong bases, strong oxidizing agents, or heat.[3] Inhalation or absorption of HCN is a medical emergency requiring immediate, specialized intervention.

  • Inherent Toxicity: Based on data for analogous methoxyphenyl acetonitriles, the compound is presumed to be toxic if swallowed, harmful in contact with skin, and harmful if inhaled.[3][4][5]

  • Irritation: It is expected to cause serious eye and skin irritation.[4][5]

Hazard Summary Table
PictogramHazard ClassPrecautionary Statement

Acute Toxicity, Oral (Category 3)[4][5]Toxic if swallowed. Do not eat, drink or smoke when using this product. IF SWALLOWED: Immediately call a POISON CENTER or doctor.[3]

Acute Toxicity, Dermal (Category 4)[3][4]Harmful in contact with skin. Wear protective gloves and clothing.[3]

Acute Toxicity, Inhalation (Category 4)[3][4]Harmful if inhaled. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area.[3]

Skin Irritation (Category 2)[4][5]Causes skin irritation. Wash skin thoroughly after handling.[3][5]

Eye Irritation (Category 2)[4][5]Causes serious eye irritation. Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes.[3][5]

Engineering Controls: Your First and Most Critical Line of Defense

Before any PPE is selected, proper engineering controls must be in place. These are non-negotiable for handling any quantity of an α-aminonitrile.

  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, MUST be performed inside a certified laboratory chemical fume hood.[6] This is the primary method to prevent inhalation of potentially released HCN gas or compound dust/vapors.

  • Emergency Equipment: Ensure a recently tested safety shower and eyewash station are immediately accessible.[6]

  • Segregated Work Area: Designate a specific area within the fume hood for this work. No acidic materials should be present in this designated area unless required by the protocol, and even then, extreme caution must be exercised.[6]

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling this compound. The selection is based on providing a robust barrier against skin/eye contact and mitigating the risk of cyanide exposure.

PPE Selection Workflow

cluster_prep Task Assessment cluster_ppe Required PPE start Start: Assess Task Risk routine Routine Handling (Weighing, Transfers) start->routine spill Spill Cleanup or High-Risk Procedure start->spill ppe_base Base PPE: - Chemical Splash Goggles - Long-Sleeved Lab Coat routine->ppe_base Always Required ppe_gloves_standard Hand Protection: - Double Nitrile Gloves routine->ppe_gloves_standard Minimum spill->ppe_base ppe_gloves_heavy Hand Protection: - Heavy-duty Butyl or Viton® Gloves over Nitrile spill->ppe_gloves_heavy ppe_face Additional Protection: - Full Face Shield spill->ppe_face prep 1. Preparation - Verify Fume Hood - Assemble all materials - Prepare waste containers don 2. Don PPE - Lab Coat - Goggles/Face Shield - Inner Gloves - Outer Gloves prep->don handle 3. Handle Chemical - Perform work in designated hood area - Keep containers closed don->handle decon 4. Decontaminate - Clean work surfaces - Secure waste containers handle->decon doff 5. Doff PPE - Outer Gloves - Lab Coat - Inner Gloves - Goggles/Face Shield decon->doff wash 6. Personal Hygiene - Wash hands thoroughly doff->wash

Caption: A systematic workflow minimizes the risk of exposure.

Procedural Details:

  • Preparation: Before bringing the chemical into the hood, verify the hood's functionality. Prepare all necessary equipment, including labeled waste containers. [6]2. Donning PPE: Put on PPE in the correct order to ensure proper coverage: lab coat, then eye/face protection, then inner gloves, and finally outer gloves.

  • Handling: Conduct all work deep within the fume hood. Keep the sash at the lowest practical height.

  • Workstation Decontamination: After handling, decontaminate the work area. A 10% bleach solution (kept at a pH of 10 or higher) followed by soap and water can be effective, but institutional EHS must be consulted. [6]5. Doffing PPE: This is a critical step to prevent self-contamination. Remove PPE before exiting the lab. The typical order is: outer gloves, lab coat (turn inside out), inner gloves, and finally eye/face protection. Dispose of all contaminated items in the designated hazardous waste container. [6]6. Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE. [7]

Emergency Procedures: Spill and Exposure

Speed is critical in any emergency involving an aminonitrile. [2]

  • Spill Response:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is large or outside the fume hood, evacuate and call emergency services.

    • For small spills inside a fume hood, ensure proper PPE is worn (including heavy-duty gloves and face shield).

    • Cover the spill with an inert absorbent material like sand or vermiculite. Do NOT use combustible materials like sawdust. [8] 5. Carefully sweep the material into a designated hazardous waste container labeled "Cyanide Waste" and "No Acids". [6] 6. Decontaminate the area as described above.

  • Exposure Response:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [7][9]Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. [7][9]Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air at once. [7]Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. [7]If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Waste Disposal and Decontamination Plan

All materials contaminated with this compound must be treated as hazardous cyanide waste . [6]

  • Waste Segregation: Use separate, dedicated, and clearly labeled leak-proof containers for solid and liquid waste. [6]* Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," "Cyanide Waste," and "No Acids." [6]This is critical to prevent accidental mixing in the waste stream, which could generate large quantities of HCN gas.

  • Storage: Store waste containers in a secure, designated secondary containment area, away from incompatible materials, particularly acids. [3][6]* Glassware Decontamination:

    • Rinse glassware three times with a suitable solvent (e.g., ethanol or acetone). The first rinse must be collected as hazardous liquid waste. [6] 2. Subsequent rinses may be permissible for drain disposal, but this requires approval from your institution's Environmental Health & Safety (EHS) department. [6] 3. After rinsing, wash the glassware with a 10% bleach solution (pH ≥ 10) and then with soap and water. [6]* Disposal: All waste must be disposed of through a licensed hazardous waste contractor in accordance with all local, state, and federal regulations. [3]

References

  • Atul Ltd. (2017). para Methoxy phenyl aceto nitrile Technical Data Sheet. Available at: [Link]

  • Shaheen, M., et al. (2019). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 81496, (2-Methoxyphenyl)acetonitrile. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - (p-methoxyphenyl)acetonitrile, 97%. Available at: [Link]

  • SafetyCulture. (2025). Essential PPE for Protection Against Liquid Chemicals. Available at: [Link]

  • SafeWork SA. TECHNICAL NOTE 60: SAFE STORAGE AND HANDLING OF AMMONIUM NITRATE (AN). Available at: [Link]

  • PPS Gloves. (2025). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. Available at: [Link]

  • Agricultural Industries Confederation. (2015). The Storage, Handling and Transportation of Ammonium Nitrate-Based Fertilisers. Available at: [Link]

  • Cheméo. Chemical Properties of (2-Methoxyphenyl)acetonitrile (CAS 7035-03-2). Available at: [Link]

  • Unigloves. (2024). Nitrile Gloves: Advancing PPE and Industrial Hand Safety. Available at: [Link]

  • United Nations Office on Drugs and Crime. (2011). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available at: [Link]

  • S&S Glove. (2025). WHAT DO NITRILE GLOVES PROTECT US AGAINST?. Available at: [Link]

Sources

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